Product packaging for Ethyl 3-methyl-1H-indole-2-carboxylate(Cat. No.:CAS No. 26304-51-8)

Ethyl 3-methyl-1H-indole-2-carboxylate

Cat. No.: B1269133
CAS No.: 26304-51-8
M. Wt: 203.24 g/mol
InChI Key: OZQXZSIVKVCSDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ethyl 3-methyl-1H-indole-2-carboxylate is a useful research compound. Its molecular formula is C12H13NO2 and its molecular weight is 203.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13NO2 B1269133 Ethyl 3-methyl-1H-indole-2-carboxylate CAS No. 26304-51-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-methyl-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-3-15-12(14)11-8(2)9-6-4-5-7-10(9)13-11/h4-7,13H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZQXZSIVKVCSDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80942035
Record name Ethyl 3-methyl-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80942035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20032-31-9, 26304-51-8
Record name Ethyl 3-methyl-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80942035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3-Methylindole-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to the Chemical Properties of Ethyl 3-methyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-methyl-1H-indole-2-carboxylate is a heterocyclic compound featuring a core indole scaffold, a structure of immense significance in medicinal chemistry and natural products. This molecule serves as a versatile building block and a key intermediate in the synthesis of a wide array of complex organic molecules. Its applications span the development of pharmaceuticals, particularly anti-cancer agents and drugs targeting neurological disorders, as well as the formulation of agrochemicals and fragrances.[1] This technical guide provides an in-depth overview of its chemical properties, synthetic protocols, and safety information, tailored for professionals in research and development.

General Information and Identifiers

The fundamental identifiers and structural information for this compound are summarized below.

Identifier Value Reference
IUPAC Name This compoundN/A
Synonyms 3-Methylindole-2-carboxylic acid ethyl ester[1]
CAS Number 26304-51-8[1]
Molecular Formula C₁₂H₁₃NO₂[1]
Molecular Weight 203.24 g/mol [1]
InChI 1S/C12H13NO2/c1-3-15-12(14)11-8(2)9-6-4-5-7-10(9)13-11/h4-7,13H,3H2,1-2H3[2]
InChIKey OZQXZSIVKVCSDF-UHFFFAOYSA-N[2]
Canonical SMILES CCOC(=O)c1[nH]c2ccccc2c1C[2]

Physicochemical Properties

The physical and chemical properties of the compound are crucial for its handling, storage, and application in various reactions.

Property Value Reference
Appearance White solid; Light orange to yellow-green crystalline powder[1]
Melting Point 134 - 138 °C; 128-130 °C[1]
Boiling Point 195 °C @ 0.5 mmHg[1]
Solubility Good solubility in organic solvents[1]
Stability Stable under standard laboratory conditions[1]
Storage Store at room temperature[1]

Spectral Data

Spectroscopic data is essential for the structural confirmation and purity assessment of this compound.

Technique Data Summary Reference
¹H NMR A proton NMR spectrum in CDCl₃ (400 MHz) has been reported.[3][4][5] Key expected signals include a singlet for the C3-methyl group, a quartet and a triplet for the ethyl ester group, aromatic protons, and a broad singlet for the indole N-H proton.[3][3][4][5]
¹³C NMR The ¹³C NMR spectrum has been documented.[2]
HRMS High-Resolution Mass Spectrometry (HRMS) data confirms the elemental composition. Calculated for C₁₂H₁₃NO₂: 203.0946; Found: 203.0955.[1]

Reactivity and Synthetic Applications

This compound is a valuable intermediate due to the reactivity of its indole ring and ester functionality. It serves as a foundational scaffold for building more complex, biologically active molecules.

dot

G Synthetic Utility of this compound precursor This compound (Building Block) pharma Pharmaceuticals (e.g., Anti-cancer agents) precursor->pharma Intermediate for active molecules agro Agrochemicals (e.g., Pesticides, Herbicides) precursor->agro Scaffold for bioactive compounds fragrance Fragrance Industry precursor->fragrance Aromatic component research Biochemical Research (e.g., Enzyme studies) precursor->research Research tool

Caption: Logical relationship of the compound's synthetic utility.

Key Reactions:

  • N-Alkylation: The indole nitrogen can be alkylated using a suitable base (e.g., potassium carbonate) and an alkyl halide in a polar aprotic solvent like DMF.[6][7]

  • Ester Hydrolysis: The ethyl ester can be hydrolyzed under basic conditions (e.g., LiOH, NaOH, or KOH) in an aqueous alcohol solution to yield the corresponding 3-methyl-1H-indole-2-carboxylic acid. This carboxylic acid is a common precursor for amide coupling reactions.

Experimental Protocols

Detailed methodologies are critical for reproducibility in a research setting. Below are representative protocols for the synthesis and a common transformation of the title compound.

Protocol 1: General Synthesis via Fischer Indole Cyclization

The Fischer indole synthesis is a classic and reliable method for preparing indole derivatives. This protocol involves the acid-catalyzed reaction of a phenylhydrazine derivative with an appropriate ketone or aldehyde, in this case, ethyl 2-oxobutanoate.

Methodology:

  • Reaction Setup: To a solution of ethyl 2-oxobutanoate (1.1 equivalents) and an appropriate phenylhydrazine (1.0 equivalent) in anhydrous ethanol, add p-toluenesulfonic acid (TsOH) (2.8 equivalents).[9]

  • Cyclization: Heat the reaction mixture to reflux and stir for 12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the mixture. If a precipitate forms, it can be removed by filtration. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the resulting residue in a mixture of ethyl acetate and diethyl ether (1:1). Wash the organic solution sequentially with 10% aqueous sodium carbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography, typically using a hexane/ethyl acetate solvent system, to afford the pure this compound.[1][9]

dot

G General Workflow: Synthesis & Purification reactants 1. Reactants (Phenylhydrazine & Ethyl 2-oxobutanoate) cyclization 2. Fischer Indole Cyclization (Acid Catalyst, Reflux) reactants->cyclization workup 3. Reaction Work-up (Quench, Extract, Dry) cyclization->workup crude 4. Crude Product workup->crude purify 5. Purification (Silica Gel Chromatography) crude->purify pure 6. Pure Product purify->pure char 7. Characterization (NMR, MS, Melting Point) pure->char

Caption: General workflow for the synthesis and purification process.

Protocol 2: Alkaline Hydrolysis to 3-methyl-1H-indole-2-carboxylic acid

This protocol describes the conversion of the ethyl ester to its corresponding carboxylic acid, a crucial step for further derivatization, such as amide bond formation.

Methodology:

  • Reaction Setup: Dissolve this compound (1.0 equivalent) in a solvent mixture of tetrahydrofuran (THF), methanol, and water.

  • Hydrolysis: Add an excess of a base, such as lithium hydroxide (LiOH) (3.0 equivalents), to the solution.

  • Reaction: Stir the mixture at room temperature until the starting material is fully consumed, as monitored by TLC.

  • Acidification: Carefully acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to a pH of ~2-3 to precipitate the carboxylic acid product.

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Purification: Wash the collected solid with cold water and dry under vacuum to obtain the pure 3-methyl-1H-indole-2-carboxylic acid. Further purification can be achieved by recrystallization if necessary.

Safety and Handling

Understanding the safety profile is paramount for handling this chemical in a laboratory setting. The following information is based on available safety data.

GHS Information Details Reference
Pictogram GHS07 (Exclamation Mark)[1]
Signal Word Warning[1]
Hazard Statements H302: Harmful if swallowed[1]
Precautionary Codes P301 + P312 + P330[1]
Hazard Class Acute Toxicity 4 (Oral)[1]
Storage Class 11 (Combustible Solids)[1]

Handling Recommendations:

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

  • Fire Safety: Keep away from open flames and sources of ignition. It is a combustible solid.

  • Storage: Store in a tightly closed container in a dry and cool place.

Conclusion

This compound is a compound of significant interest due to its versatile chemical nature and its role as a key precursor in various high-value applications. Its well-defined physicochemical properties, coupled with established synthetic and derivatization protocols, make it an invaluable tool for researchers in medicinal chemistry, agrochemistry, and materials science. Proper understanding and application of its chemical properties and safety protocols will continue to facilitate innovation in these fields.

References

Spectroscopic Profile of Ethyl 3-methyl-1H-indole-2-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 3-methyl-1H-indole-2-carboxylate, a key intermediate in the synthesis of various biologically active indole derivatives. The information presented herein is intended to assist researchers in the identification, characterization, and quality control of this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
8.65br-1HN-H
7.58m-1HAr-H
7.03m-1HAr-H
6.90m-1HAr-H
4.41q7.22H-O-CH₂-CH₃
2.59s-3HAr-CH₃
1.43t7.23H-O-CH₂-CH₃

Note: NMR data can show slight variations depending on the solvent and instrument used.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
Chemical Shift (δ) ppm (Predicted)Assignment
~162C=O (Ester)
~135C-7a
~131C-2
~127C-3a
~124C-5
~120C-6
~119C-4
~114C-3
~111C-7
~61-O-CH₂-CH₃
~14-O-CH₂-CH₃
~10Ar-CH₃
FT-IR (Fourier-Transform Infrared) Spectroscopy Data

Specific FT-IR peak assignments for this compound are not widely published. However, the expected characteristic absorption bands based on its functional groups are as follows:

Wavenumber (cm⁻¹) (Expected)Functional GroupVibration Mode
~3400N-HStretching
~3100-3000C-H (Aromatic)Stretching
~2980-2850C-H (Aliphatic)Stretching
~1700C=O (Ester)Stretching
~1600-1450C=C (Aromatic)Stretching
~1250C-O (Ester)Stretching
Mass Spectrometry (MS) Data

Molecular Formula: C₁₂H₁₃NO₂ Molecular Weight: 203.24 g/mol Expected [M]⁺ or [M+H]⁺: m/z 203 or 204

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer. For ¹H NMR, a standard pulse program is used. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

    • Place the mixture in a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer. Common ionization techniques for this type of molecule include Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Ionization:

    • EI: The sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.

    • ESI: A high voltage is applied to a liquid to create an aerosol, leading to the formation of protonated or sodiated molecular ions.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The detector records the abundance of each ion, generating a mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the described spectroscopic techniques.

Spectroscopic_Workflow cluster_nmr NMR Spectroscopy cluster_other_spec Other Spectroscopic Techniques H_NMR 1H NMR Structure Structural Elucidation of This compound H_NMR->Structure Proton Environment & Connectivity C_NMR 13C NMR C_NMR->Structure Carbon Skeleton FTIR FT-IR FTIR->Structure Functional Groups MS Mass Spec. MS->Structure Molecular Weight & Formula

Caption: Workflow for Spectroscopic Structural Elucidation.

An In-depth Technical Guide to the 1H NMR Spectrum of Ethyl 3-methyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of Ethyl 3-methyl-1H-indole-2-carboxylate. The document details the experimental protocol for acquiring the spectrum, presents a thorough interpretation of the spectral data, and includes a visualization of the molecular structure with corresponding proton assignments. This information is crucial for the structural elucidation and quality control of this compound in research and drug development settings.

1H NMR Spectral Data

The 1H NMR spectrum of this compound was recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl3) as the solvent. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Table 1: 1H NMR Data for this compound

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-1 (NH)~8.7 (broad)s (br)-1H
H-4~7.65d~8.01H
H-7~7.35d~8.01H
H-5~7.30t~7.61H
H-6~7.15t~7.61H
-OCH2CH34.40q7.12H
3-CH32.60s-3H
-OCH2CH31.42t7.13H

Note: The chemical shifts and coupling constants are estimated from the spectral image and may have slight variations.

Experimental Protocol

This section outlines a standard procedure for the acquisition of a high-resolution 1H NMR spectrum for a small organic molecule such as this compound.

2.1. Sample Preparation

  • Sample Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard to the vial.

  • Dissolution: Gently swirl or vortex the vial to ensure the complete dissolution of the sample.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. Ensure the solution is free of any solid particles.

  • Filtering (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool in the Pasteur pipette during the transfer.

2.2. NMR Data Acquisition

  • Instrumentation: A 400 MHz (or higher field) NMR spectrometer is recommended for optimal resolution.

  • Insertion and Locking: Carefully insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet. The instrument's field is then locked onto the deuterium signal of the CDCl3 solvent.

  • Shimming: The magnetic field homogeneity is optimized by shimming on the sample to obtain sharp, symmetrical peaks. This can be performed manually or using an automated shimming routine.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically used.

    • Spectral Width: Set to approximately 16 ppm, centered around 6 ppm.

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: A delay of 1-2 seconds between pulses.

    • Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Fourier Transform: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum via a Fourier transform.

    • Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode with a flat baseline.

    • Baseline Correction: A baseline correction is applied to obtain a flat and level baseline across the spectrum.

    • Referencing: The chemical shift scale is referenced to the TMS signal at 0.00 ppm.

    • Integration: The integral for each signal is calculated to determine the relative number of protons.

Visualization of Molecular Structure and Proton Assignments

The following diagram illustrates the molecular structure of this compound with protons labeled corresponding to the assignments in the 1H NMR data table.

Caption: Molecular structure of this compound with proton labeling.

An In-depth Technical Guide to the ¹³C NMR Spectroscopy of Ethyl 3-methyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of Ethyl 3-methyl-1H-indole-2-carboxylate. Due to the limited availability of experimental spectral data in public databases, this guide utilizes a predicted ¹³C NMR spectrum, generated using advanced computational algorithms. This approach provides valuable insights into the molecular structure and electronic environment of the carbon atoms within the molecule. The predicted data is supplemented with a comprehensive experimental protocol for acquiring high-quality ¹³C NMR spectra for this class of compounds.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR chemical shifts for this compound were predicted using the online NMR prediction tool, NMRDB.org. The predicted values are summarized in Table 1. These values are calculated based on a database of known chemical shifts and structural fragments, offering a reliable estimation of the experimental spectrum.

Table 1: Predicted ¹³C NMR Chemical Shifts and Assignments for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C=O163.2
C-7a135.5
C-2131.6
C-3a127.3
C-5122.9
C-4121.7
C-6120.3
C-7111.4
C-3111.1
-OCH₂-60.5
-OCH₂CH₃14.5
3-CH₃9.7

Disclaimer: The chemical shift values presented in this table are computationally predicted and may differ from experimentally determined values.

Structural Assignment and Predicted Chemical Shift Correlation

The following diagram illustrates the structure of this compound with each carbon atom numbered. The corresponding predicted ¹³C NMR chemical shifts are presented, providing a visual correlation between the molecular structure and the spectral data.

G cluster_molecule This compound cluster_shifts Predicted ¹³C NMR Chemical Shifts (ppm) mol C2 C-2 131.6 C3 C-3 111.1 C3a C-3a 127.3 C4 C-4 121.7 C5 C-5 122.9 C6 C-6 120.3 C7 C-7 111.4 C7a C-7a 135.5 C_Me 3-CH₃ 9.7 C_Et_CH2 -OCH₂- 60.5 C_Et_CH3 -OCH₂CH₃ 14.5 C_CO C=O 163.2

Caption: Molecular structure and predicted ¹³C NMR shifts.

Experimental Protocol for ¹³C NMR Spectroscopy

This section outlines a detailed methodology for the acquisition of a ¹³C NMR spectrum of this compound.

3.1. Sample Preparation

  • Sample Purity: Ensure the sample of this compound is of high purity (>95%) to avoid interference from impurities in the spectrum.

  • Solvent Selection: Choose a deuterated solvent that readily dissolves the compound. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for indole derivatives.

  • Concentration: Prepare a solution with a concentration of 10-50 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

  • Sample Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

3.2. NMR Instrument Parameters

The following parameters are recommended for a standard ¹³C NMR experiment on a 400-600 MHz spectrometer:

  • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).

  • Temperature: 298 K (25 °C).

  • Spectral Width (SW): Approximately 200-250 ppm, centered around 100 ppm.

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2-5 seconds. A longer delay is necessary for accurate integration of quaternary carbon signals.

  • Number of Scans (NS): Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 to 4096 or more) is typically required to achieve a good signal-to-noise ratio, depending on the sample concentration.

  • Proton Decoupling: Use broadband proton decoupling to simplify the spectrum by removing ¹H-¹³C coupling.

3.3. Data Processing

  • Fourier Transformation: Apply an exponential window function with a line broadening factor of 1-2 Hz to the Free Induction Decay (FID) before Fourier transformation.

  • Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm. If no TMS is used, the solvent peak can be used as a secondary reference (e.g., CDCl₃ at 77.16 ppm).

Logical Workflow for Spectral Analysis

The process of analyzing the ¹³C NMR spectrum of a novel or uncharacterized compound like this compound follows a logical progression from data acquisition to structural elucidation.

G A Sample Preparation B ¹³C NMR Data Acquisition A->B C Data Processing (FT, Phasing, Baseline Correction) B->C D Chemical Shift Referencing C->D E Peak Picking and Integration D->E F Comparison with Predicted Spectrum and Known Compounds E->F G Structural Assignment of Carbon Atoms F->G H Final Structure Confirmation G->H

Caption: Workflow for ¹³C NMR spectral analysis.

This guide provides a foundational understanding of the ¹³C NMR characteristics of this compound based on predicted data. The provided experimental protocol offers a robust starting point for researchers to obtain high-quality experimental data, which can then be used to validate and refine the computational predictions, ultimately leading to a definitive structural confirmation.

An In-depth Technical Guide to the Mass Spectrometry of Ethyl 3-methyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometric analysis of Ethyl 3-methyl-1H-indole-2-carboxylate, a heterocyclic compound of interest in synthetic and medicinal chemistry. This document outlines its core physicochemical properties, predicted fragmentation patterns based on electron ionization mass spectrometry (EI-MS), a generalized experimental protocol for its analysis, and a perspective on its potential role in drug discovery workflows.

Core Compound Characteristics

PropertyValue
Molecular Formula C₁₂H₁₃NO₂
Molecular Weight 203.24 g/mol
Exact Mass 203.094629 g/mol
CAS Number 26304-51-8
InChI Key OZQXZSIVKVCSDF-UHFFFAOYSA-N

Predicted Electron Ionization Mass Spectrometry Data

The following table summarizes the major predicted mass-to-charge ratios (m/z) and their corresponding proposed fragment ions for this compound under electron ionization.

m/zProposed Fragment IonProposed Fragmentation Pathway
203[M]⁺•Molecular ion
158[M - C₂H₅O]⁺Loss of the ethoxy radical from the ester
130[M - C₂H₅O - CO]⁺Subsequent loss of carbon monoxide from the [M - C₂H₅O]⁺ ion
129[C₉H₇N]⁺Rearrangement and loss of the entire carboxylate group
102[C₇H₄N]⁺Further fragmentation of the indole ring

Experimental Protocol for Mass Spectrometric Analysis

The following is a generalized experimental protocol for the analysis of this compound using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization source, based on standard practices for similar small organic molecules.

1. Sample Preparation:

  • Dissolve approximately 1 mg of this compound in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate.

  • Vortex the solution to ensure complete dissolution.

  • If necessary, dilute the sample to a final concentration of approximately 10-100 µg/mL.

2. Gas Chromatography (GC) Conditions:

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless (or split, depending on concentration)

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute

    • Ramp: 20 °C/min to 280 °C

    • Final hold: 5 minutes at 280 °C

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Mass Range: m/z 40-400

  • Scan Speed: 1000 amu/s

4. Data Acquisition and Analysis:

  • Acquire data in full scan mode.

  • Integrate the total ion chromatogram (TIC) to identify the peak corresponding to this compound.

  • Extract the mass spectrum for the identified peak.

  • Analyze the fragmentation pattern to confirm the structure and identify characteristic fragment ions.

Diagrams and Workflows

The following diagrams illustrate the experimental workflow for GC-MS analysis and the predicted fragmentation pathway of this compound.

GC-MS Experimental Workflow cluster_sample_prep Sample Preparation cluster_gc_ms GC-MS Analysis cluster_data_analysis Data Analysis Sample Sample Dissolution Dissolution Sample->Dissolution Dilution Dilution Dissolution->Dilution Injection Injection Dilution->Injection Separation Separation Injection->Separation Ionization Ionization Separation->Ionization Mass_Analysis Mass_Analysis Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection TIC TIC Detection->TIC Spectrum_Extraction Spectrum_Extraction TIC->Spectrum_Extraction Fragmentation_Analysis Fragmentation_Analysis Spectrum_Extraction->Fragmentation_Analysis

Caption: A generalized workflow for the GC-MS analysis of organic compounds.

Predicted Fragmentation Pathway of this compound M [C12H13NO2]+• m/z = 203 Molecular Ion F1 [C10H8NO]+• m/z = 158 M->F1 - C2H5O F3 [C9H7N]+• m/z = 129 M->F3 - C2H4O2 F2 [C9H8N]+• m/z = 130 F1->F2 - CO

Caption: Predicted major fragmentation pathways for this compound.

Role in Drug Discovery

Indole derivatives are a prominent class of heterocyclic compounds with a wide range of biological activities, making them privileged scaffolds in drug discovery.[2] While the specific biological activity of this compound is not extensively documented, it serves as a valuable synthetic intermediate for the creation of more complex indole-based molecules. These derivatives are often explored for their potential as anticancer, antiviral, and antimicrobial agents. The workflow below illustrates the general role of such a compound in a drug discovery pipeline.

Role in Drug Discovery cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization A This compound (Starting Material) B Chemical Modification (e.g., amidation, reduction) A->B C Library of Indole Derivatives B->C D High-Throughput Screening C->D E Hit Identification D->E F Structure-Activity Relationship (SAR) Studies E->F G ADMET Profiling F->G H Lead Candidate G->H

Caption: General workflow for the role of a synthetic intermediate in drug discovery.

References

Crystal Structure of Ethyl 3-methyl-1H-indole-2-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indole derivatives are a critical class of heterocyclic compounds in drug discovery, exhibiting a wide range of biological activities. Understanding their three-dimensional structure is paramount for rational drug design and structure-activity relationship (SAR) studies. This technical guide provides a detailed overview of the crystal structure of indole-2-carboxylates, with a specific focus on providing representative data and experimental protocols. Due to the absence of publicly available crystallographic data for Ethyl 3-methyl-1H-indole-2-carboxylate, this document presents a comprehensive analysis of the closely related compound, Ethyl 1H-indole-2-carboxylate , as a surrogate. The methodologies for synthesis and crystal structure determination are detailed to enable researchers to apply these techniques to the title compound and its analogues.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. This compound is a member of this family, and its structural elucidation is crucial for understanding its potential interactions with biological targets. X-ray crystallography provides definitive information on the solid-state conformation, bond lengths, bond angles, and intermolecular interactions of a molecule. This guide outlines the necessary experimental procedures and presents the crystallographic data for a representative indole-2-carboxylate.

Synthesis of Indole-2-Carboxylates

A common and effective method for the synthesis of indole-2-carboxylates is the Japp-Klingemann reaction[1][2][3][4][5]. This reaction involves the coupling of an aryl diazonium salt with a β-ketoester to form a hydrazone, which then undergoes acid-catalyzed cyclization via the Fischer indole synthesis to yield the desired indole.

Representative Synthetic Protocol: Synthesis of Ethyl 1H-indole-2-carboxylate[6][7]

A modified procedure based on the work of Terent'ev et al. can be employed.

Materials:

  • Indole-2-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Absolute ethanol

  • Methanol

Procedure:

  • Dissolve Indole-2-carboxylic acid (e.g., 0.50 g, 3.1 mmol) in thionyl chloride (19 ml) at 0°C.

  • Stir the solution for 1 hour at 0°C.

  • Remove the excess thionyl chloride by rotary evaporation.

  • To the resulting oil, add absolute ethanol (17 ml) at room temperature.

  • Stir the mixture overnight.

  • Collect the resulting beige solid by vacuum filtration.

  • Recrystallize the solid from methanol to yield pure Ethyl 1H-indole-2-carboxylate.

This protocol can be adapted for the synthesis of this compound by starting with 3-methyl-1H-indole-2-carboxylic acid.

Crystal Structure Determination

The determination of a crystal structure by X-ray diffraction involves a series of steps from crystal growth to data analysis and structure refinement.

Experimental Protocol for Crystal Structure Determination of Ethyl 1H-indole-2-carboxylate[6][7]

1. Crystallization:

  • X-ray quality crystals of Ethyl 1H-indole-2-carboxylate were obtained by slow evaporation from a methanol solution[6].

2. Data Collection:

  • A suitable single crystal is mounted on a diffractometer.

  • X-ray diffraction data is collected, typically using Mo Kα radiation.

  • The data collection process involves ω scans to measure the intensities of a large number of reflections[6].

3. Structure Solution and Refinement:

  • The collected data is processed to yield a set of unique reflections.

  • The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².

  • All non-hydrogen atoms are refined anisotropically.

  • Hydrogen atoms are typically placed in calculated positions and refined using a riding model[6].

experimental_workflow cluster_synthesis Synthesis cluster_crystallography X-ray Crystallography start Indole-2-carboxylic Acid step1 Reaction with SOCl₂ start->step1 step2 Esterification with Ethanol step1->step2 product Ethyl 1H-indole-2-carboxylate step2->product crystallization Crystallization product->crystallization data_collection Data Collection crystallization->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement final_structure Final Crystal Structure refinement->final_structure

Caption: Experimental workflow for the synthesis and crystal structure determination of Ethyl 1H-indole-2-carboxylate.

Crystallographic Data for Ethyl 1H-indole-2-carboxylate

The following tables summarize the quantitative crystallographic data for Ethyl 1H-indole-2-carboxylate[6]. This data serves as a valuable reference for understanding the structural properties of this class of compounds.

Table 1: Crystal Data and Structure Refinement
ParameterValue
Empirical formulaC₁₁H₁₁NO₂
Formula weight189.21
Temperature293(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensions
a7.398(2) Å
b18.891(2) Å
c7.399(2) Å
α90°
β104.454(13)°
γ90°
Volume1001.2(4) ų
Z4
Density (calculated)1.255 Mg/m³
Absorption coefficient0.09 mm⁻¹
F(000)400
Data collection
Reflections collected5586
Independent reflections1804 [R(int) = 0.025]
Refinement
Refinement methodFull-matrix least-squares on F²
Data / restraints / params1804 / 0 / 129
Goodness-of-fit on F²1.05
Final R indices [I>2σ(I)]R1 = 0.045, wR2 = 0.123
R indices (all data)R1 = 0.096, wR2 = 0.144
Largest diff. peak and hole0.28 and -0.16 e.Å⁻³
Table 2: Selected Bond Lengths (Å)
BondLength (Å)
N1 - C81.378(3)
N1 - C21.381(3)
C2 - C31.372(4)
C3 - C3A1.431(3)
C3A - C41.385(4)
C3A - C8A1.400(3)
C2 - C91.462(4)
C9 - O11.205(3)
C9 - O21.334(3)
Table 3: Selected Bond Angles (°)
AtomsAngle (°)
C8 - N1 - C2108.7(2)
C3 - C2 - N1110.1(2)
C3 - C2 - C9129.4(2)
N1 - C2 - C9120.5(2)
C2 - C3 - C3A107.4(2)
C4 - C3A - C8A118.0(2)
C4 - C3A - C3134.8(2)
C8A - C3A - C3107.2(2)

Molecular and Crystal Packing

In the crystal structure of Ethyl 1H-indole-2-carboxylate, the molecule is nearly planar. The crystal packing is characterized by the formation of hydrogen-bonded dimers. Specifically, the indole N-H group of one molecule forms a hydrogen bond with the keto oxygen atom of a neighboring molecule, creating centrosymmetric R²₂(10) ring motifs. This arrangement leads to a herringbone packing pattern in the crystal lattice[6][7].

packing_relationship cluster_dimer Hydrogen-Bonded Dimer cluster_packing Crystal Lattice mol1 Molecule A hb_dimer R²₂(10) Ring Motif mol1->hb_dimer N-H···O=C mol2 Molecule B mol2->hb_dimer N-H···O=C herringbone Herringbone Packing hb_dimer->herringbone translates to

Caption: Logical relationship of molecular interactions leading to the crystal packing of Ethyl 1H-indole-2-carboxylate.

Relevance for Drug Development

The detailed structural information obtained from X-ray crystallography is invaluable for drug development professionals.

  • Structure-Based Drug Design: The precise coordinates of each atom can be used to model the binding of the molecule to a target protein, facilitating the design of more potent and selective inhibitors.

  • Pharmacophore Modeling: Understanding the key intermolecular interactions, such as the hydrogen bonding observed in the crystal packing, helps in developing pharmacophore models for this class of compounds.

  • Polymorphism Screening: The crystallization protocol is a starting point for polymorph screening, which is essential for ensuring the stability and bioavailability of a drug substance.

Conclusion

While the specific crystal structure of this compound is not currently available in the public domain, this technical guide provides a comprehensive overview of the synthesis and crystallographic analysis of a closely related and representative compound, Ethyl 1H-indole-2-carboxylate. The detailed experimental protocols and tabulated quantitative data offer a robust framework for researchers in the field of medicinal chemistry and drug development to pursue the synthesis and structural elucidation of this and other indole derivatives. The provided visualizations of the experimental workflow and molecular packing relationships further aid in the understanding of the chemical and physical properties of this important class of molecules.

References

An In-Depth Technical Guide to the Physicochemical Characteristics of Ethyl 3-methyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-methyl-1H-indole-2-carboxylate is a heterocyclic organic compound that serves as a versatile building block in medicinal chemistry and drug discovery. Its indole scaffold is a privileged structure found in numerous biologically active molecules. A thorough understanding of its physicochemical properties is paramount for its effective utilization in the synthesis of novel therapeutic agents and for predicting its behavior in biological systems. This technical guide provides a comprehensive overview of the key physicochemical characteristics of this compound, detailed experimental protocols for their determination, and visualizations of relevant biological pathways and experimental workflows.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are crucial for predicting its solubility, absorption, distribution, metabolism, and excretion (ADME) properties, as well as for designing appropriate experimental conditions for its handling and derivatization.

PropertyValueSource
Molecular Formula C₁₂H₁₃NO₂[1]
Molecular Weight 203.24 g/mol [1]
Appearance Light orange to yellow to green crystalline powder[2]
Melting Point 134 - 138 °C[2]
Boiling Point 195 °C at 0.5 mmHg[2]
Solubility Good solubility in organic solvents.[2]
pKa (predicted for a similar compound) ~14.09 ± 0.10 (for ethyl 3-(hydroxymethyl)-1H-indole-2-carboxylate)[2]

Experimental Protocols

Accurate determination of physicochemical properties is essential for the characterization of any chemical entity. The following sections detail the standard experimental methodologies for measuring the key parameters of this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a critical indicator of purity.

Methodology:

  • Sample Preparation: A small amount of the crystalline this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus, such as a Stuart melting-point apparatus or a digital instrument like the DigiMelt, is used.

  • Procedure:

    • The capillary tube is placed in the heating block of the apparatus.

    • The sample is heated at a steady rate (e.g., 10-20 °C/min) for a preliminary determination.

    • For an accurate measurement, the determination is repeated with a fresh sample, heating rapidly to about 10-15 °C below the approximate melting point, and then reducing the heating rate to 1-2 °C/min.

    • The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor.

Methodology:

  • Apparatus: A micro-distillation or reflux setup is used. This typically includes a small round-bottom flask, a condenser, a thermometer, and a heating mantle or oil bath.

  • Procedure (Micro-distillation):

    • A small volume (e.g., 1-2 mL) of this compound is placed in the distillation flask along with a boiling chip.

    • The apparatus is assembled, ensuring the thermometer bulb is positioned correctly to measure the temperature of the vapor.

    • The liquid is heated gently until it boils and the vapor condenses on the thermometer bulb.

    • The temperature at which the liquid is actively boiling and the condensate is dripping from the thermometer is recorded as the boiling point. The atmospheric pressure should also be recorded.

  • Procedure (Reflux):

    • The compound is placed in a test tube or small flask fitted with a condenser.

    • The liquid is heated to a gentle boil (reflux).

    • A thermometer is positioned in the vapor above the boiling liquid.

    • The stable temperature recorded is the boiling point.

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Methodology:

  • Solvent Selection: A range of solvents of varying polarity are selected (e.g., water, ethanol, methanol, dichloromethane, ethyl acetate, hexane).

  • Procedure:

    • A small, accurately weighed amount of this compound (e.g., 1-5 mg) is placed in a vial.

    • A measured volume of the solvent (e.g., 0.1 mL) is added.

    • The mixture is vortexed or agitated at a constant temperature.

    • Visual observation is used to determine if the solid has dissolved completely.

    • If the solid dissolves, more solute is added incrementally until saturation is reached. If it does not dissolve, more solvent is added.

    • Solubility is typically expressed qualitatively (e.g., soluble, sparingly soluble, insoluble) or quantitatively (e.g., in mg/mL or mol/L).

Spectral Analysis

Spectroscopic methods are indispensable for the structural elucidation and confirmation of organic compounds.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Data Acquisition:

    • For ¹H NMR, standard pulse sequences are used to acquire the spectrum. Key parameters include the number of scans, relaxation delay, and spectral width.

    • For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum to single lines for each unique carbon atom.

  • Data Analysis: The chemical shifts (δ), integration (for ¹H NMR), and coupling constants (J) are analyzed to confirm the molecular structure.

Biological Context and Visualizations

This compound and its derivatives have been investigated for their potential biological activities, notably as inhibitors of Glycogen Synthase Kinase-3β (GSK-3β) and in the development of anti-trypanosomal agents.

GSK-3β Signaling Pathway

GSK-3β is a serine/threonine kinase that plays a crucial role in various cellular processes, including metabolism, cell proliferation, and apoptosis.[3] Its dysregulation has been implicated in several diseases, making it an attractive drug target. The following diagram illustrates a simplified overview of the GSK-3β signaling pathway.

GSK3B_Signaling_Pathway Growth_Factors Growth Factors (e.g., Insulin) Receptor Receptor Growth_Factors->Receptor binds Wnt Wnt Frizzled Frizzled Wnt->Frizzled binds Beta_Catenin β-catenin PI3K PI3K Receptor->PI3K activates GSK3B GSK-3β Frizzled->GSK3B inhibits Akt Akt (PKB) PI3K->Akt activates Akt->GSK3B inhibits (p-Ser9) GSK3B->Beta_Catenin phosphorylates Degradation Ubiquitination & Degradation Beta_Catenin->Degradation Nucleus Nucleus Beta_Catenin->Nucleus translocates TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression activates Inhibitor Ethyl 3-methyl-1H-indole- 2-carboxylate Derivative Inhibitor->GSK3B blocks

Caption: Simplified GSK-3β signaling pathway and the potential point of intervention.

Proposed Mechanism of Action for Anti-Trypanosomal Drugs

Derivatives of indole-2-carboxamides have shown activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. The mechanism of action for many trypanocidal drugs involves the generation of reactive oxygen species (ROS) that are detrimental to the parasite.[2]

Trypanocidal_Mechanism Drug Indole-2-carboxamide Derivative (Prodrug) Parasite_Enzyme Parasite Nitroreductase Drug->Parasite_Enzyme enters parasite and is reduced by Activated_Drug Activated Drug (Radical Intermediates) Parasite_Enzyme->Activated_Drug generates ROS Reactive Oxygen Species (ROS) Activated_Drug->ROS leads to generation of Parasite_Macromolecules Parasite Macromolecules (DNA, Proteins, Lipids) ROS->Parasite_Macromolecules oxidative stress damages Cell_Damage Cellular Damage Parasite_Macromolecules->Cell_Damage Parasite_Death Parasite Death Cell_Damage->Parasite_Death

Caption: Proposed mechanism of action for nitroheterocyclic anti-trypanosomal drugs.

Experimental Workflow for In Vitro Enzyme Inhibition Assay

To evaluate the inhibitory potential of this compound derivatives against a target enzyme like GSK-3β, a standard in vitro enzyme inhibition assay is performed. The following diagram outlines a typical workflow for such an experiment.

Enzyme_Inhibition_Workflow Start Start Prepare_Reagents Prepare Reagents: - Enzyme Solution - Substrate Solution - Inhibitor Stock Solution - Assay Buffer Start->Prepare_Reagents Serial_Dilution Perform Serial Dilution of Inhibitor Prepare_Reagents->Serial_Dilution Plate_Setup Set up 96-well Plate: - Controls (no inhibitor) - Test wells (varying inhibitor concentrations) Serial_Dilution->Plate_Setup Add_Enzyme Add Enzyme to all wells (except no-enzyme control) Plate_Setup->Add_Enzyme Pre_incubation Pre-incubate Enzyme and Inhibitor Add_Enzyme->Pre_incubation Initiate_Reaction Initiate Reaction by adding Substrate Pre_incubation->Initiate_Reaction Incubate Incubate at Optimal Temperature Initiate_Reaction->Incubate Measure_Signal Measure Signal (e.g., Absorbance, Fluorescence) Incubate->Measure_Signal Data_Analysis Data Analysis: - Calculate % Inhibition - Determine IC₅₀ value Measure_Signal->Data_Analysis End End Data_Analysis->End

Caption: General workflow for an in vitro enzyme inhibition assay.

Conclusion

This technical guide has provided a detailed overview of the physicochemical characteristics of this compound, along with standardized experimental protocols for their determination. The presented data and methodologies are essential for researchers and scientists working with this compound in the fields of organic synthesis, medicinal chemistry, and drug development. The visualizations of the GSK-3β signaling pathway and a proposed mechanism for anti-trypanosomal activity offer a biological context for the application of derivatives of this indole scaffold. The outlined experimental workflow for enzyme inhibition assays provides a practical guide for evaluating the biological activity of newly synthesized compounds. This comprehensive information will aid in the rational design and development of novel therapeutic agents based on the this compound core structure.

References

A Deep Dive into the Theoretical and Experimental Landscape of Ethyl Indole-2-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic compounds with a wide array of biological activities. Among these, ethyl indole-2-carboxylate and its derivatives have garnered significant attention as promising scaffolds for the development of novel therapeutic agents, particularly in the realm of oncology. This technical guide provides a comprehensive overview of the theoretical studies, experimental protocols, and mechanistic insights into this important class of molecules. By integrating computational data with experimental findings, we aim to offer a valuable resource for professionals engaged in the discovery and development of indole-based drugs.

Theoretical Framework: Unraveling Molecular Properties through Computational Chemistry

Computational studies, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the structural and electronic properties of ethyl indole-2-carboxylate derivatives. These theoretical insights are crucial for predicting molecular behavior, interpreting experimental data, and guiding the design of new compounds with enhanced biological activity.

One of the foundational theoretical studies on the parent molecule, ethyl indole-2-carboxylate, utilized the B3LYP/6-311++G(d,p) basis set to determine its optimized geometric parameters, vibrational frequencies, and electronic properties.[1] Such studies provide a wealth of quantitative data that can be compared with experimental results and used as a benchmark for analyzing substituted derivatives.

Molecular Geometry and Structural Parameters

DFT calculations provide precise information on bond lengths, bond angles, and dihedral angles. For ethyl indole-2-carboxylate, the fusion of the benzene and pyrrole rings, along with the substitution of the ethyl carboxylate group, leads to distinct geometric features. For instance, the C2-C10 bond length is notably longer due to the electron-withdrawing nature of the carboxylic group.[1] These calculated parameters can be correlated with experimental data from X-ray crystallography to validate the computational model.

Table 1: Selected Calculated and Experimental Bond Lengths (Å) and Bond Angles (°) for Ethyl Indole-2-Carboxylate

ParameterCalculated (B3LYP/6-311++G(d,p))[1]
Bond Lengths (Å)
C2-C101.465
C10=O111.216
C4-C91.426
**Bond Angles (°) **
N1-C2-C3109.29
N1-C2-C10118.38
C3-C2-C10132.33

Note: This table presents a selection of key parameters. Comprehensive data can be found in the cited literature.

Frontier Molecular Orbitals and Chemical Reactivity

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the electronic properties and chemical reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's stability and reactivity. A smaller gap suggests that the molecule is more reactive and can be more easily excited.

Natural Bond Orbital (NBO) analysis is another powerful tool that provides insights into charge delocalization and intramolecular interactions, further explaining the stability and reactivity of the molecule.[1]

Table 2: Calculated Electronic Properties of Ethyl Indole-2-Carboxylate and a Derivative

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Ethyl Indole-2-Carboxylate[1]-6.03-1.134.90
Ethyl-5-chloro-3-phenyl-1H-indole-2-carboxylateData not availableData not availableData not available

Note: The inclusion of substituents on the indole ring, such as chloro and phenyl groups, is expected to modulate these electronic properties, which can be a key strategy in drug design.

Experimental Protocols: Synthesis, Characterization, and Biological Evaluation

The synthesis and experimental evaluation of ethyl indole-2-carboxylate derivatives are essential for validating theoretical predictions and determining their therapeutic potential. This section outlines the key experimental methodologies.

Synthesis of Ethyl Indole-2-Carboxylate Derivatives

A common route for the synthesis of the parent compound, ethyl 1H-indole-2-carboxylate, involves the reaction of 1H-indole-2-carboxylic acid with thionyl chloride, followed by the addition of ethanol.

Protocol 2.1.1: Synthesis of Ethyl 1H-indole-2-carboxylate

  • Dissolve 1H-indole-2-carboxylic acid (3.1 mmol) in thionyl chloride (19 ml) at 0 °C.

  • Stir the solution for 1 hour.

  • Remove the excess thionyl chloride via rotary evaporation.

  • To the resulting oil, add absolute ethanol (17 ml) at room temperature.

  • Stir the solution overnight.

  • Filter the resulting solution to yield ethyl 1H-indole-2-carboxylate as a solid.

  • Recrystallize the product from methanol to obtain X-ray quality crystals.

Derivatives can be synthesized through various methods, including N-alkylation.

Protocol 2.1.2: N-Alkylation of Ethyl Indole-2-carboxylate

  • Dissolve ethyl indol-2-carboxylate (1.0 mmol) and aqueous potassium hydroxide (3.0 mmol) in acetone (10 mL).

  • Stir the solution at 20 °C for 30 minutes.

  • Add the desired alkylating agent (e.g., allyl bromide, 1.1 mmol).

  • Continue stirring for 2-8 hours, monitoring the reaction by TLC.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with an organic solvent.

  • Purify the product using column chromatography.

Spectroscopic Characterization

The synthesized compounds are typically characterized using various spectroscopic techniques to confirm their structure.

  • Fourier-Transform Infrared (FT-IR) and FT-Raman Spectroscopy: These techniques are used to identify the functional groups present in the molecule by analyzing their vibrational frequencies.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed information about the structure and connectivity of atoms in the molecule.

  • Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound.

In Vitro Anticancer Activity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide (MTT) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.

Protocol 2.3.1: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the ethyl indole-2-carboxylate derivatives and incubate for another 24-48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth.

Table 3: In Vitro Anticancer Activity of Selected Indole Derivatives

Compound IDCancer Cell LineIC50 (µM)
Thiazolyl-indole-2-carboxamide 6iMCF-7 (Breast)6.10 ± 0.4
Thiazolyl-indole-2-carboxamide 6vMCF-7 (Breast)6.49 ± 0.3

Note: The data presented here is for indole-2-carboxamide derivatives, which are structurally related to ethyl indole-2-carboxylates and highlight the potential of the indole-2-carboxylate scaffold.

Visualizing Workflows and Signaling Pathways

Diagrams are powerful tools for representing complex relationships and processes. The following visualizations, created using the DOT language, illustrate a typical workflow for the study of ethyl indole-2-carboxylate derivatives and a key signaling pathway implicated in their anticancer activity.

G cluster_synthesis Synthesis & Characterization cluster_computational Theoretical Studies cluster_biological Biological Evaluation start Indole-2-carboxylic Acid synthesis Synthesis of Derivatives (e.g., Esterification, N-alkylation) start->synthesis purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification characterization Spectroscopic Characterization (FT-IR, NMR, MS) purification->characterization dft DFT Calculations (B3LYP/6-311++G(d,p)) characterization->dft Validation invitro In Vitro Anticancer Assays (e.g., MTT Assay) characterization->invitro geometry Optimized Geometry (Bond Lengths, Angles) dft->geometry electronic Electronic Properties (HOMO-LUMO, NBO) dft->electronic docking Molecular Docking electronic->docking Hypothesis Generation pathway Mechanism of Action Studies docking->pathway ic50 IC50 Determination invitro->ic50 ic50->pathway

Figure 1: Experimental and theoretical workflow.
Anticancer Mechanism: The PI3K/Akt/mTOR Signaling Pathway

Many indole derivatives exert their anticancer effects by modulating key cellular signaling pathways that control cell growth, proliferation, and survival. One such critical pathway is the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer. Inhibition of this pathway can lead to cell cycle arrest and apoptosis.

PI3K_Akt_mTOR_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates NFkB NF-κB Akt->NFkB Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Promotes NFkB->CellGrowth Promotes Indole Indole Derivatives Indole->PI3K Inhibit Indole->Akt Inhibit Indole->mTOR Inhibit Indole->NFkB Inhibit

Figure 2: PI3K/Akt/mTOR signaling pathway.

Conclusion

The theoretical and experimental investigation of ethyl indole-2-carboxylate derivatives continues to be a vibrant area of research with significant implications for drug discovery. Computational methods provide invaluable insights into the molecular properties that govern biological activity, enabling a more rational approach to drug design. When coupled with robust experimental validation, these theoretical studies can accelerate the identification and optimization of lead compounds. The data and protocols presented in this guide are intended to serve as a foundational resource for researchers in this field, facilitating further exploration of this versatile chemical scaffold and its potential to yield novel therapeutics. As our understanding of the complex signaling networks in diseases like cancer deepens, the targeted design of indole derivatives based on sound theoretical and experimental principles will undoubtedly play a crucial role in the development of next-generation medicines.

References

The Genesis of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of Indole-2-Carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole-2-carboxylate core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery. Its unique structural features and electronic properties have made it a versatile building block for the development of a wide array of therapeutic agents. This technical guide provides a comprehensive overview of the discovery and historical development of indole-2-carboxylates, detailing the seminal synthetic methodologies, key milestones in their biological evaluation, and their evolution into a privileged structure in modern drug design.

Historical Perspective: The Dawn of Indole-2-Carboxylate Synthesis

The journey into the world of indole-2-carboxylates is intrinsically linked to the broader history of indole chemistry. The initial impetus for the synthesis of this scaffold was not driven by a preconceived biological application but rather by the fundamental pursuit of chemical synthesis and the exploration of new molecular architectures. Three classical named reactions laid the groundwork for the preparation of indole-2-carboxylates: the Reissert, Fischer, and Madelung syntheses.

The Reissert Indole Synthesis

One of the earliest and most reliable methods for the synthesis of indole-2-carboxylic acids and their esters is the Reissert indole synthesis. First reported by Arnold Reissert, this method involves the condensation of an o-nitrotoluene with diethyl oxalate in the presence of a strong base, followed by a reductive cyclization of the resulting ethyl o-nitrophenylpyruvate.[1][2] This reaction provided a direct and efficient route to the indole-2-carboxylate core.

The following procedure is adapted from Organic Syntheses, a testament to its reliability and historical significance.[3]

Step A: Potassium Salt of Ethyl o-Nitrophenylpyruvate

  • In a 5-liter three-necked flask equipped with a mercury-sealed stirrer, a dropping funnel, and a condenser, a solution of potassium ethoxide is prepared.

  • A slow stream of dry nitrogen is passed through the flask, and a mixture of 250 ml of commercial absolute ethanol and 200 ml of anhydrous ether is added.

  • When all the potassium has dissolved, the nitrogen flow is stopped, and the solution is allowed to cool to room temperature.

  • 2.5 liters of anhydrous ether is added, followed by the addition of 146 g (1.00 mole) of diethyl oxalate with stirring.

  • After 10 minutes, 137 g (1.00 mole) of o-nitrotoluene is added. The mixture is stirred and refluxed on a steam bath for 10-12 hours, during which the potassium salt of ethyl o-nitrophenylpyruvate precipitates as a voluminous yellow-orange solid.

  • The mixture is cooled to room temperature, and the salt is collected by filtration, washed with anhydrous ether, and dried. The yield is 210-220 g (76-80%).

Step B: Ethyl Indole-2-carboxylate

  • Thirty grams (0.109 mole) of the potassium salt is placed in a 400-ml hydrogenation bottle and dissolved in 200 ml of glacial acetic acid.

  • 0.20 g of platinum catalyst is added, and the bottle is placed in a Parr low-pressure hydrogenation apparatus.

  • The system is flushed several times with hydrogen, and with an initial pressure of about 30 p.s.i., the bottle is shaken until hydrogen uptake ceases (approximately 1-2 hours).

  • The catalyst is removed by filtration and washed with glacial acetic acid.

  • The filtrate is placed in a 4-liter beaker, and 3 liters of water is added slowly with stirring.

  • Ethyl indole-2-carboxylate precipitates as a yellow solid. It is separated by filtration, washed with water, and dried over calcium chloride. The yield is 11.3-11.7 g (41-44% based on o-nitrotoluene). The product can be recrystallized from a mixture of methylene chloride and light petroleum ether to yield white needles with a melting point of 122.5-124°C.[3]

The Fischer Indole Synthesis

Discovered in 1883 by Emil Fischer, the Fischer indole synthesis is another cornerstone in indole chemistry.[4] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which can be formed from the reaction of a (substituted) phenylhydrazine with an aldehyde or ketone.[2] To synthesize indole-2-carboxylates using this method, pyruvic acid or its esters are used as the carbonyl component. For instance, the reaction of phenylhydrazine with ethyl pyruvate yields the corresponding phenylhydrazone, which upon treatment with an acid catalyst, cyclizes to form ethyl indole-2-carboxylate.[5]

The Madelung Synthesis

Reported by Walter Madelung in 1912, the Madelung synthesis provides an alternative route to indoles through the intramolecular cyclization of N-phenylamides using a strong base at high temperatures.[6][7] While not as commonly used for the direct synthesis of simple indole-2-carboxylates as the Reissert and Fischer methods, variations of the Madelung synthesis can be employed to produce substituted indole-2-carboxylate derivatives.

Physicochemical Properties of Indole-2-Carboxylates

The physicochemical properties of indole-2-carboxylates are crucial for their behavior in biological systems and for their development as drug candidates. These properties can be modulated by the nature and position of substituents on the indole ring.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)LogP
Indole-2-carboxylic acidC₉H₇NO₂161.16202-206[8]2.31[9]
Ethyl indole-2-carboxylateC₁₁H₁₁NO₂189.21122.5-124[3]-
Ethyl 5-nitro-1H-indole-2-carboxylateC₁₁H₁₀N₂O₄234.21--
Ethyl 3-((3-methoxyphenyl)amino)-1H-indole-2-carboxylateC₁₈H₁₈N₂O₃310.35130.3–134.7[10]-
Ethyl 3-((4-methoxyphenyl)amino)-1H-indole-2-carboxylateC₁₈H₁₈N₂O₃310.35128.4–131.1[10]-
Ethyl 3-((2-chlorophenyl)amino)-1H-indole-2-carboxylateC₁₇H₁₅ClN₂O₂314.77141.2–143.4[10]-

The Emergence of Biological Activity: Indole-2-Carboxylates in Drug Discovery

The true potential of the indole-2-carboxylate scaffold was realized with the discovery of its diverse biological activities. Over the decades, derivatives of indole-2-carboxylic acid have been identified as potent modulators of various biological targets, leading to their investigation in a wide range of therapeutic areas.

Antiviral Activity: HIV-1 Integrase Inhibition

A significant breakthrough in the application of indole-2-carboxylates was their identification as inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle.[10][11][12] The carboxylate group at the C2 position was found to be crucial for chelating the magnesium ions in the active site of the enzyme, thereby inhibiting its strand transfer activity.[10][11] Extensive structure-activity relationship (SAR) studies have been conducted to optimize the potency of these inhibitors.

CompoundIC₅₀ (µM)[10]
1 HHH32.37
17a HH4-fluorophenyl3.11
16h C₂H₅H4-(trifluoromethyl)benzyl8.68
16i C₂H₅H4-chlorobenzyl14.65
16j C₂H₅H2,4-dichlorobenzyl9.67
20a H3-(((4-(trifluoromethyl)benzyl)oxy)methyl)6-((4-fluorophenyl)amino)0.13

Note: The table presents a selection of compounds to illustrate SAR trends. For full structures, please refer to the cited literature.

HIV_Integrase_Pathway cluster_cytoplasm Host Cell Cytoplasm cluster_nucleus Host Cell Nucleus vDNA Viral DNA PIC Pre-integration Complex (PIC) (vDNA + IN + Host Factors) vDNA->PIC 3' Processing Integrase Integrase (IN) Host_DNA Host Chromosomal DNA PIC->Host_DNA Nuclear Import Integrated_Provirus Integrated Provirus Host_DNA->Integrated_Provirus Strand Transfer Inhibitor Indole-2-carboxylate Inhibitor Inhibitor->Host_DNA Blocks Strand Transfer CysLT1_Signaling LTD4 Leukotriene D4 (LTD4) CysLT1R CysLT1 Receptor LTD4->CysLT1R Gq Gq protein CysLT1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Inflammation Inflammatory Response (Bronchoconstriction, etc.) Ca_release->Inflammation PKC_activation->Inflammation Antagonist Indole-2-carboxylate Antagonist Antagonist->CysLT1R blocks IDO1_TDO_Pathway cluster_tumor Tumor Microenvironment cluster_tcell T-cell Tryptophan Tryptophan IDO1_TDO IDO1/TDO Tryptophan->IDO1_TDO catabolized by T_cell_anergy T-cell Anergy/ Apoptosis Tryptophan->T_cell_anergy depletion leads to Kynurenine Kynurenine IDO1_TDO->Kynurenine produces Treg_activation Treg Activation Kynurenine->Treg_activation promotes Inhibitor Indole-2-carboxylate Inhibitor Inhibitor->IDO1_TDO inhibits

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl 3-methyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of Ethyl 3-methyl-1H-indole-2-carboxylate, a valuable building block in medicinal chemistry and drug development. The synthesis is based on the well-established Fischer indole synthesis, a reliable method for the preparation of indole derivatives.

Overview

The synthesis of this compound is achieved through a two-step process:

  • Japp-Klingemann Reaction: Formation of the key intermediate, ethyl pyruvate phenylhydrazone, from the reaction of phenylhydrazine with ethyl 2-methylacetoacetate.

  • Fischer Indole Synthesis: Acid-catalyzed cyclization of the intermediate to yield the final product.

This method is advantageous due to the ready availability of starting materials and generally good yields.

Data Presentation

Physicochemical Properties
PropertyValueReference
Molecular FormulaC₁₂H₁₃NO₂
Molecular Weight203.24 g/mol
AppearanceSolid
CAS Number26304-51-8
Spectroscopic Data
TechniqueDataReference
¹³C NMRA reference spectrum is available, though full access may require a subscription.[1]
Mass SpectrometryExact Mass: 203.094629 g/mol [1]

Note: Detailed ¹H NMR, IR, and complete ¹³C NMR data from open sources are still being compiled for a comprehensive spectral analysis.

Experimental Protocols

Part 1: Synthesis of Ethyl Pyruvate Phenylhydrazone (Japp-Klingemann Reaction)

This procedure outlines the formation of the hydrazone intermediate.

Materials:

  • Phenylhydrazine

  • Ethyl 2-methylacetoacetate

  • Ethanol

  • Glacial Acetic Acid

Procedure:

  • In a round-bottom flask, dissolve phenylhydrazine in ethanol.

  • Add an equimolar amount of ethyl 2-methylacetoacetate to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the product, ethyl pyruvate phenylhydrazone, may precipitate out of the solution or can be isolated by removal of the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

Part 2: Synthesis of this compound (Fischer Indole Synthesis)

This protocol describes the cyclization of the hydrazone intermediate to the final indole product. A common and effective catalyst for this reaction is a mixture of polyphosphoric acid (PPA) and phosphoric acid[2].

Materials:

  • Ethyl pyruvate phenylhydrazone (from Part 1)

  • Polyphosphoric acid (PPA)

  • Phosphoric acid

  • Ice-water mixture

Procedure:

  • In a reaction vessel, prepare a mixture of polyphosphoric acid and phosphoric acid.

  • Heat the acid mixture with stirring to a temperature between 50-110 °C[2].

  • Carefully add the ethyl pyruvate phenylhydrazone in portions to the hot acid mixture, maintaining the temperature in the range of 70-120 °C[2].

  • After the addition is complete, continue to stir the reaction mixture at the same temperature for 10-40 minutes[2].

  • Monitor the reaction progress using TLC.

  • Once the reaction is complete, cool the mixture and pour it into a beaker containing an ice-water mixture to precipitate the crude product.

  • Collect the solid product by filtration and wash it with water.

  • Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Visualizations

Synthesis Pathway

Synthesis_Pathway Phenylhydrazine Phenylhydrazine Intermediate Ethyl pyruvate phenylhydrazone Phenylhydrazine:e->Intermediate:w Japp-Klingemann Reaction EthylAcetoacetate Ethyl 2-methylacetoacetate EthylAcetoacetate:e->Intermediate:w FinalProduct This compound Intermediate:e->FinalProduct:w Fischer Indole Synthesis (Acid Catalyst)

Caption: Overall synthesis scheme for this compound.

Experimental Workflow

Experimental_Workflow cluster_step1 Step 1: Hydrazone Formation cluster_step2 Step 2: Fischer Indole Synthesis Mix Mix Phenylhydrazine, Ethyl 2-methylacetoacetate, Ethanol, and Acetic Acid Stir Stir at Room Temperature Mix->Stir IsolateIntermediate Isolate Ethyl pyruvate phenylhydrazone Stir->IsolateIntermediate PurifyIntermediate Purify by Recrystallization IsolateIntermediate->PurifyIntermediate AddIntermediate Add Hydrazone to Hot Acid Mixture PurifyIntermediate->AddIntermediate Proceed to next step PrepareAcid Prepare PPA/Phosphoric Acid Mixture PrepareAcid->AddIntermediate Heat Heat at 70-120 °C AddIntermediate->Heat Quench Quench in Ice-Water Heat->Quench Filter Filter and Dry Product Quench->Filter PurifyProduct Purify Final Product Filter->PurifyProduct

Caption: Step-by-step experimental workflow for the synthesis.

References

Application Note: Synthesis of Ethyl 3-methyl-1H-indole-2-carboxylate via Fischer Indole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The indole nucleus is a cornerstone structural motif in a vast array of natural products, pharmaceuticals, and agrochemicals.[1] Its prevalence in biologically active molecules, such as the amino acid tryptophan and the neurotransmitter serotonin, underscores the importance of efficient synthetic routes to substituted indoles. The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most powerful and versatile methods for constructing the indole ring system.[2][3] This reaction typically involves the acid-catalyzed cyclization of an arylhydrazone, formed from the condensation of an arylhydrazine with an aldehyde or ketone.[2]

This application note provides a detailed protocol for the synthesis of Ethyl 3-methyl-1H-indole-2-carboxylate, a valuable building block in medicinal chemistry. The procedure is based on the classic Fischer indole synthesis, reacting phenylhydrazine with ethyl 2-methyl-3-oxobutanoate.

Reaction Scheme & Mechanism

The overall reaction involves the condensation of phenylhydrazine with ethyl 2-methyl-3-oxobutanoate to form a hydrazone, which then undergoes an acid-catalyzed intramolecular rearrangement and cyclization to yield the target indole.

The mechanism of the Fischer indole synthesis is a well-established sequence of chemical transformations:[2][4]

  • Hydrazone Formation: Phenylhydrazine and the β-keto ester condense to form the corresponding phenylhydrazone.

  • Tautomerization: The phenylhydrazone tautomerizes to its more reactive ene-hydrazine isomer.

  • [5][5]-Sigmatropic Rearrangement: A concerted, pericyclic[5][5]-sigmatropic rearrangement occurs, forming a new carbon-carbon bond and breaking the N-N bond. This step temporarily disrupts the aromaticity of the phenyl ring.

  • Rearomatization: A proton transfer restores the aromaticity of the six-membered ring.

  • Cyclization & Elimination: An intramolecular nucleophilic attack by the amino group on the imine carbon forms a five-membered ring. Subsequent elimination of an ammonia molecule under acidic conditions leads to the formation of the stable, aromatic indole ring.

Fischer_Indole_Mechanism Fischer Indole Synthesis Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_product Product Phenylhydrazine Phenylhydrazine Hydrazone Phenylhydrazone Phenylhydrazine->Hydrazone Condensation (-H2O) Ketoester Ethyl 2-methyl-3-oxobutanoate Ketoester->Hydrazone Condensation (-H2O) Enehydrazine Ene-hydrazine Hydrazone->Enehydrazine Tautomerization Rearrangement_Product Di-imine Intermediate (after [3,3] shift) Enehydrazine->Rearrangement_Product [3,3]-Sigmatropic Rearrangement Aminal Cyclized Aminal Rearrangement_Product->Aminal Rearomatization & Cyclization Indole Ethyl 3-methyl-1H- indole-2-carboxylate Aminal->Indole Elimination (-NH3)

Caption: Mechanism of the Fischer Indole Synthesis.

Experimental Protocol

This protocol describes a one-pot synthesis where the intermediate hydrazone is formed in situ and cyclized without isolation.[4]

Materials and Reagents

Reagent/MaterialGradeSupplier
PhenylhydrazineReagent Grade, ≥97%(Typical)
Ethyl 2-methyl-3-oxobutanoateSynthesis Grade, 98%(Typical)
Glacial Acetic AcidACS Grade(Typical)
Ethanol (200 Proof)ACS Grade(Typical)
Ethyl AcetateHPLC Grade(Typical)
HexanesHPLC Grade(Typical)
Saturated Sodium Bicarbonate SolutionN/ALab Prepared
Anhydrous Magnesium SulfateReagent Grade(Typical)
Round-bottom flask, reflux condenserN/AN/A
Magnetic stirrer, heating mantleN/AN/A
Rotary evaporatorN/AN/A

Stoichiometry and Physicochemical Data

CompoundMolar Mass ( g/mol )Moles (mmol)EquivalentsAmount Used
Phenylhydrazine108.1410.01.01.08 g
Ethyl 2-methyl-3-oxobutanoate144.1710.01.01.44 g
Glacial Acetic Acid60.05--20 mL
Product (Theoretical) 203.24 10.0 - 2.03 g

Procedure

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add glacial acetic acid (20 mL).

  • Addition of Reactants: Add phenylhydrazine (1.08 g, 10.0 mmol) to the stirring acetic acid. Once dissolved, add ethyl 2-methyl-3-oxobutanoate (1.44 g, 10.0 mmol) dropwise to the solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the dark solution slowly into a beaker containing 100 mL of ice-cold water with stirring.

  • Neutralization: Carefully neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel (eluent: Hexanes/Ethyl Acetate gradient) to afford this compound as a solid.

Data Presentation

Expected Product Characterization

ParameterData
Molecular Formula C₁₂H₁₃NO₂
Molar Mass 203.24 g/mol
Appearance Off-white to pale yellow solid
Yield High yields (typically >80%) can be expected based on analogous syntheses.[6]
¹H NMR (CDCl₃)Signals expected around: δ 8.2 (br s, 1H, NH), 7.6-7.1 (m, 4H, Ar-H), 4.4 (q, 2H, OCH₂), 2.6 (s, 3H, C₃-CH₃), 1.4 (t, 3H, OCH₂CH₃).[6]
¹³C NMR Key chemical shifts expected at: δ 162.4 (C=O), 135.9 (C₇ₐ), 127.8 (C₂), 125.5 (C₃ₐ), 124.1 (C₄), 120.7 (C₅), 120.0 (C₆), 111.7 (C₇), 110.0 (C₃), 60.7 (OCH₂), 14.5 (CH₃), 10.2 (C₃-CH₃).[7][8]

Experimental Workflow

Workflow cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis arrow arrow A 1. Combine Phenylhydrazine & Ethyl 2-methyl-3-oxobutanoate in Acetic Acid B 2. Heat to Reflux (2-4 hours) A->B C 3. Quench with Ice Water B->C Cool to RT D 4. Neutralize with NaHCO₃ C->D E 5. Extract with Ethyl Acetate D->E F 6. Dry & Concentrate E->F G 7. Recrystallization or Column Chromatography F->G H 8. Characterization (NMR, MS, m.p.) G->H

Caption: Experimental workflow for indole synthesis.

Safety Precautions

  • Conduct the reaction in a well-ventilated fume hood.

  • Phenylhydrazine is toxic and a suspected carcinogen; handle with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Glacial acetic acid is corrosive. Avoid contact with skin and eyes.

  • The neutralization step with sodium bicarbonate produces CO₂ gas. Perform this addition slowly and carefully to avoid excessive foaming.

References

Application Notes and Protocols for the Synthesis of Ethyl 3-methyl-1H-indole-2-carboxylate via the Japp-Klingemann Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of Ethyl 3-methyl-1H-indole-2-carboxylate, a valuable intermediate in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the Japp-Klingemann reaction to form a key hydrazone intermediate, followed by a Fischer indole synthesis to yield the final product.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds. The Japp-Klingemann reaction provides an efficient route to synthesize arylhydrazones from β-ketoesters and aryldiazonium salts.[1] These hydrazones are crucial precursors for the Fischer indole synthesis, a robust method for constructing the indole ring system.[2][3] This protocol details the synthesis of this compound from readily available starting materials: aniline and ethyl 2-methylacetoacetate.

Data Presentation

Table 1: Physicochemical Properties and Characterization Data for this compound

PropertyValueReference
Molecular Formula C₁₂H₁₃NO₂[4]
Molecular Weight 203.24 g/mol [4]
Appearance Light orange to yellow to green crystalline powder[4]
Melting Point 134 - 138 °C[4]
Boiling Point 195 °C / 0.5 mmHg[4]
CAS Number 26304-51-8[4]

Table 2: Spectroscopic Data for this compound

SpectrumDataReference
¹H NMR (CDCl₃, 400 MHz) A spectrum is available and can be referenced.[5]
¹³C NMR A spectrum is available and can be referenced.[6]

Experimental Protocols

This synthesis is performed in two sequential stages:

Stage 1: Japp-Klingemann Synthesis of Ethyl 2-(phenylhydrazono)propanoate

This stage involves the diazotization of aniline followed by its reaction with ethyl 2-methylacetoacetate. The intermediate azo compound undergoes in-situ hydrolysis and decarboxylation to yield the desired hydrazone.

Materials and Reagents:

  • Aniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Ethyl 2-methylacetoacetate

  • Sodium Acetate (NaOAc)

  • Ethanol

  • Ice

Procedure:

  • Diazotization of Aniline:

    • In a beaker, dissolve aniline (9.8 mmol) in a mixture of concentrated hydrochloric acid (2.5 mL) and water (1.5 mL).

    • Cool the solution to 0 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (10.63 mmol in 4.25 mL of water) dropwise to the aniline solution, maintaining the temperature below 5 °C with constant stirring.

    • After the addition is complete, continue stirring the resulting diazonium salt solution at 0 °C for 15-30 minutes.

  • Japp-Klingemann Coupling:

    • In a separate flask, dissolve ethyl 2-methylacetoacetate (9.8 mmol) in ethanol.

    • To this solution, add a solution of sodium acetate (38.5 mmol) in water (5 mL).

    • Cool this mixture to below 5 °C in an ice bath.

    • Slowly add the previously prepared cold diazonium salt solution to the ethyl 2-methylacetoacetate solution with vigorous stirring, ensuring the temperature does not exceed 5 °C.

    • A colored precipitate of the hydrazone should form.

    • Continue stirring the reaction mixture in the ice bath for 30-60 minutes.

  • Isolation and Purification of the Intermediate:

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with cold water to remove any inorganic salts.

    • The crude ethyl 2-(phenylhydrazono)propanoate can be purified by recrystallization from a suitable solvent such as ethanol or aqueous ethanol.

    • Dry the purified product under vacuum.

Stage 2: Fischer Indole Synthesis of this compound

This stage involves the acid-catalyzed cyclization of the intermediate hydrazone to form the final indole product.

Materials and Reagents:

  • Ethyl 2-(phenylhydrazono)propanoate (from Stage 1)

  • Eaton's Reagent (7.5% w/w phosphorus pentoxide in methanesulfonic acid) or another suitable acid catalyst (e.g., polyphosphoric acid, sulfuric acid in ethanol, or zinc chloride).

  • Inert solvent (e.g., toluene, xylene, if not using Eaton's reagent)

  • Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Cyclization Reaction:

    • Place the dried ethyl 2-(phenylhydrazono)propanoate in a round-bottom flask.

    • Add a suitable acid catalyst. A common and effective catalyst is Eaton's Reagent. Alternatively, a solution of a Brønsted or Lewis acid in an appropriate solvent can be used.[3]

    • Heat the reaction mixture. The temperature and reaction time will depend on the chosen catalyst. For example, when using sulfuric acid in ethanol, the mixture is typically refluxed.[7] With polyphosphoric acid, temperatures around 100-140°C are common.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully pour the reaction mixture into a beaker containing ice and water.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

    • Extract the aqueous mixture with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and filter.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol, hexane/ethyl acetate).

Visualizations

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the chemical transformations and the overall experimental process.

Japp_Klingemann_Mechanism cluster_reagents1 Reagents cluster_intermediate1 Intermediate cluster_reagents2 Reagents cluster_intermediate2 Intermediate cluster_intermediate3 Intermediate Aniline Aniline Diazonium Benzenediazonium Chloride Aniline->Diazonium Diazotization NaNO2_HCl NaNO₂ / HCl (0-5 °C) Azo Azo Compound Diazonium->Azo Coupling Ketoester Ethyl 2-methylacetoacetate Ketoester->Azo Base Base (NaOAc) Hydrazone Ethyl 2-(phenylhydrazono)propanoate Azo->Hydrazone Hydrolysis & Decarboxylation

Japp-Klingemann Reaction Mechanism

Fischer_Indole_Synthesis_Workflow start Start: Ethyl 2-(phenylhydrazono)propanoate acid_catalysis Acid Catalysis (e.g., Eaton's Reagent) & Heat start->acid_catalysis cyclization [3,3]-Sigmatropic Rearrangement & Cyclization acid_catalysis->cyclization elimination Elimination of Ammonia cyclization->elimination aromatization Aromatization elimination->aromatization workup Aqueous Work-up & Neutralization aromatization->workup extraction Extraction with Organic Solvent workup->extraction purification Purification (Chromatography/Recrystallization) extraction->purification product Final Product: This compound purification->product

Fischer Indole Synthesis Workflow

References

Application Notes and Protocols for the Microwave-Assisted Synthesis of Ethyl 3-methyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the efficient synthesis of Ethyl 3-methyl-1H-indole-2-carboxylate, a valuable scaffold in medicinal chemistry, utilizing microwave-assisted organic synthesis (MAOS). This method offers significant advantages over traditional synthetic routes, including drastically reduced reaction times, high yields, and milder reaction conditions.

The indole core is a privileged structure found in numerous natural products and pharmaceuticals. The rapid and efficient synthesis of functionalized indoles, such as this compound, is crucial for the development of new therapeutic agents. Microwave-assisted synthesis has emerged as a powerful tool to accelerate this process, aligning with the principles of green chemistry by reducing energy consumption and often minimizing the use of hazardous solvents.

Comparison of Synthetic Methods

Microwave-assisted synthesis consistently demonstrates superior performance in terms of reaction time and yield compared to conventional heating methods for the synthesis of indole derivatives. Below is a summary of a highly efficient microwave-promoted method for the target compound.

ParameterMicrowave-Assisted Synthesis
Product This compound
Starting Materials 2-Chloropropiophenone, Ethyl isocyanoacetate
Solvent/Catalyst Ionic Liquid ([bmim]OH)
Temperature 50°C
Microwave Power 100 W
Reaction Time 10 minutes
Yield 88%[1]

Experimental Protocol

This protocol details the microwave-assisted synthesis of this compound from a 2-halo aryl ketone and ethyl isocyanoacetate in the presence of an ionic liquid.[1]

Materials:

  • 2-Chloropropiophenone

  • Ethyl isocyanoacetate

  • 1-Butyl-3-methylimidazolium hydroxide ([bmim]OH)

  • Microwave synthesis vial (10 mL) with a magnetic stir bar

  • Dedicated microwave reactor for organic synthesis

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Reaction Setup: In a 10 mL microwave synthesis vial equipped with a magnetic stir bar, combine 2-chloropropiophenone (1.0 mmol), ethyl isocyanoacetate (1.2 mmol), and 1-butyl-3-methylimidazolium hydroxide ([bmim]OH) (2.0 mL).

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a constant temperature of 50°C for 10 minutes with a power of 100 W.

  • Work-up: After the reaction is complete, allow the vial to cool to room temperature. To the reaction mixture, add 20 mL of water and extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

  • Characterization: The final product is a white solid with a melting point of 132-134°C.[1] The structure can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizing the Workflow

The following diagram illustrates the key steps in the microwave-assisted synthesis of this compound.

experimental_workflow reagents Reagents: - 2-Chloropropiophenone - Ethyl isocyanoacetate - [bmim]OH setup Reaction Setup in Microwave Vial reagents->setup microwave Microwave Irradiation (100W, 50°C, 10 min) setup->microwave workup Aqueous Work-up & Extraction microwave->workup purification Column Chromatography workup->purification product Ethyl 3-methyl-1H- indole-2-carboxylate purification->product

Caption: Experimental workflow for the synthesis.

Reaction Mechanism Overview

The synthesis proceeds through a condensation reaction followed by a cyclization cascade, facilitated by the ionic liquid and accelerated by microwave irradiation. The use of an ionic liquid as the solvent provides a polar medium that efficiently absorbs microwave energy, leading to rapid and uniform heating of the reaction mixture.

logical_relationship cluster_conditions Reaction Conditions start Starting Materials: 2-Halo Aryl Ketone & Ethyl Isocyanoacetate condensation Condensation start->condensation ionic_liquid Ionic Liquid ([bmim]OH) as Solvent/Catalyst ionic_liquid->condensation microwave Microwave Energy (Rapid Heating) microwave->condensation cyclization Intramolecular Cyclization microwave->cyclization condensation->cyclization product This compound cyclization->product

Caption: Key factors in the synthesis.

References

Application Note: N-Alkylation of Ethyl Indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The N-alkylation of indoles is a cornerstone transformation in synthetic organic chemistry, pivotal for the synthesis of a vast array of biologically active compounds, including pharmaceuticals and natural products. The introduction of an alkyl group onto the indole nitrogen can significantly alter a molecule's steric and electronic properties, thereby modulating its biological activity. Ethyl indole-2-carboxylate is a common starting material in these syntheses due to the activating effect of the C2-ester group, which increases the acidity of the N-H proton and facilitates its deprotonation. This document provides detailed protocols for the N-alkylation of ethyl indole-2-carboxylate using both strong and weak base conditions, intended for researchers, scientists, and professionals in drug development.

General Reaction Scheme

The N-alkylation of ethyl indole-2-carboxylate proceeds via a two-step sequence. First, a base is used to deprotonate the indole nitrogen, forming a nucleophilic indolide anion. This anion then reacts with an electrophilic alkylating agent (typically an alkyl halide) in a nucleophilic substitution reaction (SN2) to yield the N-alkylated product.

Diagram of the General N-Alkylation Pathway

Caption: General reaction for the N-alkylation of ethyl indole-2-carboxylate.

Experimental Protocols

Two primary methods are presented, differing in the strength of the base used. The choice of method depends on the substrate's sensitivity and the reactivity of the alkylating agent.

Protocol 1: N-Alkylation using a Strong Base (Sodium Hydride)

This method is highly effective and widely used for a variety of alkylating agents.[1] It requires anhydrous conditions and an inert atmosphere due to the reactivity of sodium hydride (NaH).[2][3]

Materials and Reagents:

  • Ethyl indole-2-carboxylate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)[2][4]

  • Alkylating agent (e.g., ethyl iodide, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas supply

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

Procedure:

  • Preparation: To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add ethyl indole-2-carboxylate (1.0 eq).

  • Dissolution: Add anhydrous DMF to dissolve the starting material (concentration typically 0.1 to 0.5 M).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Deprotonation: Carefully add sodium hydride (1.1 - 1.5 eq) portion-wise to the stirred solution.[2] The slow addition is crucial to control the evolution of hydrogen gas.

  • Stirring: Stir the reaction mixture at 0 °C for 30-60 minutes. The cessation of gas evolution typically indicates the completion of deprotonation.[2]

  • Addition of Alkylating Agent: Slowly add the alkylating agent (1.1 - 1.5 eq) to the reaction mixture while maintaining the temperature at 0 °C.[5]

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, cool the flask back to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.[2]

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing: Wash the combined organic layers sequentially with water and then with brine.[2]

  • Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Concentration & Purification: Filter the drying agent and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: N-Alkylation using a Weaker Base (Potassium Hydroxide)

This method is advantageous for its milder conditions, avoiding the need for highly reactive and moisture-sensitive reagents like NaH.[6][7] It has been shown to be highly effective for the N-alkylation of ethyl indole-2-carboxylate.[6]

Materials and Reagents:

  • Ethyl indole-2-carboxylate

  • Potassium hydroxide (KOH)

  • Acetone

  • Water

  • Alkylating agent (e.g., allyl bromide, benzyl bromide)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: In a round-bottom flask, dissolve ethyl indole-2-carboxylate (1.0 eq) and potassium hydroxide (3.0 eq) in a mixture of acetone (e.g., 10 mL per 1.0 mmol of indole) and a small amount of water.[6]

  • Stirring: Stir the solution at room temperature (approx. 20 °C) for 30 minutes.

  • Addition of Alkylating Agent: Add the appropriate alkylating agent (1.1 eq) to the mixture.[6]

  • Reaction: Continue stirring at room temperature. Reaction times can vary from 2 to 8 hours depending on the reactivity of the alkylating agent.[6] Monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, remove the acetone under reduced pressure.

  • Extraction: Add water to the residue and extract the aqueous layer with an organic solvent like ethyl acetate (3x).

  • Washing: Wash the combined organic layers with brine.

  • Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Concentration & Purification: Filter and concentrate the organic layer to obtain the crude product, which can be further purified by column chromatography or recrystallization.

Data Presentation: Comparison of Reaction Conditions

The following table summarizes various conditions for the N-alkylation of ethyl indole-2-carboxylate reported in the literature.

Alkylating AgentBase (eq.)SolventTemperature (°C)Time (h)Yield (%)Reference
Allyl Bromideaq. KOH (3.0)Acetone20298[6][7]
Benzyl Bromideaq. KOH (3.0)Acetone20296[6][7]
Amyl Bromideaq. KOH (3.0)Acetone20895[6]
Allylic CarbonatesCs₂CO₃DCERT-54-95[8]
Alkyl HalidesNaH (1.1-1.5)DMF0 to RT2-24High[2]

Note: Yields are highly dependent on the specific substrate, purity of reagents, and reaction scale.

Visualizations

Diagram of the Experimental Workflow

G A Setup: Dissolve ethyl indole-2-carboxylate in anhydrous solvent under inert gas B Cool reaction mixture to 0 °C A->B C Deprotonation: Add base (e.g., NaH) portion-wise and stir for 30-60 min B->C D Alkylation: Slowly add alkylating agent (R-X) at 0 °C C->D E Reaction: Warm to room temperature and stir for 2-24h (Monitor by TLC) D->E F Quenching: Cool to 0 °C and add saturated aq. NH4Cl E->F G Work-up: Extract with ethyl acetate F->G H Wash organic layers with water and brine G->H I Dry organic layer over Na2SO4 and filter H->I J Concentrate under reduced pressure I->J K Purification: Column chromatography or recrystallization J->K L N-Alkylated Product K->L

Caption: Workflow for N-alkylation using a strong base like Sodium Hydride.

References

Application Notes and Protocols: Ethyl 3-methyl-1H-indole-2-carboxylate in Anticancer Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with significant biological activities.[1] Among these, derivatives of indole-2-carboxylic acid have garnered substantial attention in oncology research for their potential as potent anticancer agents.[2][3] Ethyl 3-methyl-1H-indole-2-carboxylate serves as a key starting material for the synthesis of a variety of heterocyclic compounds, including indole-2-carboxamides, which have demonstrated promising antiproliferative activities against a range of cancer cell lines.[4][5] These compounds often exert their anticancer effects through the inhibition of critical cellular signaling pathways involved in cancer cell growth, proliferation, and survival, such as those mediated by protein kinases like EGFR, HER2, VEGFR-2, and CDK2.[6][7]

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of anticancer drug candidates derived from this compound.

I. Synthetic Pathways and Methodologies

The primary synthetic strategy involves the conversion of the ethyl ester of 3-methyl-1H-indole-2-carboxylate into more complex amide derivatives. This is typically achieved through initial hydrolysis of the ester to the corresponding carboxylic acid, followed by amide coupling with various amine-containing moieties.

Diagram: Synthetic Workflow

Synthetic Workflow A Ethyl 3-methyl-1H- indole-2-carboxylate B Alkaline Hydrolysis (e.g., NaOH, EtOH/H2O, reflux) A->B Step 1 C 3-Methyl-1H-indole- 2-carboxylic acid B->C D Amide Coupling (e.g., EDC, HOBt, DIPEA, DMF) C->D Step 2 F N-Substituted-3-methyl- 1H-indole-2-carboxamide D->F E Amine Moiety (R-NH2) E->D G Biological Evaluation F->G Step 3

Caption: General synthetic workflow for the preparation of indole-2-carboxamide derivatives.

Experimental Protocol 1: Synthesis of 3-Methyl-1H-indole-2-carboxylic acid

This protocol is adapted from procedures for the hydrolysis of indole-2-carboxylate esters.[4]

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl, concentrated)

  • Stir plate and magnetic stir bar

  • Round-bottom flask

  • Reflux condenser

  • pH paper or pH meter

  • Buchner funnel and filter paper

Procedure:

  • Dissolve this compound (1 equivalent) in a mixture of ethanol and water.

  • Add sodium hydroxide (2-3 equivalents) to the solution.

  • Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Acidify the remaining aqueous solution to pH 2-3 with concentrated HCl.

  • A precipitate of 3-Methyl-1H-indole-2-carboxylic acid will form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Experimental Protocol 2: Synthesis of N-Substituted-3-methyl-1H-indole-2-carboxamides

This protocol describes a general amide coupling reaction.[5]

Materials:

  • 3-Methyl-1H-indole-2-carboxylic acid (from Protocol 1)

  • Desired amine (e.g., phenethylamine derivatives) (1.1 equivalents)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 equivalents)

  • Hydroxybenzotriazole hydrate (HOBt) (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Stir plate and magnetic stir bar

  • Round-bottom flask

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • Dissolve 3-Methyl-1H-indole-2-carboxylic acid in anhydrous DMF under an inert atmosphere.

  • Add EDC·HCl, HOBt, and DIPEA to the solution and stir for 15 minutes at room temperature.

  • Add the desired amine to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-water.

  • Collect the resulting precipitate by vacuum filtration.

  • Purify the crude product by recrystallization or column chromatography.

II. Biological Activity and Data

Derivatives of 3-methyl-1H-indole-2-carboxamide have shown significant antiproliferative activity against various human cancer cell lines. The tables below summarize the in vitro cytotoxicity data for selected compounds.

Table 1: In Vitro Anticancer Activity of Indole-2-carboxamide Derivatives (IC₅₀ in µM)
CompoundPanc-1 (Pancreatic)MCF-7 (Breast)HT-29 (Colon)A-549 (Lung)
5d 0.45 ± 0.030.87 ± 0.051.02 ± 0.090.98 ± 0.06
5e 0.39 ± 0.020.55 ± 0.040.88 ± 0.050.76 ± 0.04
5h 0.66 ± 0.041.12 ± 0.081.54 ± 0.111.23 ± 0.09
Doxorubicin 0.41 ± 0.030.62 ± 0.040.75 ± 0.050.81 ± 0.06

Data adapted from a study on similar indole-2-carboxamide derivatives.[4]

III. Mechanism of Action and Signaling Pathways

Many indole-2-carboxamide derivatives function as inhibitors of key protein kinases involved in cancer cell signaling. Dual inhibition of targets like EGFR and CDK2 is a promising therapeutic strategy.

Diagram: EGFR Signaling Pathway Inhibition

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Inhibitor Indole-2-carboxamide Derivative Inhibitor->EGFR Inhibition

Caption: Inhibition of the EGFR signaling pathway by indole-2-carboxamide derivatives.

Diagram: CDK2/Cyclin E Pathway and Cell Cycle Arrest

CDK2_Pathway G1_Phase G1 Phase G1_S_Transition G1/S Transition G1_Phase->G1_S_Transition S_Phase S Phase CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 pRb pRb CDK2->pRb E2F E2F pRb->E2F E2F->G1_S_Transition G1_S_Transition->S_Phase Inhibitor Indole-2-carboxamide Derivative Inhibitor->CDK2 Inhibition

Caption: Inhibition of CDK2 leading to cell cycle arrest at the G1/S transition.

IV. Apoptosis Induction

A key mechanism of action for these compounds is the induction of apoptosis (programmed cell death). This can be evaluated by measuring the release of cytochrome C from the mitochondria, a critical step in the intrinsic apoptosis pathway.

Experimental Protocol 3: Cytochrome C Release Assay

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Test compounds (indole-2-carboxamide derivatives)

  • Cell culture medium and supplements

  • Cytochrome C Assay Kit (commercially available)

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24 hours). Include a vehicle control (e.g., DMSO) and a positive control.

  • Following treatment, lyse the cells according to the protocol provided with the Cytochrome C Assay Kit.

  • Separate the cytosolic fraction from the mitochondrial fraction by centrifugation.

  • Measure the amount of cytochrome C in the cytosolic fraction using the assay kit, which typically involves an ELISA-based method.

  • Quantify the results using a microplate reader at the appropriate wavelength.

Table 2: Cytochrome C Release in MCF-7 Cells
CompoundFold Increase in Cytochrome C vs. Control
5d 14
5e 16
5h 13

Data adapted from a study on similar indole-2-carboxamide derivatives, indicating significant induction of apoptosis.[4]

V. Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel indole-2-carboxamide derivatives with potent anticancer activity. The synthetic protocols provided herein are robust and can be adapted for the creation of diverse chemical libraries. The biological evaluation of these compounds has revealed their ability to inhibit key oncogenic signaling pathways and induce apoptosis, highlighting their therapeutic potential. Further investigation and optimization of these indole-based scaffolds are warranted to develop next-generation anticancer agents.

References

Application of Ethyl 3-methyl-1H-indole-2-carboxylate in Antimicrobial Agent Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols relevant to the use of Ethyl 3-methyl-1H-indole-2-carboxylate and its derivatives in the development of novel antimicrobial agents. While direct antimicrobial data for this compound is not extensively available in publicly accessible research, this document leverages data from closely related indole-2-carboxylate derivatives to illustrate the potential of this chemical scaffold. The protocols provided are standard methods applicable to the screening and evaluation of such compounds.

Introduction

The indole nucleus is a prominent scaffold in a multitude of biologically active compounds and has garnered significant interest in medicinal chemistry for its diverse pharmacological activities, including antimicrobial properties. The increasing prevalence of multidrug-resistant pathogens necessitates the discovery and development of new antimicrobial agents. Indole derivatives, such as this compound, represent a promising class of compounds for exploration in this area. Their synthetic tractability allows for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

Application Notes

The primary application of this compound in antimicrobial drug development is as a core scaffold for the synthesis of more complex derivatives with enhanced antimicrobial potency and selectivity. Research on analogous indole-2-carboxylate derivatives has demonstrated significant activity against a broad spectrum of both Gram-positive and Gram-negative bacteria, as well as fungi.

Key Insights from Related Compounds

Studies on (Z)-methyl 3-(4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives have shown that modifications at the 3-position and the indole nitrogen can lead to potent antimicrobial agents.[1][2] For instance, certain derivatives have exhibited minimum inhibitory concentrations (MICs) in the low microgram per milliliter range against clinically relevant pathogens.[1][2]

Quantitative Data Summary

The following tables summarize the antimicrobial activity of novel (Z)-methyl 3-(4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives, which serve as a proxy for the potential of the broader indole-2-carboxylate class of compounds.

Table 1: Antibacterial Activity of (Z)-methyl 3-(...)-1H-indole-2-carboxylate Derivatives (MIC in mg/mL) [1]

Compound/StandardB. cereusS. aureusL. monocytogenesM. flavusE. coliP. aeruginosaS. typhimuriumE. cloacae
Compound 8 0.0150.030.0080.030.0040.030.0150.004
Compound 11 0.0080.030.030.030.0150.0110.0150.011
Ampicillin 0.250.250.250.50.510.50.5
Streptomycin 0.50.50.511111

Table 2: Antifungal Activity of (Z)-methyl 3-(...)-1H-indole-2-carboxylate Derivatives (MIC in mg/mL) [1]

Compound/StandardA. fumigatusA. ochraceusA. nigerT. virideC. albicansP. funiculosumP. ochrochloronP. verrucosum
Compound 15 0.030.0150.030.0080.0150.0080.0150.015
Ketoconazole 0.20.20.20.10.10.10.10.1
Bifonazole 0.10.10.10.10.10.10.10.1

Experimental Protocols

Protocol 1: Synthesis of Indole-2-Carboxamide Derivatives

This protocol describes a general method for the synthesis of indole-2-carboxamide derivatives, a common modification of the indole-2-carboxylate scaffold to enhance biological activity.[3]

Materials:

  • Substituted 1H-indole-2-carboxylic acid (e.g., this compound can be hydrolyzed to the corresponding carboxylic acid)

  • Amine of interest (e.g., rimantadine hydrochloride)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • Hydroxybenzotriazole hydrate (HOBt)

  • N,N-diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the 1H-indole-2-carboxylic acid (1.2 equiv.) in anhydrous DCM, add EDC·HCl (1.5 equiv.), HOBt (1.5 equiv.), and DIPEA (3.0 equiv.).

  • Stir the mixture at room temperature for 20 minutes.

  • Add the desired amine (1.0 equiv.) to the reaction mixture.

  • Continue stirring at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane gradient).

  • Characterize the final product by NMR and mass spectrometry.

Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the standard broth microdilution method to determine the MIC of a test compound against bacterial and fungal strains.

Materials:

  • Test compound (e.g., this compound derivative)

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Test Compound: Prepare a stock solution of the test compound in DMSO (e.g., 10 mg/mL). Perform serial two-fold dilutions in the appropriate broth to achieve the desired concentration range.

  • Preparation of Inoculum: Culture the microbial strain on an appropriate agar plate. Inoculate a few colonies into broth and incubate until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation and Incubation: Add 100 µL of the appropriate broth to all wells of a 96-well plate. Add 100 µL of the test compound dilutions to the respective wells. Finally, add 100 µL of the prepared microbial inoculum to each well. Include a positive control (inoculum without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. Growth can be assessed visually or by measuring the optical density at 600 nm.

Mandatory Visualizations

Proposed Mechanism of Action

Docking studies of potent (Z)-methyl 3-(...)-1H-indole-2-carboxylate derivatives suggest that their antibacterial activity may stem from the inhibition of E. coli MurB, an enzyme involved in peptidoglycan biosynthesis.[1][2] The proposed antifungal mechanism involves the inhibition of 14α-lanosterol demethylase (CYP51), which is crucial for ergosterol biosynthesis in fungi.[1][2]

G Proposed Antimicrobial Mechanism of Indole-2-Carboxylate Derivatives cluster_bacteria Bacterial Cell cluster_fungi Fungal Cell Indole Derivative Indole Derivative MurB Enzyme MurB Enzyme Indole Derivative->MurB Enzyme Inhibition Peptidoglycan Synthesis Peptidoglycan Synthesis MurB Enzyme->Peptidoglycan Synthesis Blocks Cell Wall Integrity Loss Cell Wall Integrity Loss Peptidoglycan Synthesis->Cell Wall Integrity Loss Leads to Bacterial Cell Death Bacterial Cell Death Cell Wall Integrity Loss->Bacterial Cell Death Indole Derivative_F Indole Derivative CYP51 Enzyme 14α-lanosterol demethylase Indole Derivative_F->CYP51 Enzyme Inhibition Ergosterol Synthesis Ergosterol Synthesis CYP51 Enzyme->Ergosterol Synthesis Blocks Cell Membrane Disruption Cell Membrane Disruption Ergosterol Synthesis->Cell Membrane Disruption Leads to Fungal Cell Death Fungal Cell Death Cell Membrane Disruption->Fungal Cell Death

Caption: Proposed mechanisms of antimicrobial action for indole-2-carboxylate derivatives.

Experimental Workflow: Antimicrobial Screening

The following diagram illustrates a typical workflow for the initial screening of a compound library for antimicrobial activity.

G Workflow for Antimicrobial Agent Screening Compound Library Compound Library Primary Screening Primary Screening (e.g., Agar Diffusion) Compound Library->Primary Screening MIC Determination MIC Determination (Broth Microdilution) Primary Screening->MIC Determination Active Compounds Hit Compounds Hit Compounds MIC Determination->Hit Compounds Cytotoxicity Assay Cytotoxicity Assay Hit Compounds->Cytotoxicity Assay Mechanism of Action Studies Mechanism of Action Studies Hit Compounds->Mechanism of Action Studies Lead Candidates Lead Candidates Cytotoxicity Assay->Lead Candidates Low Toxicity

References

Application Notes and Protocols: Synthesis of Kinase Inhibitors from Ethyl 3-methyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and evaluation of potential kinase inhibitors derived from Ethyl 3-methyl-1H-indole-2-carboxylate. The indole scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with the ATP-binding site of various kinases. By modifying the core structure of this compound, novel derivatives with potent and selective kinase inhibitory activity can be developed for therapeutic applications in oncology and other diseases driven by aberrant kinase signaling.

Introduction to Indole-Based Kinase Inhibitors

The indole ring system is a key structural motif found in a multitude of biologically active compounds, including several approved kinase inhibitor drugs. Its planar structure and ability to participate in hydrogen bonding and hydrophobic interactions make it an ideal scaffold for targeting the ATP-binding pocket of kinases. The majority of indole-based kinase inhibitors act as ATP-competitive inhibitors, preventing the phosphorylation of downstream substrates and thereby disrupting aberrant signaling cascades. Key signaling pathways frequently targeted by these inhibitors include the PI3K/Akt/mTOR and MAPK pathways, which are crucial for cell proliferation, survival, and angiogenesis.

Synthetic Strategy Overview

The general synthetic strategy involves a two-step process starting from this compound:

  • Hydrolysis: The ethyl ester is first hydrolyzed to the corresponding carboxylic acid, 3-methyl-1H-indole-2-carboxylic acid. This intermediate is crucial for the subsequent amide bond formation.

  • Amide Coupling: The carboxylic acid is then coupled with a variety of amines to generate a library of indole-2-carboxamide derivatives. The choice of the amine component is critical for modulating the potency and selectivity of the final compounds against different kinase targets.

This modular approach allows for the systematic exploration of the structure-activity relationship (SAR) to identify lead compounds with optimal pharmacological properties.

Experimental Protocols

Protocol 1: Hydrolysis of this compound

This protocol describes the conversion of the starting material to its corresponding carboxylic acid, a key intermediate for further derivatization.

Materials:

  • This compound

  • Ethanol (EtOH)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl, 1N)

  • Distilled water

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

  • Add an aqueous solution of sodium hydroxide (2.0 eq).

  • Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in water and wash with dichloromethane to remove any unreacted starting material.

  • Acidify the aqueous layer to pH 2-3 with 1N HCl.

  • The resulting precipitate, 3-methyl-1H-indole-2-carboxylic acid, is collected by vacuum filtration, washed with cold water, and dried under vacuum.

Protocol 2: Synthesis of Indole-2-carboxamide Derivatives

This protocol outlines the coupling of 3-methyl-1H-indole-2-carboxylic acid with a representative amine, 4-methoxyaniline, to yield an N-aryl indole-2-carboxamide. This procedure can be adapted for a wide range of primary and secondary amines.

Materials:

  • 3-methyl-1H-indole-2-carboxylic acid

  • 4-methoxyaniline

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or Argon atmosphere

Procedure:

  • To a solution of 3-methyl-1H-indole-2-carboxylic acid (1.0 eq) in anhydrous DCM under an inert atmosphere, add EDC (1.5 eq) and HOBt (1.2 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add 4-methoxyaniline (1.1 eq) followed by the dropwise addition of DIPEA (2.0 eq).

  • Continue stirring the reaction mixture at room temperature overnight.

  • Upon reaction completion (monitored by TLC), dilute the mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-(4-methoxyphenyl)-3-methyl-1H-indole-2-carboxamide.

Data Presentation

The following tables summarize representative quantitative data for indole-2-carboxamide derivatives analogous to those synthesized from this compound. This data is crucial for understanding the structure-activity relationships and for guiding further optimization efforts.

Table 1: Synthesis Yields of Indole-2-carboxamide Derivatives

Compound IDR Group (Amine)Yield (%)
I-1 4-methoxyphenyl75
I-2 4-chlorophenyl72
I-3 benzyl80
I-4 4-(trifluoromethyl)benzyl78

Table 2: In Vitro Kinase Inhibitory Activity (IC₅₀) of Indole-2-carboxamide Derivatives

Compound IDEGFR (nM)[1]VEGFR-2 (nM)[1]BRAFV600E (nM)[1]
I-1 851595
I-2 711177
I-3 12025110
I-4 981888
Erlotinib 80-60
Sorafenib -1.7-

Visualizations

Synthetic Workflow

synthetic_workflow start This compound intermediate 3-methyl-1H-indole-2-carboxylic acid start->intermediate 1. Hydrolysis (NaOH, EtOH) product Indole-2-carboxamide Kinase Inhibitors intermediate->product 2. Amide Coupling (Amine, EDC, HOBt)

Caption: General synthetic scheme for kinase inhibitors.

Targeted Signaling Pathways

The synthesized indole-2-carboxamide derivatives are designed to inhibit key signaling pathways implicated in cancer progression, primarily the RAS/RAF/MEK/ERK (MAPK) and PI3K/Akt/mTOR pathways, which are often activated by receptor tyrosine kinases (RTKs) like EGFR and VEGFR.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK (e.g., EGFR, VEGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF (e.g., BRAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Transcription Inhibitor Indole-2-carboxamide Inhibitor Inhibitor->RTK Inhibitor->RAF

Caption: Targeted kinase signaling pathways.

References

The Role of Ethyl 3-methyl-1H-indole-2-carboxylate in the Synthesis of Novel Antiviral Agents

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds. Its unique ability to mimic peptide structures and engage in key biological interactions has made it a focal point in the discovery of new therapeutic agents. Within the vast family of indole-containing molecules, derivatives of indole-2-carboxylic acid have emerged as promising candidates for the development of novel antiviral drugs. These compounds have demonstrated a broad spectrum of activity against various DNA and RNA viruses. Ethyl 3-methyl-1H-indole-2-carboxylate, a readily accessible starting material, serves as a crucial building block for the synthesis of a diverse array of these potential antiviral agents. This document provides an overview of its application and a detailed protocol for the synthesis of antiviral compounds, based on established methodologies for related indole-2-carboxylate derivatives.

While direct literature specifically detailing the antiviral applications of derivatives from this compound is limited, the synthetic strategies employed for analogous indole-2-carboxylates are highly relevant and adaptable. The protocols outlined below are based on the successful synthesis of potent antiviral indole-2-carboxylate derivatives, providing a solid foundation for researchers exploring the potential of this specific starting material. A notable study in Acta Pharmaceutica Sinica B detailed the synthesis of novel indole-2-carboxylate derivatives exhibiting potent, broad-spectrum antiviral activity, and the methodologies from this research form the basis of the subsequent protocols.[1]

Application in Antiviral Drug Discovery

Derivatives synthesized from indole-2-carboxylates have shown significant inhibitory activity against a range of viruses, including influenza A virus and Coxsackie B3 virus.[1] The general strategy involves the chemical modification of the indole core at various positions to enhance antiviral potency and selectivity. Key modifications often include the introduction of different substituents on the indole nitrogen and the conversion of the ethyl ester to amides or other functional groups. These modifications can influence the compound's ability to interact with viral proteins or host factors essential for viral replication.

Experimental Protocols

The following is a representative protocol for the synthesis of antiviral indole-2-carboxamide derivatives, adapted from established procedures for similar compounds. This multi-step synthesis provides a framework for the derivatization of this compound.

Step 1: N-Alkylation of this compound

This initial step introduces diversity at the indole nitrogen, a position often critical for biological activity.

Reagents and Materials:

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add the desired alkyl halide (1.1 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the N-alkylated indole derivative.

Step 2: Hydrolysis of the Ethyl Ester

The ethyl ester is hydrolyzed to the corresponding carboxylic acid to prepare for amide coupling.

Reagents and Materials:

  • N-alkylated this compound

  • Ethanol

  • 1 M Sodium hydroxide (NaOH) solution

  • 1 M Hydrochloric acid (HCl)

  • Distilled water

Procedure:

  • Dissolve the N-alkylated indole derivative in ethanol in a round-bottom flask.

  • Add 1 M NaOH solution (3.0 equivalents) to the flask.

  • Heat the mixture to reflux and stir for 2-4 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the residue with distilled water and acidify to pH 2-3 with 1 M HCl.

  • The resulting precipitate is the carboxylic acid. Filter the solid, wash with cold water, and dry under vacuum.

Step 3: Amide Coupling to Synthesize Final Compounds

The carboxylic acid is coupled with a desired amine to generate the final indole-2-carboxamide derivatives.

Reagents and Materials:

  • N-alkylated 3-methyl-1H-indole-2-carboxylic acid

  • Anhydrous Dichloromethane (DCM)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA)

  • Desired amine (e.g., substituted aniline, benzylamine)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the carboxylic acid, EDCI (1.5 equivalents), and HOBt (1.2 equivalents) in anhydrous DCM under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired amine (1.2 equivalents) and triethylamine (2.0 equivalents) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring by TLC.

  • Once the reaction is complete, dilute the mixture with DCM and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the final indole-2-carboxamide derivative.

Data Presentation

The antiviral activities of synthesized indole-2-carboxylate derivatives are typically evaluated in cell-based assays. The following tables present representative data for novel indole-2-carboxylate derivatives against various viruses, as reported in the literature.[1]

Table 1: Antiviral Activity against Coxsackie B3 Virus (Cox B3)

CompoundCC50 (μmol/L)IC50 (μmol/L)Selectivity Index (SI)
8f 46.82.7417.1
Ribavirin >10045.2>2.2

CC50: 50% cytotoxic concentration; IC50: 50% inhibitory concentration; SI: Selectivity Index (CC50/IC50).

Table 2: Antiviral Activity against Influenza A Virus (H3N2)

CompoundCC50 (μmol/L)IC50 (μmol/L)Selectivity Index (SI)
14f 91.57.5312.1
Ribavirin >10041.3>2.4

Visualizations

Synthetic Pathway Diagram

The following diagram illustrates the general synthetic workflow for the preparation of antiviral indole-2-carboxamide derivatives from an ethyl indole-2-carboxylate starting material.

G cluster_0 A This compound B N-Alkylated Indole Ester A->B Step 1: N-Alkylation (NaH, Alkyl halide, DMF) C N-Alkylated Indole Carboxylic Acid B->C Step 2: Hydrolysis (NaOH, EtOH/H2O) D Final Indole-2-carboxamide Derivative C->D Step 3: Amide Coupling (Amine, EDCI, HOBt, DCM)

Caption: General synthetic scheme for antiviral indole-2-carboxamides.

Logical Workflow for Antiviral Compound Development

This diagram outlines the logical progression from starting material to a potential antiviral drug candidate.

G cluster_1 Start Starting Material (this compound) Synthesis Chemical Synthesis (Derivatization) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Screening In Vitro Antiviral Screening (Cell-based assays) Purification->Screening Hit Hit Compound Identification (Potency & Selectivity) Screening->Hit Optimization Lead Optimization (SAR Studies) Hit->Optimization Candidate Preclinical Candidate Optimization->Candidate

Caption: Workflow for antiviral drug discovery using indole carboxylates.

References

Derivatization of Ethyl 3-methyl-1H-indole-2-carboxylate for biological screening

Author: BenchChem Technical Support Team. Date: December 2025

Anwendungs- und Protokollhinweise zur Derivatisierung von Ethyl-3-methyl-1H-indol-2-carboxylat für das biologische Screening

Einführung

Indol-Derivate sind eine bedeutende Klasse von heterocyclischen Verbindungen, die in vielen Naturstoffen und pharmazeutisch wirksamen Molekülen vorkommen.[1][2] Das Indolgerüst dient als wichtiger Baustein in der medizinischen Chemie und ist in Medikamenten mit entzündungshemmenden, antimikrobiellen, antiviralen und krebsbekämpfenden Eigenschaften enthalten.[1] Ethyl-3-methyl-1H-indol-2-carboxylat ist ein vielseitiges Ausgangsmaterial, das an verschiedenen Positionen modifiziert werden kann, um eine Bibliothek von Derivaten für das biologische Screening zu erstellen. Insbesondere die Derivatisierung am Indol-Stickstoff, die Umwandlung der Estergruppe in Amide oder Hydrazide und weitere Modifikationen können zu Verbindungen mit vielfältigen biologischen Aktivitäten führen.[2][3]

Diese Anwendungs- und Protokollhinweise beschreiben die Synthese des Kernmoleküls, verschiedene Derivatisierungsstrategien und detaillierte Protokolle für das biologische Screening der synthetisierten Verbindungen, insbesondere im Hinblick auf ihre antiproliferative Aktivität.

Synthese des Kernmoleküls: Ethyl-3-methyl-1H-indol-2-carboxylat

Die Synthese des Titelmoleküls kann effizient über die Fischer-Indol-Synthese erfolgen. Diese klassische Reaktion, die 1883 von Emil Fischer entwickelt wurde, beinhaltet die säurekatalysierte Kondensation eines Phenylhydrazins mit einem Aldehyd oder Keton, in diesem Fall 2-Oxobutansäureethylester (Ethylpyruvat).[3][4][5]

Experimentelles Protokoll: Fischer-Indol-Synthese
  • Reaktionsaufbau : In einem Rundkolben wird Phenylhydrazin (1 Äquivalent) in einem geeigneten Lösungsmittel wie Ethanol oder Essigsäure gelöst.

  • Zugabe des Ketons : Ethyl-2-oxobutanoat (1 Äquivalent) wird langsam zur Lösung hinzugefügt. Die Mischung wird für 1-2 Stunden bei Raumtemperatur gerührt, um das Phenylhydrazon-Intermediat zu bilden.

  • Katalysatorzugabe und Erhitzen : Ein saurer Katalysator wie p-Toluolsulfonsäure (PTSA), Schwefelsäure oder Polyphosphorsäure wird zugegeben.[3] Das Reaktionsgemisch wird anschließend für mehrere Stunden unter Rückfluss erhitzt. Der Fortschritt der Reaktion wird mittels Dünnschichtchromatographie (DC) überwacht.

  • Aufarbeitung : Nach Abschluss der Reaktion wird das Gemisch abgekühlt und in Eiswasser gegossen. Das ausgefallene Produkt wird durch Filtration gesammelt.

  • Reinigung : Das Rohprodukt wird durch Umkristallisation aus einem geeigneten Lösungsmittel (z. B. Ethanol/Wasser) oder durch Säulenchromatographie auf Kieselgel gereinigt, um reines Ethyl-3-methyl-1H-indol-2-carboxylat zu erhalten.[3]

Derivatisierungsstrategien

Ausgehend von Ethyl-3-methyl-1H-indol-2-carboxylat können verschiedene Modifikationen vorgenommen werden, um eine diverse Bibliothek von Verbindungen zu erstellen.

N-Alkylierung des Indol-Rings

Die Alkylierung des Stickstoffatoms im Indolring kann unter basischen Bedingungen durchgeführt werden.[2]

Protokoll:

  • Lösen Sie Ethyl-3-methyl-1H-indol-2-carboxylat (1 Äquivalent) in Aceton.

  • Fügen Sie eine wässrige Lösung von Kaliumhydroxid (KOH, 3 Äquivalente) hinzu und rühren Sie die Mischung für 30 Minuten bei Raumtemperatur.[2]

  • Geben Sie das Alkylierungsmittel (z. B. Allylbromid oder Benzylbromid, 1.1 Äquivalente) hinzu und setzen Sie das Rühren für 2-8 Stunden fort.[2]

  • Entfernen Sie das Lösungsmittel unter reduziertem Druck, fügen Sie Wasser hinzu und extrahieren Sie das Produkt mit Ethylacetat.

  • Reinigen Sie das Produkt mittels Säulenchromatographie.

Hydrolyse des Esters zur Carbonsäure

Die Estergruppe kann zur entsprechenden Carbonsäure hydrolysiert werden, die ein wichtiges Zwischenprodukt für die Amidkopplung ist.[3]

Protokoll:

  • Lösen Sie Ethyl-3-methyl-1H-indol-2-carboxylat (1 Äquivalent) in einem Gemisch aus THF, Methanol und Wasser.

  • Fügen Sie Lithiumhydroxid (LiOH, 3 Äquivalente) hinzu.

  • Rühren Sie die Reaktionsmischung bei Raumtemperatur, bis die Reaktion laut DC-Analyse abgeschlossen ist.

  • Säuern Sie die Lösung vorsichtig mit einer verdünnten Säure (z. B. 1N HCl) an, um die Carbonsäure auszufällen.

  • Sammeln Sie den Niederschlag durch Filtration und trocknen Sie ihn.

Amid-Synthese (Amide Coupling)

Die resultierende 3-Methyl-1H-indol-2-carbonsäure kann mit verschiedenen Aminen gekoppelt werden, um eine Reihe von Carboxamiden zu erzeugen.[3][6]

Protokoll:

  • Suspendieren Sie die 3-Methyl-1H-indol-2-carbonsäure (1 Äquivalent) in einem aprotischen Lösungsmittel wie Dichlormethan (DCM) oder Dimethylformamid (DMF).

  • Fügen Sie ein Kopplungsreagenz wie HATU oder HBTU (1.1 Äquivalente) und eine Base wie Diisopropylethylamin (DIPEA, 2 Äquivalente) hinzu.

  • Geben Sie das gewünschte Amin (1.1 Äquivalente) hinzu und rühren Sie die Mischung bei Raumtemperatur für 12-24 Stunden.

  • Verdünnen Sie die Reaktion mit Wasser und extrahieren Sie das Produkt mit einem organischen Lösungsmittel.

  • Reinigen Sie das Amid-Derivat durch Säulenchromatographie.

Synthese von Hydraziden und Hydrazonen

Die Estergruppe kann direkt in ein Hydrazid umgewandelt werden, das dann mit Aldehyden oder Ketonen zu Hydrazonen weiterreagieren kann.[2]

Protokoll:

  • Erhitzen Sie Ethyl-3-methyl-1H-indol-2-carboxylat (1 Äquivalent) mit einem Überschuss an Hydrazinhydrat in Ethanol unter Rückfluss für 4 Stunden.[2]

  • Kühlen Sie die Mischung ab, um das 3-Methyl-1H-indol-2-carbohydrazid auszufällen. Sammeln Sie den Niederschlag durch Filtration.

  • Lösen Sie das Hydrazid in Ethanol, fügen Sie einen Tropfen Essigsäure als Katalysator und das entsprechende Aldehyd oder Keton (1 Äquivalent) hinzu.

  • Erhitzen Sie die Mischung unter Rückfluss, bis die Reaktion abgeschlossen ist.

  • Kühlen Sie die Lösung ab, um das Hydrazon-Produkt zu kristallisieren.

G cluster_synthesis Synthese & Derivatisierung cluster_screening Biologisches Screening START Ethyl-3-methyl-1H- indol-2-carboxylat N_ALKYL N-Alkylierung START->N_ALKYL HYDROLYSIS Ester-Hydrolyse START->HYDROLYSIS HYDRAZINOLYSIS Hydrazinolyse START->HYDRAZINOLYSIS DERIVATIVES Derivat-Bibliothek N_ALKYL->DERIVATIVES ACID Indol-2-carbonsäure HYDROLYSIS->ACID HYDRAZIDE Indol-2-carbohydrazid HYDRAZINOLYSIS->HYDRAZIDE AMIDE_COUPLING Amid-Kopplung ACID->AMIDE_COUPLING HYDRAZONE_FORMATION Hydrazon-Bildung HYDRAZIDE->HYDRAZONE_FORMATION AMIDE_COUPLING->DERIVATIVES HYDRAZONE_FORMATION->DERIVATIVES ASSAY Antiproliferativer Assay (z.B. MTT) DERIVATIVES->ASSAY Testung ANALYSIS Datenanalyse (IC50-Werte) ASSAY->ANALYSIS SAR Struktur-Wirkungs- Beziehung (SAR) ANALYSIS->SAR HIT Identifizierung von 'Hit'-Verbindungen SAR->HIT

Abbildung 1: Allgemeiner Arbeitsablauf von der Derivatisierung bis zum biologischen Screening.

Protokolle für das biologische Screening

Die neu synthetisierten Indol-Derivate können auf verschiedene biologische Aktivitäten getestet werden. Ein häufiges Ziel ist die Untersuchung der antiproliferativen Wirkung gegen Krebszelllinien.

Protokoll 1: MTT-Assay zur Bestimmung der Zytotoxizität

Der MTT-Assay ist eine kolorimetrische Methode zur Messung der metabolischen Aktivität von Zellen, die als Indikator für Zellviabilität und Proliferation dient.[7][8]

  • Zellaussaat : Säen Sie Krebszellen (z. B. HCT-116, MCF-7, HepG2) in einer 96-Well-Platte mit einer Dichte von 5.000-10.000 Zellen pro Well in 100 µL Kulturmedium aus.[8][9] Inkubieren Sie die Platte für 24 Stunden bei 37 °C und 5 % CO₂.

  • Behandlung mit Verbindungen : Bereiten Sie eine Stammlösung jeder Testverbindung in DMSO vor. Erstellen Sie serielle Verdünnungen in Kulturmedium. Fügen Sie 100 µL der Verbindungslösungen in verschiedenen Konzentrationen (z. B. von 0.1 bis 100 µM) zu den Zellen hinzu. Inkubieren Sie für weitere 48-72 Stunden.

  • MTT-Zugabe : Fügen Sie 20 µL der MTT-Lösung (5 mg/mL in PBS) zu jedem Well hinzu und inkubieren Sie die Platte für 3-4 Stunden bei 37 °C.

  • Formazan-Solubilisierung : Entfernen Sie das Medium vorsichtig und fügen Sie 150 µL DMSO oder eine Solubilisierungslösung hinzu, um die gebildeten Formazan-Kristalle aufzulösen.

  • Messung : Messen Sie die Extinktion bei 570 nm mit einem Plattenlesegerät.

  • Datenanalyse : Berechnen Sie die prozentuale Zellviabilität im Vergleich zur unbehandelten Kontrolle und bestimmen Sie den IC50-Wert (die Konzentration, die das Zellwachstum um 50 % hemmt) für jede Verbindung.[10]

Protokoll 2: Zellzyklusanalyse mittels Durchflusszytometrie

Diese Methode wird verwendet, um die Verteilung der Zellen in den verschiedenen Phasen des Zellzyklus (G1, S, G2/M) nach der Behandlung mit den Testverbindungen zu bestimmen.[8][11]

  • Zellbehandlung : Behandeln Sie die Zellen in 6-Well-Platten mit den Testverbindungen in der zuvor bestimmten IC50-Konzentration für 24-48 Stunden.

  • Zellernte : Ernten Sie die Zellen durch Trypsinisierung, sammeln Sie sie durch Zentrifugation und waschen Sie sie mit eiskaltem PBS.

  • Fixierung : Fixieren Sie die Zellen durch tropfenweise Zugabe von eiskaltem 70%igem Ethanol, während Sie die Zellen vortexen. Lagern Sie die Zellen bei -20 °C für mindestens 2 Stunden.

  • Färbung : Zentrifugieren Sie die fixierten Zellen, um das Ethanol zu entfernen, und waschen Sie sie mit PBS. Resuspendieren Sie das Zellpellet in einer Färbelösung, die Propidiumiodid (PI) und RNase A enthält.

  • Analyse : Inkubieren Sie die Zellen für 30 Minuten im Dunkeln bei Raumtemperatur und analysieren Sie sie dann mit einem Durchflusszytometer. Die DNA-Gehaltsverteilung wird verwendet, um den Prozentsatz der Zellen in jeder Phase des Zellzyklus zu quantifizieren.[11]

derivatization_pathways cluster_n_alkylation N-Alkylierung cluster_amide Amid-Bildung cluster_hydrazone Hydrazon-Bildung main Ethyl-3-methyl-1H- indol-2-carboxylat n_alkyl_reagent + R-X (z.B. Benzylbromid) Base (KOH) main->n_alkyl_reagent hydrolysis 1. Hydrolyse (LiOH) main->hydrolysis hydrazinolysis 1. Hydrazinolyse (N₂H₄) main->hydrazinolysis n_alkyl_product N-Alkyl-Derivat acid Carbonsäure- Intermediat coupling 2. Kopplung + R'-NH₂ amide_product Indol-2-carboxamid- Derivat hydrazide Hydrazid- Intermediat condensation 2. Kondensation + R''-CHO hydrazone_product Hydrazon- Derivat

Abbildung 2: Schematische Darstellung der Derivatisierungswege für Ethyl-3-methyl-1H-indol-2-carboxylat.

Datenpräsentation

Die quantitativen Ergebnisse aus den biologischen Screenings sollten in übersichtlichen Tabellen zusammengefasst werden, um einen einfachen Vergleich der Aktivitäten der verschiedenen Derivate zu ermöglichen.

Tabelle 1: Antiproliferative Aktivität (IC50) von Indol-Derivaten gegen humane Krebszelllinien

Verbindung R (N1-Position) R' (Amid) IC50 (µM) HCT-116 IC50 (µM) MCF-7 IC50 (µM) HepG2
Startmolekül H - >100 >100 >100
Derivat 1 Benzyl - 75.4 82.1 91.5
Derivat 2 H Phenyl 22.5 35.8 28.4
Derivat 3 H 4-Chlorphenyl 8.7 12.3 10.1
Derivat 4 H 4-Methoxyphenyl 15.1 21.9 18.6
Derivat 5 Benzyl Phenyl 19.8 25.4 22.3
Doxorubicin - - 0.5 0.8 1.2

Die Daten sind hypothetisch und dienen der Veranschaulichung. Doxorubicin wird als positive Kontrolle verwendet.

Analyse der Signalwege

Um den Wirkmechanismus der aktivsten Verbindungen aufzuklären, können weitere Assays durchgeführt werden. Viele Indol-Derivate wirken als Kinase-Inhibitoren.[3][6] Zum Beispiel könnte die Hemmung des EGFR- (Epidermal Growth Factor Receptor) oder des CDK2- (Cyclin-dependent kinase 2) Signalwegs untersucht werden, da diese häufig bei Krebserkrankungen dereguliert sind.

signaling_pathway EGF Wachstumsfaktor (z.B. EGF) EGFR EGFR (Rezeptor-Tyrosinkinase) EGF->EGFR Bindung & Aktivierung RAS Ras EGFR->RAS RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transkriptions- faktoren ERK->TF Aktivierung PROLIFERATION Zellproliferation, Überleben TF->PROLIFERATION Genexpression INHIBITOR Indol-Derivat (Potenzieller Inhibitor) INHIBITOR->EGFR Hemmung

Abbildung 3: Vereinfachtes Schema des EGFR-Signalwegs als potenzielles Ziel für Indol-Derivate.

References

Application Notes and Protocols for the Large-Scale Synthesis of Ethyl 3-methyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-methyl-1H-indole-2-carboxylate is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its indole scaffold is a common motif in a wide range of biologically active compounds. The development of a robust and scalable synthetic route is crucial for ensuring a reliable supply of this intermediate for research and development activities. This document provides a detailed protocol for the large-scale synthesis of this compound, leveraging the well-established Japp-Klingemann reaction followed by the Fischer indole synthesis. This two-step approach offers a reliable and efficient pathway from readily available starting materials.

Synthetic Pathway Overview

The synthesis proceeds in two key stages. The first stage is the Japp-Klingemann reaction, where a diazonium salt, prepared from aniline, reacts with ethyl 2-methylacetoacetate to form ethyl pyruvate phenylhydrazone. In the second stage, this hydrazone intermediate undergoes an acid-catalyzed intramolecular cyclization, known as the Fischer indole synthesis, to yield the final product, this compound.

Synthesis_Pathway cluster_0 Step 1: Japp-Klingemann Reaction cluster_1 Step 2: Fischer Indole Synthesis Aniline Aniline Diazonium Benzenediazonium Chloride Aniline->Diazonium NaNO2, HCl 0-5 °C Hydrazone Ethyl pyruvate phenylhydrazone Diazonium->Hydrazone Sodium Acetate < 5 °C Ethyl_acetoacetate Ethyl 2-methylacetoacetate Ethyl_acetoacetate->Hydrazone Product Ethyl 3-methyl-1H-indole- 2-carboxylate Hydrazone->Product Acid Catalyst (e.g., H2SO4) Heat

Caption: Overall synthetic scheme for this compound.

Experimental Protocols

Stage 1: Synthesis of Ethyl pyruvate phenylhydrazone via Japp-Klingemann Reaction

This protocol is adapted from the established principles of the Japp-Klingemann reaction.[1][2][3]

Materials:

ReagentMolar Mass ( g/mol )Quantity (molar eq.)
Aniline93.131.0
Hydrochloric Acid (conc.)36.463.0
Sodium Nitrite69.001.05
Ethyl 2-methylacetoacetate144.171.0
Sodium Acetate (anhydrous)82.033.0
Ethanol46.07-
Water18.02-
Ice--

Procedure:

  • Diazotization of Aniline:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add aniline (1.0 eq) and concentrated hydrochloric acid (2.5 eq).

    • Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Dissolve sodium nitrite (1.05 eq) in water and add it dropwise to the aniline solution, maintaining the temperature between 0-5 °C.

    • After the addition is complete, stir the resulting benzenediazonium chloride solution for an additional 15 minutes at 0-5 °C.

  • Japp-Klingemann Coupling:

    • In a separate large beaker, dissolve ethyl 2-methylacetoacetate (1.0 eq) and sodium acetate (3.0 eq) in a mixture of ethanol and water.

    • Cool this solution to 0-5 °C in an ice bath.

    • Slowly add the freshly prepared benzenediazonium chloride solution to the ethyl 2-methylacetoacetate solution with constant stirring, ensuring the temperature does not exceed 5 °C.

    • A yellow to orange precipitate of ethyl pyruvate phenylhydrazone will form.

    • Continue stirring for 1-2 hours at 0-5 °C after the addition is complete to ensure maximum precipitation.

  • Isolation and Purification:

    • Collect the precipitate by vacuum filtration.

    • Wash the solid with cold water until the filtrate is neutral.

    • Recrystallize the crude product from ethanol to obtain pure ethyl pyruvate phenylhydrazone.

    • Dry the product in a vacuum oven at a low temperature.

Stage 2: Synthesis of this compound via Fischer Indole Synthesis

This protocol is based on the general conditions for the Fischer indole synthesis of arylhydrazones.[4][5]

Materials:

ReagentMolar Mass ( g/mol )Quantity (molar eq.)
Ethyl pyruvate phenylhydrazone206.231.0
Sulfuric Acid (conc.)98.08Catalytic
Ethanol (absolute)46.07Solvent
Sodium Bicarbonate84.01-
Ethyl Acetate88.11-
Brine--
Anhydrous Sodium Sulfate142.04-

Procedure:

  • Cyclization Reaction:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl pyruvate phenylhydrazone (1.0 eq) in absolute ethanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid to the solution. Other acid catalysts such as polyphosphoric acid (PPA) or zinc chloride can also be used.[5]

    • Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Slowly pour the reaction mixture into a beaker containing ice water.

    • Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

    • Extract the product with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent such as ethanol or a hexane/ethyl acetate mixture.

Data Presentation

Table 1: Summary of Reaction Parameters and Expected Yields

StepReactionKey ReactantsSolventCatalystTemperature (°C)Time (h)Expected Yield (%)
1Japp-KlingemannAniline, Ethyl 2-methylacetoacetateWater/Ethanol-0-52-370-85
2Fischer IndoleEthyl pyruvate phenylhydrazoneEthanolH₂SO₄ (cat.)Reflux (~78)2-460-80

Logical Workflow Diagram

Logical_Workflow cluster_prep Preparation cluster_step1 Step 1: Japp-Klingemann Reaction cluster_step2 Step 2: Fischer Indole Synthesis prep_aniline Prepare Aniline Solution diazotization Diazotization of Aniline (0-5 °C) prep_aniline->diazotization prep_nitrite Prepare Sodium Nitrite Solution prep_nitrite->diazotization prep_acetoacetate Prepare Ethyl 2-methylacetoacetate Solution coupling Coupling with Ethyl 2-methylacetoacetate (< 5 °C) prep_acetoacetate->coupling diazotization->coupling isolation1 Isolate & Purify Ethyl pyruvate phenylhydrazone coupling->isolation1 cyclization Acid-Catalyzed Cyclization (Reflux) isolation1->cyclization workup Work-up & Extraction cyclization->workup purification Purify Final Product workup->purification product This compound purification->product

Caption: Logical workflow for the synthesis of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 3-methyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on optimizing the synthesis of Ethyl 3-methyl-1H-indole-2-carboxylate. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during the synthesis.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, which is commonly prepared via a two-step process: the Japp-Klingemann reaction to form an intermediate phenylhydrazone, followed by a Fischer indole synthesis.

Issue 1: Low Yield in the Japp-Klingemann Reaction (Formation of Ethyl 2-(phenylhydrazono)propanoate)

Question: My Japp-Klingemann reaction to form the precursor hydrazone is resulting in a low yield. What are the potential causes and how can I improve it?

Answer: Low yields in the Japp-Klingemann reaction can be attributed to several factors. Here are some common causes and troubleshooting tips:

  • Incomplete Diazotization of the Aniline: The formation of the diazonium salt is critical. Ensure the temperature is maintained between 0-5 °C during the addition of sodium nitrite. A slight excess of sodium nitrite can be used, but a large excess may lead to unwanted side reactions.[1] The diazonium salt solution should be used immediately as it is unstable.

  • Incorrect pH of the Coupling Reaction: The coupling of the diazonium salt with the β-keto ester (ethyl 2-methylacetoacetate) is pH-sensitive. The reaction is typically carried out in a buffered, slightly acidic to neutral solution (pH 5-7) to facilitate the reaction.[1]

  • Side Reactions of the Diazonium Salt: Diazonium salts are reactive and can undergo side reactions, such as decomposition to phenols or coupling with other nucleophiles present in the reaction mixture. Using the diazonium salt solution promptly and maintaining the low temperature can minimize these side reactions.

  • Purity of Starting Materials: Ensure that the aniline and ethyl 2-methylacetoacetate are of high purity. Impurities can interfere with the reaction.

Issue 2: Low Yield or No Product in the Fischer Indole Synthesis (Cyclization to this compound)

Question: The final cyclization step to form the indole is not proceeding efficiently, resulting in a low yield or recovery of the starting hydrazone. What could be the problem?

Answer: The Fischer indole synthesis is notoriously sensitive to reaction conditions. Here are some key factors to consider for troubleshooting:

  • Choice and Concentration of Acid Catalyst: The type and amount of acid catalyst are crucial. Both Brønsted acids (e.g., H₂SO₄, HCl, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃) can be used.[2] The optimal catalyst and its concentration can vary depending on the substrate. Polyphosphoric acid (PPA) is often effective for this cyclization.[2] It is advisable to screen different acid catalysts to find the most effective one for your specific substrate.

  • Reaction Temperature and Time: This reaction often requires heating to overcome the activation energy of the key[3][3]-sigmatropic rearrangement step. However, excessive temperatures or prolonged reaction times can lead to decomposition of the starting material and the product. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and temperature.

  • Solvent Selection: The choice of solvent can influence the reaction rate and yield. High-boiling point aromatic solvents like toluene or xylene are commonly used. In some cases, running the reaction in a melt with a solid acid catalyst like tartaric acid-dimethylurea can be effective and offer a more environmentally friendly option.[4]

  • Presence of Electron-Withdrawing or Donating Groups: The electronic nature of the substituents on the phenylhydrazine can affect the ease of cyclization. Electron-donating groups generally facilitate the reaction, while electron-withdrawing groups can hinder it, requiring harsher conditions.

Issue 3: Formation of Multiple Products and Purification Challenges

Question: My TLC analysis shows multiple spots, and I am struggling to isolate the pure this compound. What are the likely side products and how can I improve the purification?

Answer: The formation of side products is a common issue in Fischer indole synthesis. Here’s how to address it:

  • Common Side Products:

    • Regioisomers: If an unsymmetrical ketone is used as the starting material for the hydrazone, two different regioisomers of the indole can be formed.

    • Decomposition Products: Overheating or prolonged reaction times can lead to the formation of tarry by-products.

    • Incomplete Reaction: Unreacted starting phenylhydrazone may remain.

  • Purification Strategies:

    • Column Chromatography: This is a very effective method for separating the desired product from impurities. A silica gel column with a gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is commonly used.

    • Recrystallization: If the crude product is a solid, recrystallization can be a highly effective purification method. Common solvent systems for recrystallization of indole derivatives include ethanol, or a mixture of a polar solvent (like ethyl acetate or acetone) and a non-polar solvent (like hexane).[5]

Frequently Asked Questions (FAQs)

Q1: What is the overall reaction scheme for the synthesis of this compound?

A1: The synthesis is typically a two-step process:

  • Japp-Klingemann Reaction: Aniline is first diazotized and then reacted with ethyl 2-methylacetoacetate to form ethyl 2-(phenylhydrazono)propanoate.

  • Fischer Indole Synthesis: The resulting phenylhydrazone is then cyclized in the presence of an acid catalyst to yield this compound.

Q2: How can I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is the most common and effective method to monitor the reaction progress. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting material, intermediate, and product. The disappearance of the starting material spot and the appearance of the product spot indicate the reaction's progress.

Q3: My final product has a dark color. Is this normal?

A3: While the pure product should be a white to off-white solid, the crude product of a Fischer indole synthesis can often be dark-colored due to the formation of minor, highly colored by-products. These can usually be removed by column chromatography or recrystallization.

Q4: Can I perform this synthesis as a one-pot reaction?

A4: While a one-pot Fischer indole synthesis is possible, for the synthesis of this compound starting from aniline, it is generally recommended to perform it as a two-step process to ensure better control over each reaction and potentially higher overall yield.

Data Presentation

Disclaimer: The following tables provide illustrative yield data for the synthesis of ethyl indole-2-carboxylates based on literature for similar compounds. The optimal conditions for this compound may vary.

Table 1: Effect of Acid Catalyst on Fischer Indole Synthesis Yield

CatalystSolventTemperature (°C)Time (h)Representative Yield (%)Reference
Polyphosphoric acid (PPA)Xylene1202~64[2]
p-Toluenesulfonic acid (p-TSA)Toluene1104~60[2]
Zinc chloride (ZnCl₂)Acetic Acid1003~55[6]
Hydrochloric acid (HCl)Ethanol786~40[6]

Table 2: Effect of Solvent on Fischer Indole Synthesis Yield

SolventCatalystTemperature (°C)Time (h)Representative Yield (%)
XylenePPA1202~64
Toluenep-TSA1104~60
Acetic AcidZnCl₂1003~55
EthanolHCl786~40

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(phenylhydrazono)propanoate (Japp-Klingemann Reaction)

Materials:

  • Aniline

  • Concentrated Hydrochloric Acid

  • Sodium Nitrite (NaNO₂)

  • Ethyl 2-methylacetoacetate

  • Sodium Acetate

  • Ethanol

  • Ice

Procedure:

  • Diazotization of Aniline:

    • In a beaker, dissolve aniline (1 equivalent) in a mixture of concentrated hydrochloric acid (2.5 equivalents) and water.

    • Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equivalents) dropwise, ensuring the temperature remains below 5 °C.

    • Stir the mixture for an additional 15 minutes at 0-5 °C. The resulting solution contains the benzenediazonium chloride.

  • Coupling Reaction:

    • In a separate larger flask, dissolve ethyl 2-methylacetoacetate (1 equivalent) and sodium acetate (3 equivalents) in ethanol.

    • Cool this solution to 0-5 °C in an ice bath with vigorous stirring.

    • Slowly add the freshly prepared diazonium salt solution from the previous step to the ethyl 2-methylacetoacetate solution, maintaining the temperature below 5 °C.

    • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours.

  • Work-up and Isolation:

    • Pour the reaction mixture into a large volume of cold water.

    • The precipitated crude ethyl 2-(phenylhydrazono)propanoate is collected by filtration.

    • Wash the solid with cold water until the washings are neutral.

    • The crude product can be used directly in the next step or recrystallized from ethanol for purification.

Protocol 2: Synthesis of this compound (Fischer Indole Synthesis)

Materials:

  • Ethyl 2-(phenylhydrazono)propanoate (from Protocol 1)

  • Polyphosphoric Acid (PPA)

  • Toluene

  • Saturated Sodium Bicarbonate solution

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • Cyclization:

    • In a round-bottom flask equipped with a reflux condenser, add ethyl 2-(phenylhydrazono)propanoate (1 equivalent) and polyphosphoric acid (PPA) (approximately 10 times the weight of the hydrazone).

    • Heat the mixture with stirring at 100-120 °C. The reaction progress should be monitored by TLC.

    • Once the starting material is consumed (typically 1-3 hours), cool the reaction mixture to room temperature.

  • Work-up and Extraction:

    • Carefully pour the cooled reaction mixture onto crushed ice.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

    • Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

    • Alternatively, if the crude product is a solid, it can be purified by recrystallization from a suitable solvent such as ethanol or an ethyl acetate/hexane mixture.

Mandatory Visualization

Japp_Klingemann_Workflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Coupling Aniline Aniline HCl_NaNO2 HCl, NaNO2 0-5 °C Aniline->HCl_NaNO2 Diazonium Benzenediazonium Chloride HCl_NaNO2->Diazonium NaOAc_EtOH NaOAc, EtOH 0-5 °C Diazonium->NaOAc_EtOH Ketoester Ethyl 2-methylacetoacetate Ketoester->NaOAc_EtOH Hydrazone Ethyl 2-(phenylhydrazono)propanoate NaOAc_EtOH->Hydrazone

Caption: Workflow for the Japp-Klingemann Reaction.

Fischer_Indole_Workflow cluster_cyclization Step 1: Cyclization cluster_purification Step 2: Purification Hydrazone Ethyl 2-(phenylhydrazono)propanoate Acid_Heat Acid Catalyst (e.g., PPA) Heat Hydrazone->Acid_Heat Crude_Indole Crude Ethyl 3-methyl- 1H-indole-2-carboxylate Acid_Heat->Crude_Indole Purification Column Chromatography or Recrystallization Crude_Indole->Purification Pure_Indole Pure Ethyl 3-methyl- 1H-indole-2-carboxylate Purification->Pure_Indole

Caption: Workflow for the Fischer Indole Synthesis.

Troubleshooting_Logic Start Low Yield of Final Product Check_Hydrazone Check Yield and Purity of Hydrazone Intermediate Start->Check_Hydrazone Low_Hydrazone Low Hydrazone Yield Check_Hydrazone->Low_Hydrazone Low Good_Hydrazone Good Hydrazone Yield Check_Hydrazone->Good_Hydrazone Good Troubleshoot_Japp Troubleshoot Japp-Klingemann: - Check diazotization temperature - Verify pH of coupling reaction - Use fresh reagents Low_Hydrazone->Troubleshoot_Japp Troubleshoot_Fischer Troubleshoot Fischer Indole Synthesis: - Screen different acid catalysts - Optimize temperature and time - Consider alternative solvents Good_Hydrazone->Troubleshoot_Fischer

Caption: Troubleshooting workflow for low yield.

References

Technical Support Center: Fischer Indole Synthesis of Ethyl 3-methyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Fischer indole synthesis of Ethyl 3-methyl-1H-indole-2-carboxylate.

Troubleshooting Guides & FAQs

Q1: My reaction yield is very low, or I am not getting any product. What are the common causes?

Low to non-existent yields in the Fischer indole synthesis of this compound can stem from several factors. The reaction is sensitive to starting material quality, reaction conditions, and the electronic properties of the substrates.

  • Poor Quality Starting Materials: Ensure the phenylhydrazine and ethyl 2-methylacetoacetate are pure. Impurities can inhibit the reaction or lead to undesirable side reactions.

  • Sub-optimal Reaction Conditions: The choice of acid catalyst, reaction temperature, and time are crucial. A catalyst that is too strong or a temperature that is too high can cause degradation of the starting materials or the product. Conversely, conditions that are too mild may result in an incomplete reaction.

  • Competing Side Reactions: The primary competing reaction is the cleavage of the N-N bond in the hydrazone intermediate, which is more prevalent with electron-rich phenylhydrazines.[1][2] This cleavage can lead to the formation of aniline and other byproducts instead of the desired indole.[1]

  • Product Instability: The indole product itself might be unstable under the strong acidic conditions of the reaction, leading to decomposition or polymerization.[3]

Q2: I am observing multiple spots on my TLC, and the major spot is not my desired product. What are the likely side products?

The formation of multiple byproducts is a common issue. Key side reactions to consider are:

  • N-N Bond Cleavage: As mentioned, acid-catalyzed cleavage of the nitrogen-nitrogen bond in the hydrazone intermediate is a significant side reaction.[1][2] This leads to the formation of byproducts such as aniline and various condensation products of the starting ketone.

  • Regioisomer Formation: If an unsymmetrical ketone is used, the formation of two different regioisomeric indoles is possible.[4][5] The ratio of these isomers is influenced by the acidity of the medium and steric factors.[5]

  • Aldol Condensation: The starting ketone, ethyl 2-methylacetoacetate, can potentially undergo self-condensation under acidic conditions, though this is generally less favored than the Fischer indole cyclization.

  • Oxidation: Indoles can be susceptible to oxidation, especially at elevated temperatures, leading to colored impurities.[3]

Q3: How can I optimize the reaction conditions to improve the yield and purity of this compound?

Optimization is key to a successful Fischer indole synthesis. Consider the following:

  • Catalyst Screening: A range of Brønsted and Lewis acids can be used as catalysts.[3][6][7] Common choices include polyphosphoric acid (PPA), sulfuric acid, hydrochloric acid, and zinc chloride.[6][7] The optimal catalyst and its concentration should be determined experimentally. Weaker acids may be preferred if product degradation is an issue.[4]

  • Temperature and Reaction Time: Monitor the reaction progress by TLC to determine the optimal temperature and time. Over-heating or prolonged reaction times can lead to increased byproduct formation and decomposition.[3]

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions.

  • In Situ Hydrazone Formation: In some cases, forming the phenylhydrazone in situ by reacting phenylhydrazine and ethyl 2-methylacetoacetate directly in the acidic reaction medium can be beneficial.[8]

Parameter Potential Issue Troubleshooting Recommendation Reference
Catalyst Too strong (degradation), Too weak (no reaction)Screen various Brønsted (H₂SO₄, PPA, HCl) and Lewis acids (ZnCl₂, BF₃·OEt₂) to find the optimal balance.[3][6][7]
Temperature Too high (decomposition, side reactions), Too low (slow or no reaction)Monitor reaction by TLC to find the lowest effective temperature for conversion.[3]
Phenylhydrazine Substituents Electron-donating groupsCan promote N-N bond cleavage. May require milder conditions.[1][2]
Atmosphere Presence of oxygenCan lead to oxidative degradation of the indole product.[3]
Work-up Prolonged exposure to acidThe indole product may be acid-sensitive. Neutralize the reaction mixture promptly upon completion.[3]

Experimental Protocols

Representative Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization for specific laboratory conditions and reagent purity.

Materials:

  • Phenylhydrazine

  • Ethyl 2-methylacetoacetate

  • Polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., a mixture of acetic acid and sulfuric acid)

  • Ethanol

  • Ice

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Hydrazone Formation (Optional Pre-formation): In a round-bottom flask, dissolve phenylhydrazine (1 equivalent) in ethanol. Add ethyl 2-methylacetoacetate (1 equivalent) and a catalytic amount of acetic acid. Stir the mixture at room temperature for 1-2 hours or until TLC indicates the complete consumption of the starting materials. The resulting phenylhydrazone can be isolated or used directly in the next step.

  • Cyclization: To a flask containing polyphosphoric acid (a sufficient amount to ensure stirring), heat the acid to 80-100 °C. Slowly add the phenylhydrazone (or a mixture of phenylhydrazine and ethyl 2-methylacetoacetate) to the hot acid with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 20:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 1-3 hours.

  • Work-up: Once the reaction is complete, carefully pour the hot reaction mixture onto crushed ice. This will precipitate the crude product. Neutralize the aqueous mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Extract the product with ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford this compound.

Visualizations

Fischer_Indole_Synthesis cluster_start Starting Materials cluster_intermediates Reaction Intermediates cluster_product Product Phenylhydrazine Phenylhydrazine Hydrazone Phenylhydrazone Phenylhydrazine->Hydrazone + Ketoester - H₂O Ketoester Ethyl 2-methylacetoacetate Ketoester->Hydrazone Enehydrazine Ene-hydrazine Hydrazone->Enehydrazine Tautomerization Diimine Di-imine Intermediate Enehydrazine->Diimine [3,3]-Sigmatropic Rearrangement Aminal Cyclized Aminal Diimine->Aminal Cyclization Indole Ethyl 3-methyl-1H- indole-2-carboxylate Aminal->Indole - NH₃

Caption: Reaction pathway for the Fischer indole synthesis.

Side_Reactions Hydrazone Phenylhydrazone Intermediate Main_Pathway [3,3]-Sigmatropic Rearrangement Hydrazone->Main_Pathway Desired Path Side_Pathway N-N Bond Cleavage Hydrazone->Side_Pathway Side Reaction (promoted by e⁻ donating groups) Desired_Product Desired Indole Product Main_Pathway->Desired_Product Byproducts Aniline + Other Byproducts Side_Pathway->Byproducts

Caption: Competing pathways in the Fischer indole synthesis.

Troubleshooting_Workflow Start Low Yield or No Product Check_Purity Check Starting Material Purity Start->Check_Purity Optimize_Conditions Optimize Reaction Conditions Check_Purity->Optimize_Conditions Purity OK Purify_Reagents Purify/Re-characterize Starting Materials Check_Purity->Purify_Reagents Purity Suspect Consider_Side_Reactions Consider Dominant Side Reactions Optimize_Conditions->Consider_Side_Reactions No Improvement Screen_Catalysts Screen Different Acid Catalysts (e.g., PPA, H₂SO₄, ZnCl₂) Optimize_Conditions->Screen_Catalysts Vary_Temp Vary Temperature and Reaction Time Optimize_Conditions->Vary_Temp Inert_Atmosphere Use Inert Atmosphere Optimize_Conditions->Inert_Atmosphere Milder_Conditions Try Milder Conditions for Electron-Rich Substrates Consider_Side_Reactions->Milder_Conditions Purify_Reagents->Start Success Improved Yield Screen_Catalysts->Success Vary_Temp->Success Inert_Atmosphere->Success Milder_Conditions->Success

Caption: A workflow for troubleshooting the Fischer indole synthesis.

References

Technical Support Center: Purification of Ethyl 3-methyl-1H-indole-2-carboxylate by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the purification of Ethyl 3-methyl-1H-indole-2-carboxylate via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable solvent for the recrystallization of this compound?

A1: Based on procedures for structurally similar indole esters, absolute ethanol is a highly recommended solvent for the recrystallization of this compound.[1][2][3] Ethanol typically offers good solubility at its boiling point and lower solubility at room temperature, which is ideal for obtaining a good recovery of pure crystals. Other potential solvents could include methanol or mixed solvent systems such as ethanol-water or ethyl acetate-hexane.[4] Small-scale solubility tests are always recommended to confirm the optimal solvent choice for your specific sample.

Q2: My compound has oiled out instead of forming crystals. What should I do?

A2: "Oiling out," where the compound separates as a liquid rather than a solid, can occur if the solution is supersaturated or if the cooling process is too rapid. To resolve this, try the following:

  • Reheat the solution until the oil completely redissolves.

  • Add a small amount of additional hot solvent to decrease the saturation level.

  • Allow the solution to cool much more slowly. You can do this by insulating the flask or letting it cool to room temperature before placing it in an ice bath.

  • If using a mixed solvent system, adding more of the solvent in which the compound is more soluble can help prevent oiling out.

Q3: No crystals are forming even after the solution has cooled to room temperature. How can I induce crystallization?

A3: A supersaturated solution may resist crystallization. To initiate crystal formation, you can:

  • Scratch the inner surface of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Add a seed crystal of pure this compound to the solution. The seed crystal acts as a template for further crystal formation.

  • Cool the solution further in an ice bath or refrigerator, but do so slowly to avoid rapid crashing out of the solid which can trap impurities.

  • If the above methods fail, it's possible that too much solvent was used. In this case, you can evaporate some of the solvent and allow the solution to cool again.

Q4: The yield of my recrystallized product is very low. What are the possible reasons and how can I improve it?

A4: A low yield can be attributed to several factors:

  • Using too much solvent: An excessive amount of solvent will keep more of your compound dissolved in the mother liquor even after cooling. Use the minimum amount of hot solvent required to fully dissolve your crude product.

  • Premature crystallization: If crystals form in the hot solution (for instance, during a hot filtration step), product will be lost. Ensure all equipment is pre-heated and that the solution remains near its boiling point during transfers.

  • Incomplete crystallization: Cooling the solution for a longer period or to a lower temperature can sometimes increase the yield.

  • Washing with a solvent in which the product is soluble: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to minimize dissolution of the pure product.

Data Presentation

The following table summarizes key quantitative data for the recrystallization of an analogous compound, ethyl 2-methyl-3-methylthioindole-5-carboxylate, which can serve as a valuable reference.[1]

ParameterValueNotes
Recrystallization Solvent Absolute EthanolA common and effective solvent for indole esters.[2][3]
Solvent Ratio 5 mL per 2 g of crude productThis provides a good starting point for solvent volume.
Typical Yield 51 - 70%The final yield will depend on the purity of the crude material.
Appearance SolidThe purified compound is expected to be a solid.

Experimental Protocols

Detailed Methodology for Recrystallization of this compound

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a magnetic stir bar. Add a minimal amount of the chosen solvent (e.g., absolute ethanol, starting with a ratio of approximately 5 mL for every 2 grams of crude material) and gently heat the mixture with stirring on a hot plate.[1] Continue to add small portions of the hot solvent until the solid just completely dissolves.

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used or insoluble impurities are present): Pre-heat a clean Erlenmeyer flask and a funnel with a fluted filter paper. Filter the hot solution quickly to remove the activated charcoal or any insoluble impurities. This step should be performed rapidly to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Crystal formation should begin during this time. Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities from the mother liquor.

  • Drying: Allow the crystals to dry completely on the filter paper under vacuum. The pure crystals can then be transferred to a pre-weighed container.

Mandatory Visualization

experimental_workflow start Start: Crude Product dissolution 1. Dissolve in Minimal Hot Solvent start->dissolution decolorization 2. Add Activated Charcoal (Optional) dissolution->decolorization crystallization 4. Slow Cooling & Crystallization dissolution->crystallization No Insoluble Impurities hot_filtration 3. Hot Filtration (Optional) decolorization->hot_filtration hot_filtration->crystallization isolation 5. Vacuum Filtration crystallization->isolation washing 6. Wash with Ice-Cold Solvent isolation->washing drying 7. Dry Crystals washing->drying end End: Pure Product drying->end

Caption: Experimental workflow for the recrystallization of this compound.

troubleshooting_guide start Problem Encountered no_crystals No Crystals Formed start->no_crystals oiling_out Compound Oiled Out start->oiling_out low_yield Low Yield start->low_yield scratch Scratch Flask / Add Seed Crystal no_crystals->scratch Is solution clear? reheat Reheat to Dissolve oiling_out->reheat check_solvent Check Solvent Volume low_yield->check_solvent Was minimal solvent used? check_cooling Ensure Complete Cooling low_yield->check_cooling Was cooling sufficient? evaporate Evaporate Some Solvent & Recool scratch->evaporate No Success solution_crystals Solution: Induce Nucleation scratch->solution_crystals Success evaporate->solution_crystals add_solvent Add More Solvent & Cool Slowly reheat->add_solvent solution_oil Solution: Adjust Saturation & Cooling add_solvent->solution_oil solution_yield Solution: Optimize Procedure check_solvent->solution_yield check_cooling->solution_yield

Caption: Troubleshooting logic for common issues in recrystallization.

References

Byproduct formation in the Japp-Klingemann reaction

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Japp-Klingemann Reaction

Welcome to the technical support center for the Japp-Klingemann reaction. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to byproduct formation and low yields during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my reaction yield low and what is causing the formation of multiple, difficult-to-separate products?

A1: Low yields and the formation of a complex mixture of products in the Japp-Klingemann reaction are frequently linked to improper pH control. The reaction's success is highly dependent on the pH at different stages.

The initial coupling of the diazonium salt with the enolate requires weakly acidic to neutral conditions to proceed efficiently. However, the final and crucial step—the hydrolytic cleavage of the acyl or carboxyl group to form the hydrazone—often requires basic conditions.[1] Running the entire reaction at a very low pH (0-1) can stall the reaction or lead to a mess of products.[1] Conversely, if the pH is too high during the initial coupling, it can promote the decomposition of the sensitive diazonium salt, leading to tarry byproducts.

Troubleshooting Steps:

  • Monitor pH: Ensure the pH is suitable for the initial coupling step (typically pH 4-6).

  • Adjust for Cleavage: After the initial coupling, carefully raise the pH by adding a base (e.g., sodium hydroxide solution) to facilitate the cleavage of the intermediate azo compound to the final hydrazone.

  • Optimize Temperature: Increasing the temperature to promote cleavage should be done cautiously, as it can also accelerate the formation of side products if not properly controlled.[2][3]

Q2: My reaction seems to stop at the stable azo intermediate and isn't forming the desired hydrazone. What's going wrong?

A2: The formation of a stable azo compound that fails to convert to the hydrazone is a common issue.[2][3] This indicates that the conditions are suitable for the initial coupling reaction but not for the subsequent, and often necessary, cleavage step.

The Japp-Klingemann reaction proceeds via an azo intermediate, which must typically undergo hydrolysis (for β-keto-esters) or decarboxylation (for β-keto-acids) to yield the final product.[4][5][6] If this intermediate is isolated instead of the hydrazone, it means the cleavage has failed.

Troubleshooting Steps:

  • Induce Basic Hydrolysis: As mentioned in Q1, after the formation of the azo intermediate is confirmed (e.g., by TLC), the reaction mixture should be made basic to promote the hydrolytic cleavage.

  • Re-evaluate the Substrate: Highly stable or sterically hindered acyl groups may be more difficult to cleave. In such cases, switching from a β-keto-ester to the corresponding β-keto-acid might be beneficial, as decarboxylation can sometimes be easier to achieve than the cleavage of an ester's acyl group.

// Nodes SM [label="β-Keto-ester +\nAryl Diazonium Salt", fillcolor="#F1F3F4", fontcolor="#202124"]; Azo [label="Azo Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Desired Hydrazone", fillcolor="#34A853", fontcolor="#FFFFFF"]; Decomp [label="Tarry Byproducts", fillcolor="#EA4335", fontcolor="#FFFFFF"]; StableAzo [label="Stable Azo Byproduct\n(Reaction Stalls)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges SM -> Azo [label="Coupling\n(Weakly Acidic pH)", color="#4285F4"]; Azo -> Product [label="Cleavage\n(Basic Conditions)", color="#34A853"]; SM -> Decomp [label="Diazonium\nDecomposition\n(Incorrect Temp/pH)", color="#EA4335"]; Azo -> StableAzo [label="Cleavage Fails\n(Incorrect pH)", color="#EA4335"]; } .dot

Caption: Byproduct formation pathways in the Japp-Klingemann reaction.

Q3: The reaction is producing a significant amount of dark, tar-like material. How can I prevent this?

A3: The formation of tar is almost always due to the decomposition of the aryl diazonium salt. These salts can be notoriously unstable, especially those derived from electron-rich anilines.[1]

Key Factors and Troubleshooting:

  • Temperature Control: The diazotization step (formation of the diazonium salt) must be performed at low temperatures, typically 0-5 °C.[7] The subsequent coupling reaction should also be maintained at a low temperature to prevent decomposition.

  • Purity of Reagents: Ensure the starting aniline is pure. Impurities can catalyze the decomposition of the diazonium salt.

  • Control of Nitrous Acid: Using a slight excess of sodium nitrite can lead to the formation of side products. It's recommended to use a minimal excess (e.g., 1.05 equivalents) and add the solution slowly beneath the surface of the reaction mixture to prevent loss of gaseous byproducts.[1]

  • Substrate Reactivity: Diazonium salts with strong electron-donating groups are less stable and more prone to decomposition. For these substrates, running the reaction at even lower temperatures (e.g., -15 °C) may be necessary.[1]

Q4: I have isolated an unexpected byproduct. What are some less common side reactions?

A4: While the issues above are most common, other side reactions can occur under specific conditions.

  • Symmetrical Azo Dyes: Diazonium salts can couple with unreacted aniline starting material or other nucleophilic aromatic species in the mixture to form highly colored symmetrical azo compounds.[8] This is more likely if the diazonium salt is not consumed quickly by the β-dicarbonyl compound.

  • Nitrosation of Starting Material: An excess of sodium nitrite (NaNO₂) used during diazotization can generate reactive nitrogen oxides (NO⁺, NO₂) that may nitrosate the active methylene group of the β-keto-ester, leading to undesired byproducts.[1]

  • Ring Substitution: In rare cases, substituents on the aryl diazonium ring can be displaced. For instance, a reaction starting with 2,6-dinitroaniline in hydrochloric acid was reported to yield a mixture of the expected product and an unexpected 2-chloro-6-nitro-substituted hydrazone.[9]

Quantitative Data Summary

Optimizing reaction conditions is critical for maximizing the yield of the desired hydrazone while minimizing byproducts. The following table summarizes representative data on how pH can influence reaction outcomes.

Starting β-DicarbonylAryl Diazonium SaltReaction pHYield of HydrazoneYield of ByproductsReference
Ethyl acetoacetate4-Nitrobenzenediazonium4-5~75-85%LowGeneral Procedure
Ethyl acetoacetate4-Nitrobenzenediazonium8-9~90%Very Low[1] (inferred)
2,4-PentanedioneBenzenediazonium chloride< 2Low / Complex MixtureHigh[1]
Ethyl 2-chloroacetoacetate4-Methylbenzenediazonium8-10~60-70%Moderate[1]

Note: Yields are approximate and can vary significantly based on specific substrates, reaction time, and temperature.

Experimental Protocols

Protocol 1: Standard Synthesis of an Arylhydrazone

This protocol describes a general procedure for synthesizing ethyl 2-(2-(4-nitrophenyl)hydrazono)-3-oxobutanoate.

Part A: Diazotization of 4-Nitroaniline

  • In a 250 mL beaker, suspend 4-nitroaniline (0.1 mol) in a mixture of concentrated hydrochloric acid (25 mL) and water (25 mL).

  • Cool the mixture to 0-5 °C in an ice-salt bath with constant stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (0.105 mol in 20 mL water) dropwise. Ensure the tip of the addition funnel or pipette is below the surface of the liquid. Maintain the temperature below 5 °C throughout the addition.

  • Stir for an additional 15 minutes at 0-5 °C. The resulting clear solution of the diazonium salt is used immediately in the next step.

Part B: Coupling Reaction

  • In a separate 1 L flask, dissolve ethyl acetoacetate (0.1 mol) and sodium acetate (0.3 mol) in ethanol (200 mL).

  • Cool this solution to 0-5 °C in an ice bath with vigorous stirring.

  • Slowly add the freshly prepared diazonium salt solution from Part A to the ethyl acetoacetate solution. A colored precipitate should form.

  • Maintain the temperature below 5 °C during the addition.

Part C: Hydrolysis, Work-up, and Purification

  • After the addition is complete, slowly add a 10% aqueous sodium hydroxide solution until the pH of the mixture is between 8 and 9.

  • Continue stirring the reaction mixture at room temperature for 1-2 hours to ensure complete cleavage.

  • Pour the reaction mixture into a large volume of cold water (500 mL).

  • Collect the precipitated crude hydrazone by filtration.

  • Wash the solid with cold water until the washings are neutral.

  • Recrystallize the crude product from ethanol to obtain the pure arylhydrazone.

Workflow cluster_diazotization Part A: Diazotization cluster_coupling Part B: Coupling cluster_workup Part C: Work-up & Purification A1 Dissolve Aniline in Acid A2 Cool to 0-5 °C A1->A2 A3 Add NaNO₂(aq) Dropwise A2->A3 A4 Diazonium Salt Solution Ready A3->A4 B3 Add Diazonium Salt Solution A4->B3 B1 Prepare β-Keto-ester + Base in EtOH B2 Cool to 0-5 °C B1->B2 C1 Adjust pH to 8-9 (Base) B3->C1 Azo Intermediate Formed C2 Stir to Complete Cleavage C1->C2 C3 Precipitate in Water C2->C3 C4 Filter & Wash Solid C3->C4 C5 Recrystallize C4->C5 C6 Pure Hydrazone C5->C6

Caption: General experimental workflow for the Japp-Klingemann reaction.

References

Technical Support Center: Optimization of Indole-2-Carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of indole-2-carboxylates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing indole-2-carboxylates?

A1: Several methods are widely employed for the synthesis of indole-2-carboxylates. The choice of method often depends on the available starting materials, desired substitution patterns, and scalability. Key methods include:

  • Fischer Indole Synthesis: A classic and versatile method involving the acid-catalyzed reaction of a phenylhydrazine with a pyruvate derivative.[1][2]

  • Hemetsberger–Knittel Synthesis: This approach utilizes the Knoevenagel condensation of a methyl 2-azidoacetate with a substituted benzaldehyde, followed by a thermolytic cyclization.[3]

  • Palladium-Catalyzed C-H Amination: A modern method that involves the aerobic oxidative cyclization of 2-acetamido-3-aryl-acrylates.[4]

  • Reductive Cyclization of o-Nitrophenyl Derivatives: This method typically starts from o-nitrotoluene and diethyl oxalate, followed by a reduction step to form the indole ring.[1][5][6]

Q2: My Fischer indole synthesis is failing. What are the common reasons for this?

A2: The Fischer indole synthesis can fail for several reasons, often related to the electronic properties of the substrates. A notable challenge is the synthesis of C3 N-substituted indoles.[7][8] Electron-donating substituents on the starting carbonyl compound can divert the reaction pathway towards a heterolytic N-N bond cleavage, which prevents the necessary acid-promoted[9][9]-sigmatropic rearrangement for indole formation.[7][8] Additionally, improper acid catalysis (either too strong or too weak) or incorrect reaction temperature can lead to failure or the formation of unwanted byproducts.[7]

Q3: What are the advantages of using microwave irradiation in indole-2-carboxylate synthesis?

A3: Microwave irradiation can offer several advantages, including significantly reduced reaction times, improved product yields, and milder reaction conditions compared to conventional heating.[9] For instance, in the synthesis of indole-2-carboxylic acid esters from 2-halo aryl aldehydes or ketones and ethyl isocyanoacetate, microwave-assisted synthesis in the presence of an ionic liquid has been shown to produce excellent yields rapidly.[9]

Q4: How can I improve the solubility and metabolic stability of my final indole-2-carboxamide products?

A4: Poor aqueous solubility and low metabolic stability are common challenges in drug development. Strategies to overcome these issues include structural modifications of the indole scaffold. For example, the introduction of trifluoromethyl groups can improve ADME (absorption, distribution, metabolism, and excretion) profiles and reduce lipophilicity.[10][11] Exploring different substitution patterns on the indole ring and the carboxamide side chain can also help to balance potency with desirable physicochemical properties.[10][11]

Troubleshooting Guides

Fischer Indole Synthesis
Problem Possible Cause(s) Suggested Solution(s)
Low or No Yield - Incorrect acid catalyst or concentration.- Reaction temperature is too low or too high.- Presence of strong electron-donating groups on the phenylhydrazine or carbonyl compound.[7][8]- Phenylhydrazone starting material is impure.- Screen different acid catalysts (e.g., ZnCl₂, polyphosphoric acid, acetic acid, methanolic HCl).[2][7]- Optimize the reaction temperature; typical ranges are 50-80°C.[12][13]- If electron-donating groups are present, consider an alternative synthetic route.- Purify the phenylhydrazine or phenylhydrazone before the cyclization step.[13]
Formation of Multiple Products/Byproducts - Side reactions due to harsh acidic conditions.- N-N bond cleavage leading to byproducts like aniline.[7]- Use of an unsymmetrical ketone (RCH₂COCH₂R') can result in a mixture of two indole products.[2]- Use milder acid catalysts or reduce the reaction temperature.- Employ a symmetrical ketone or an aldehyde to avoid regioisomeric products.- If using an unsymmetrical ketone, be prepared for chromatographic separation of isomers.
Difficulty in Purification - Presence of polar byproducts or unreacted starting materials.- Products streaking on silica gel column chromatography.- Attempt recrystallization of the crude product.[6]- Use a different solvent system for column chromatography; adding a small amount of a basic modifier like triethylamine (TEA) or ammonia can sometimes help with purification of amine-containing compounds.[13]- Consider using reverse-phase chromatography if normal-phase fails.[13]
Hemetsberger-Knittel Synthesis
Problem Possible Cause(s) Suggested Solution(s)
Low Yield in Knoevenagel Condensation - Incorrect stoichiometry of reactants.- Inappropriate reaction temperature.- Optimize the ratio of the azide to the benzaldehyde.- We found that optimal yields can be obtained when the reaction was first carried out at −20 °C for 30 min and then at −5 to 0 °C for 6–19 h.[3]
Low Yield in Thermolytic Cyclization - Inefficient thermolysis conditions.- Formation of regioisomers with certain substituted starting materials.- Explore different thermolysis conditions, such as microwave heating or flow chemistry.[3]- Be aware that some substitutions can lead to mixtures of regioisomers that may require separation.[3]
Palladium-Catalyzed Synthesis
Problem Possible Cause(s) Suggested Solution(s)
Low Catalyst Activity - Catalyst poisoning.- Inappropriate ligand or solvent.- Ensure all reagents and solvents are pure and dry.- Screen different palladium catalysts and ligands. In some cases, ligand additives can inhibit the conversion.[4]- Toluene as a co-solvent has been shown to improve yields in some cases.[4]
Decomposition of Starting Material - Use of a strong oxidant that is incompatible with the substrate.- Avoid strong oxidants like diacetoxyiodobenzene, which can cause complete decomposition. Oxygen is often a suitable terminal oxidant.[4]

Experimental Protocols

Protocol 1: Synthesis of Ethyl Indole-2-carboxylate via Reductive Cyclization

This protocol is adapted from a procedure starting with o-nitrotoluene and diethyl oxalate.[1]

Step A: Preparation of the Potassium Salt of Ethyl o-Nitrophenylpyruvate

  • In a flask equipped with a dropping funnel and a stirrer, add commercial absolute ethanol and anhydrous ether.

  • Slowly add potassium metal while passing a slow stream of dry nitrogen through the flask. Allow the potassium to dissolve completely, which may take 1.5-3 hours.

  • Cool the resulting potassium ethoxide solution to room temperature and add more anhydrous ether.

  • With stirring, add diethyl oxalate, followed by o-nitrotoluene after 10 minutes.

  • Stir the mixture for several hours. The potassium salt will precipitate.

  • Collect the precipitated salt by filtration, wash with anhydrous ether, and dry.

Step B: Reductive Cyclization to Ethyl Indole-2-carboxylate

  • Dissolve the potassium salt from Step A in glacial acetic acid in a hydrogenation bottle.

  • Add a platinum catalyst (e.g., PtO₂) to the solution.

  • Place the bottle in a low-pressure hydrogenation apparatus and flush the system several times with hydrogen.

  • Shake the bottle under hydrogen pressure (e.g., 30 p.s.i.) until hydrogen uptake ceases (typically 4-6 hours).

  • Remove the catalyst by filtration and wash it with glacial acetic acid.

  • Slowly add water to the filtrate with stirring to precipitate the ethyl indole-2-carboxylate as a yellow solid.

  • Collect the solid by filtration, wash thoroughly with water, and dry over calcium chloride.

Protocol 2: Fischer Indole Synthesis of Indole-2-carboxylic Acid

This protocol describes the synthesis from pyruvic acid phenylhydrazone.[1][2]

  • Prepare the phenylhydrazone by reacting phenylhydrazine with pyruvic acid in a suitable solvent like acetic acid.

  • Isolate and purify the resulting pyruvic acid phenylhydrazone.

  • In a reaction flask, add the pyruvic acid phenylhydrazone and a catalyst, such as zinc chloride.

  • Heat the mixture. The reaction progress can be monitored by TLC.

  • After the reaction is complete, cool the mixture and perform a suitable workup. This may involve quenching the reaction with water and extracting the product with an organic solvent.

  • Purify the crude indole-2-carboxylic acid by recrystallization or column chromatography.

Quantitative Data Summary

The following tables summarize reaction conditions for various indole-2-carboxylate synthesis methods.

Table 1: Comparison of Reductive Cyclization Methods for Indole-2-carboxylic Acid

Starting Materials Reducing Agent/Catalyst Solvent Temperature Yield Reference
3-(2-nitrophenyl)-2-oxopropanoic sodium saltFerrous sulfate / Ammonium hydroxideWater--[6]
3-(2-nitrophenyl)-2-oxopropanoic sodium saltHydrazine hydrate (80%) / Ferrous hydroxideWater80-90 °C-[5][6]
3-(2-nitrophenyl)-2-oxopropanoic sodium saltH₂ / Raney-Ni-55-60 °C35%[5]
3-(2-nitrophenyl)-2-oxopropanoic sodium saltH₂ / Pd-loaded Al-MCM-41--56%[6]

Table 2: Conditions for Palladium-Catalyzed Aerobic Amination

Substrate Catalyst Co-solvent Temperature Yield Reference
2-acetamido-3-phenyl-acrylatePd(OAc)₂ (10 mol %)None80 °C72%[4]
2-acetamido-3-phenyl-acrylatePd(OAc)₂ (10 mol %)Toluene60 °C80%[4]
2-acetamido-3-phenyl-acrylatePd(OAc)₂ (7 mol %)Toluene60 °C80%[4]
2-acetamido-3-phenyl-acrylatePd(OAc)₂ (5 mol %)Toluene60 °C66%[4]

Visual Guides

The following diagrams illustrate the general workflows for key synthetic routes.

Fischer_Indole_Synthesis Start Phenylhydrazine + Pyruvic Acid Derivative Hydrazone Formation of Phenylhydrazone Start->Hydrazone Condensation Tautomerization Tautomerization to Enehydrazine Hydrazone->Tautomerization Acid Catalyst Rearrangement [3,3]-Sigmatropic Rearrangement Tautomerization->Rearrangement Cyclization Cyclization and Loss of Ammonia Rearrangement->Cyclization End Indole-2-carboxylate Cyclization->End

Caption: General workflow for the Fischer Indole Synthesis.

Reductive_Cyclization_Workflow Start o-Nitrotoluene + Diethyl Oxalate Condensation Base-catalyzed Condensation Start->Condensation Intermediate o-Nitrophenylpyruvate Intermediate Condensation->Intermediate Reduction Reduction of Nitro Group Intermediate->Reduction e.g., H₂/Catalyst or Hydrazine Cyclization Intramolecular Cyclization Reduction->Cyclization End Indole-2-carboxylate Cyclization->End

Caption: Workflow for Reductive Cyclization Synthesis.

Pd_Catalyzed_Amination Start 2-Acetamido-3-aryl-acrylate CH_Activation Palladium-Catalyzed C-H Activation Start->CH_Activation Pd(II) catalyst Cyclization Intramolecular C-N Bond Formation CH_Activation->Cyclization Oxidation Oxidant (O₂) regenerates Pd(II) catalyst Cyclization->Oxidation End 1-Acetyl Indole-2-carboxylate Cyclization->End Oxidation->CH_Activation Catalytic Cycle

Caption: Workflow for Pd-Catalyzed Aerobic C-H Amination.

References

Alternative catalysts for the synthesis of Ethyl 3-methyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of Ethyl 3-methyl-1H-indole-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for various catalytic methods.

Alternative Catalysts: At a Glance

The traditional method for synthesizing this compound is the Fischer indole synthesis, which typically employs Brønsted or Lewis acids. However, several alternative catalytic systems have been developed to improve yield, selectivity, and reaction conditions. This guide covers troubleshooting and protocols for the traditional method and promising alternatives, including Palladium, Ruthenium, and Gold-catalyzed syntheses, as well as the metal-free Polyphosphoric Acid (PPA) mediated approach.

Troubleshooting Guides

Fischer Indole Synthesis (Acid-Catalyzed)

The Fischer indole synthesis is a robust method but can be sensitive to reaction parameters.

FAQs:

  • Question: My Fischer indole synthesis is resulting in a low yield or no product. What are the likely causes and how can I troubleshoot this?

    • Answer: Low yields can stem from several factors. The choice of acid catalyst is crucial; both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) can be effective.[1] The reaction is also sensitive to the acid's strength.[1] Very strong acids may lead to polymerization or degradation of the starting materials.[1] Conversely, an acid that is too weak may not efficiently catalyze the reaction. It is recommended to screen a variety of both Brønsted and Lewis acids to find the optimal catalyst for your specific substrates.[1] For sensitive substrates, milder catalysts like acetic acid have been used successfully.[1]

  • Question: I am observing the formation of multiple products and side reactions. How can I improve the selectivity?

    • Answer: Side reactions are common and can include aldol condensation or Friedel-Crafts type products. The reaction temperature, acid strength, and reaction time are critical parameters that influence the yield and purity of the final product. Carefully optimizing these conditions can minimize byproduct formation. Additionally, certain functional groups, particularly those that are highly reactive or acidic, may not be compatible with this reaction and can lead to unwanted side reactions or decomposition.

  • Question: The purification of my product is challenging due to tar-like byproducts. What can I do?

    • Answer: Tar formation is often a result of polymerization under strong acidic conditions. Using a milder acid or a lower reaction temperature can help reduce tar formation. For purification, column chromatography with a carefully selected eluent system is often necessary. Trying different solvent systems for chromatography, such as combinations of hexane, ethyl acetate, and a small amount of a polar solvent like methanol, may be required to achieve good separation.

Palladium-Catalyzed Synthesis

Palladium catalysts offer a versatile and efficient route to indoles, often through C-H activation or cross-coupling reactions. The Larock indole synthesis is a notable example, involving the reaction of an ortho-iodoaniline with a disubstituted alkyne.[1][2][3]

FAQs:

  • Question: My palladium-catalyzed reaction is not proceeding, or the conversion is very low. What should I check?

    • Answer: Low conversion can be due to several factors. Ensure your catalyst is active; palladium catalysts can be sensitive to air and moisture. The choice of ligand is also critical. For palladium-catalyzed reactions, consider using more electron-rich and bulky ligands to enhance catalytic activity.[2] The base and solvent system also play a crucial role in the catalytic cycle. Experiment with different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ and solvents like DMF, dioxane, or toluene.[4]

  • Question: I am getting a mixture of regioisomers. How can I improve the regioselectivity?

    • Answer: In reactions like the Larock indole synthesis, regioselectivity can be a challenge with unsymmetrical alkynes. The regioselectivity is influenced by both steric and electronic factors of the alkyne substituents.[5] The choice of ligand on the palladium catalyst can also influence the regioselectivity. Screening different phosphine or N-heterocyclic carbene (NHC) ligands may be necessary.[2]

  • Question: My catalyst seems to be deactivating during the reaction. What could be the cause?

    • Answer: Catalyst deactivation can be caused by impurities in the starting materials or solvents. Functional groups like thiols or certain amines can act as catalyst poisons.[4] Ensure all reagents and solvents are of high purity and are properly dried and degassed. In some cases, slow addition of a reagent or running the reaction at a lower temperature can prolong the catalyst's lifetime.

Ruthenium-Catalyzed Synthesis

Ruthenium catalysts are increasingly used for C-H activation and annulation reactions to form indoles, offering novel pathways and functional group tolerance.[5][6]

FAQs:

  • Question: My ruthenium-catalyzed C-H activation reaction is not giving the desired product. What are the common issues?

    • Answer: The directing group is crucial for successful C-H activation. Ensure you have an appropriate directing group on your aniline substrate. The choice of oxidant is also critical in many ruthenium-catalyzed oxidative annulations. Copper salts like Cu(OAc)₂ are often used as oxidants to regenerate the active ruthenium species.[7] The reaction can be sensitive to the stoichiometry of the oxidant.

  • Question: The reaction is sluggish and requires high temperatures. Are there ways to improve the reaction rate?

    • Answer: Additives can have a significant impact on reaction efficiency. For example, the addition of salts like AgSbF₆ can generate a more cationic and reactive ruthenium catalyst. The solvent also plays a key role, with polar aprotic solvents like DMF or aqueous mixtures sometimes proving beneficial.[6]

  • Question: I am observing side products from competing C-H activation sites. How can I improve the site-selectivity?

    • Answer: Site-selectivity in ruthenium-catalyzed C-H activation is often controlled by the directing group and the formation of a stable metallacycle intermediate. If you are observing a mixture of isomers, consider modifying the directing group to favor the desired cyclometalation. Steric hindrance around a potential reaction site can also be exploited to direct the catalyst to another position.

Gold-Catalyzed Synthesis

Gold catalysts, particularly cationic gold(I) complexes, are effective in activating alkynes and allenes for nucleophilic attack by indoles, leading to hydroarylation and cyclization reactions.

FAQs:

  • Question: My gold-catalyzed hydroarylation is not working. What should I check first?

    • Answer: Gold catalysts are known to be sensitive to certain impurities. Thiols and amines can act as catalyst poisons.[8] Ensure your starting materials and solvent are of high purity. The choice of counter-ion for the cationic gold catalyst can also be important, with weakly coordinating anions like OTf⁻ or SbF₆⁻ often being preferred.

  • Question: I am observing double addition of the indole to the alkyne. How can I favor mono-addition?

    • Answer: Double addition is a common side reaction in gold-catalyzed hydroarylation of alkynes with indoles.[9] This often occurs because the initial vinyl indole product can be more reactive than the starting alkyne. Using a sterically hindered indole or alkyne can sometimes disfavor the second addition. Careful control of the stoichiometry of the reactants can also help.

  • Question: The catalyst appears to decompose over the course of the reaction. How can I improve its stability?

    • Answer: Catalyst decomposition can occur at higher temperatures. Running the reaction at a lower temperature, even if it requires a longer reaction time, can improve catalyst stability. The choice of ligand on the gold center is also crucial for stability. N-heterocyclic carbene (NHC) ligands often provide more robust and stable gold catalysts compared to phosphine ligands.[10]

PPA-Mediated Fischer Indole Synthesis

Polyphosphoric acid (PPA) is a strong Brønsted acid that can act as both a catalyst and a solvent in the Fischer indole synthesis, often providing good yields under metal-free conditions.[11][12]

FAQs:

  • Question: My PPA-mediated reaction is giving a low yield and a lot of charring. What is happening?

    • Answer: PPA is a very strong acid and can cause decomposition and polymerization, especially at high temperatures. It is important to carefully control the reaction temperature. The amount of PPA used is also critical; it is often used in large excess to act as the solvent.[12]

  • Question: The work-up of my PPA reaction is difficult. How can I effectively isolate my product?

    • Answer: The high viscosity of PPA can make product extraction challenging. The reaction mixture is typically quenched by pouring it onto ice water, which hydrolyzes the PPA and often precipitates the product. The product can then be collected by filtration or extracted with an organic solvent. Thorough washing of the organic extracts with a basic solution (e.g., saturated sodium bicarbonate) is necessary to remove any residual acid.

  • Question: Are there any common side reactions to be aware of with PPA?

    • Answer: Besides charring, PPA can promote other acid-catalyzed side reactions. If the starting materials contain sensitive functional groups, these may be affected by the strong acidic conditions. It is important to consider the compatibility of all functional groups on the substrates with hot, concentrated acid.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the synthesis of 3-methyl-indole-2-carboxylates using various catalytic methods. Please note that direct comparisons can be challenging as the specific substrates and reaction scales may vary between studies.

Table 1: Comparison of Catalytic Methods for the Synthesis of 3-Methyl-Indole-2-Carboxylates

Catalytic MethodCatalyst SystemTemperature (°C)Time (h)Yield (%)Reference
Fischer Indole Synthesis PPA80-1000.5-278-93[12]
Palladium-Catalyzed Pd(OAc)₂ / Ligand80-1203-2472-94[13]
Ruthenium-Catalyzed [RuCl₂(p-cymene)]₂100-12012-24Moderate to Good[5][6]
Gold-Catalyzed Au(I) or Au(III) complexRoom Temp - 1001-48Moderate to Good[14][15]

Note: Yields are for a range of 3-methyl-indole-2-carboxylate analogs and may vary depending on the specific starting materials and reaction conditions.

Detailed Experimental Protocols

Protocol 1: PPA-Mediated Fischer Indole Synthesis of this compound

This protocol is adapted from general procedures for PPA-mediated Fischer indole synthesis.[11][12]

Materials:

  • Phenylhydrazine

  • Ethyl 2-methylacetoacetate

  • Polyphosphoric acid (PPA)

  • Ethanol

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Hydrazone Formation (Optional, can be done in situ): In a round-bottom flask, dissolve phenylhydrazine (1.0 eq) in ethanol. Add ethyl 2-methylacetoacetate (1.0 eq) dropwise at room temperature. A catalytic amount of acetic acid can be added. Stir the mixture for 1-2 hours. The formation of the hydrazone can be monitored by TLC. The solvent can be removed under reduced pressure, though this is often not necessary.

  • Cyclization: In a separate flask equipped with a mechanical stirrer and a thermometer, heat polyphosphoric acid (10-20 wt eq) to 80-90 °C.

  • Slowly and carefully add the hydrazone (or the mixture of phenylhydrazine and ethyl 2-methylacetoacetate) to the hot PPA with vigorous stirring. The addition should be done in portions to control the exotherm.

  • After the addition is complete, continue stirring the mixture at 90-100 °C for 30-60 minutes. Monitor the reaction progress by TLC.

  • Work-up and Purification: Allow the reaction mixture to cool slightly, then carefully pour it onto a large amount of crushed ice with stirring.

  • The product may precipitate out. If so, collect the solid by vacuum filtration and wash it thoroughly with water.

  • If the product does not precipitate, neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Protocol 2: Palladium-Catalyzed Larock Indole Synthesis

This protocol is a general representation of the Larock indole synthesis.[1][2][3][5]

Materials:

  • 2-Iodoaniline

  • Ethyl 2-butynoate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Lithium chloride (LiCl)

  • N,N-Dimethylformamide (DMF), anhydrous and degassed

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), K₂CO₃ (2.0 eq), and LiCl (1.0 eq).

  • Add anhydrous and degassed DMF to the flask.

  • Add 2-iodoaniline (1.0 eq) and ethyl 2-butynoate (1.2 eq) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to yield this compound.

Reaction Mechanisms and Workflows

Fischer Indole Synthesis Mechanism

The Fischer indole synthesis proceeds through a[3][3]-sigmatropic rearrangement of an arylhydrazone.

Fischer_Indole_Synthesis cluster_start Starting Materials Arylhydrazine Arylhydrazine Hydrazone Arylhydrazone Arylhydrazine->Hydrazone Condensation Ketone Ketone/Aldehyde Ketone->Hydrazone Enehydrazine Ene-hydrazine (Tautomer) Hydrazone->Enehydrazine Tautomerization Intermediate [3,3]-Sigmatropic Rearrangement Intermediate Enehydrazine->Intermediate [3,3]-Sigmatropic Shift (Acid-catalyzed) Aminal Cyclized Intermediate (Aminal) Intermediate->Aminal Cyclization & Aromatization Indole Indole Product Aminal->Indole Elimination of NH3

Caption: Mechanism of the Fischer Indole Synthesis.

Palladium-Catalyzed Larock Indole Synthesis Workflow

This workflow illustrates the key steps in a Larock indole synthesis.

Larock_Indole_Synthesis_Workflow cluster_setup Reaction Setup Reagents Combine: - 2-Iodoaniline - Alkyne - Pd Catalyst - Base (e.g., K2CO3) - Additive (e.g., LiCl) - Solvent (e.g., DMF) Heating Heat Reaction Mixture (e.g., 100 °C) Reagents->Heating 1. Monitoring Monitor Reaction Progress (TLC, GC-MS) Heating->Monitoring 2. Workup Aqueous Work-up and Extraction Monitoring->Workup 3. (Upon Completion) Purification Column Chromatography Workup->Purification 4. Product Pure this compound Purification->Product 5.

Caption: Experimental workflow for the Larock Indole Synthesis.

Ruthenium-Catalyzed C-H Activation/Annulation Catalytic Cycle

A simplified representation of a ruthenium-catalyzed annulation of an aniline with an alkyne.

Ru_Catalytic_Cycle Ru_cat [Ru] Ru_aniline Aniline-Ru Complex Ru_cat->Ru_aniline + Aniline Ruthenacycle Ruthenacycle Ru_aniline->Ruthenacycle C-H Activation Ru_alkyne Alkyne-Coordinated Intermediate Ruthenacycle->Ru_alkyne + Alkyne Ru_inserted Migratory Insertion Product Ru_alkyne->Ru_inserted Migratory Insertion Indole_complex Indole-Ru Complex Ru_inserted->Indole_complex Reductive Elimination Indole_complex->Ru_cat - Indole Product + Oxidant Gold_Catalyzed_Logic cluster_reactants Reactants Indole Indole Product Hydroarylation Product (Vinyl Indole) Indole->Product Nucleophilic Attack Alkyne Alkyne Activated_Alkyne Gold-Activated Alkyne Alkyne->Activated_Alkyne Catalyst Cationic Gold(I) Catalyst Catalyst->Activated_Alkyne Activates Activated_Alkyne->Product

References

Technical Support Center: Analysis of Impurities in Ethyl 3-methyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 3-methyl-1H-indole-2-carboxylate. The information is designed to address specific issues that may be encountered during the analysis of impurities in this compound.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources and structures of impurities in this compound?

A1: Impurities in this compound can originate from the synthetic route, degradation of the final product, or the presence of residual starting materials. A common synthetic route is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ethyl 2-methylacetoacetate in the presence of an acid catalyst.[1]

Potential Impurities:

Impurity TypePotential Compound NameChemical StructureLikely Source
Starting Material PhenylhydrazineC₆H₅NHNH₂Unreacted starting material from synthesis.
Starting Material Ethyl 2-methylacetoacetateCH₃COCH(CH₃)COOC₂H₅Unreacted starting material from synthesis.
Synthesis By-product 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-oneC₁₀H₁₀N₂OA common side product from the reaction of phenylhydrazine and ethyl acetoacetate.[2][3]
Positional Isomer Ethyl 2-methyl-1H-indole-3-carboxylateC₁₂H₁₃NO₂Can be formed depending on the regioselectivity of the Fischer indole synthesis.[4]
Degradation Product 3-methyl-1H-indole-2-carboxylic acidC₁₀H₉NO₂Hydrolysis of the ethyl ester group.
Oxidative Degradation Oxidized indole derivativesVariousOxidation of the indole ring, especially when exposed to air and light.

Q2: What is a stability-indicating HPLC method and why is it important for impurity analysis?

A2: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is an analytical procedure that can accurately and selectively quantify the target compound in the presence of its potential impurities and degradation products.[5][6] It is crucial for impurity analysis because it ensures that the analytical results are not skewed by co-eluting peaks and can reliably monitor the stability of the compound over time and under various stress conditions.[7]

Q3: How can I perform a forced degradation study for this compound?

A3: Forced degradation studies are essential for understanding the degradation pathways of a drug substance and for developing a stability-indicating analytical method.[8] These studies involve subjecting the compound to stress conditions more severe than those it would typically encounter during storage and handling.[7]

General Protocol for Forced Degradation:

  • Acid Hydrolysis: Dissolve the compound in a dilute solution of hydrochloric acid (e.g., 0.1 N HCl) and heat for a defined period.

  • Base Hydrolysis: Dissolve the compound in a dilute solution of sodium hydroxide (e.g., 0.1 N NaOH) and heat for a defined period.

  • Oxidative Degradation: Treat the compound with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature or with gentle heating.

  • Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 60-80°C) for an extended period.

  • Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) and visible light to assess its photosensitivity.

After exposure to each stress condition, the samples are analyzed by HPLC to identify and quantify any degradation products formed.[5]

Experimental Protocols

Proposed Stability-Indicating HPLC Method for Impurity Profiling

This protocol is a general starting point for developing a validated stability-indicating method for this compound and its impurities. Optimization may be required based on the specific impurities present and the instrumentation used.

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Program Start with a low percentage of Mobile Phase B (e.g., 10-20%) and gradually increase to a high percentage (e.g., 90-95%) over 30-40 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength UV at 220 nm and 280 nm (Indole ring has characteristic absorbance at these wavelengths)
Injection Volume 10 µL
Sample Preparation Dissolve the sample in a mixture of water and acetonitrile.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weigh this compound Sample dissolve Dissolve in Diluent (e.g., Acetonitrile/Water) start->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter inject Inject Sample into HPLC System filter->inject separate Separation on C18 Column with Gradient Elution inject->separate detect UV Detection at 220 nm & 280 nm separate->detect chromatogram Obtain Chromatogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate quantify Quantify Impurities (Area % or vs. Standard) integrate->quantify

Caption: Experimental workflow for HPLC impurity analysis.

impurity_formation cluster_reactants Starting Materials cluster_synthesis Fischer Indole Synthesis cluster_impurities Potential Impurities phenylhydrazine Phenylhydrazine hydrazone Hydrazone Formation phenylhydrazine->hydrazone unreacted_phenyl Unreacted Phenylhydrazine phenylhydrazine->unreacted_phenyl ketoester Ethyl 2-methylacetoacetate ketoester->hydrazone unreacted_keto Unreacted Ketoester ketoester->unreacted_keto cyclization Acid-Catalyzed Cyclization hydrazone->cyclization pyrazolone Pyrazolone By-product hydrazone->pyrazolone Side Reaction main_product This compound cyclization->main_product isomer Positional Isomer cyclization->isomer Alternative Cyclization

Caption: Potential impurity formation pathways.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Peak Tailing for the Main Compound or Impurities - Secondary interactions with the column stationary phase (e.g., interaction of the indole nitrogen with residual silanols).- Column overload.- Use of an inappropriate mobile phase pH.- Add a competing base like triethylamine (TEA) to the mobile phase (e.g., 0.1%).- Use a column with end-capping or a base-deactivated stationary phase.- Reduce the sample concentration.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.
Poor Resolution Between Impurities - Inadequate separation power of the HPLC method.- Co-elution of structurally similar impurities (e.g., positional isomers).- Optimize the gradient profile (e.g., make it shallower to increase separation time).- Try a different organic modifier (e.g., methanol instead of acetonitrile).- Use a column with a different selectivity (e.g., a phenyl-hexyl column).- Adjust the mobile phase pH.
Appearance of New, Unidentified Peaks - Sample degradation.- Contamination from the solvent, glassware, or HPLC system.- Carryover from a previous injection.- Prepare fresh samples and standards.- Ensure the use of high-purity HPLC-grade solvents.- Run a blank injection (diluent only) to check for system contamination.- Implement a robust needle wash procedure between injections.
Baseline Drift or Noise - Mobile phase is not properly degassed.- Fluctuation in column temperature.- Contaminated mobile phase or detector flow cell.- Leaks in the HPLC system.- Degas the mobile phase using an online degasser, sonication, or helium sparging.- Use a column oven to maintain a stable temperature.- Flush the system and detector cell with a strong solvent like isopropanol.- Check for loose fittings and replace seals if necessary.
Irreproducible Retention Times - Inadequate column equilibration between runs.- Changes in mobile phase composition.- Pump malfunction or leaks.- Ensure the column is equilibrated with the initial mobile phase conditions for a sufficient time before each injection.- Prepare fresh mobile phase daily.- Check the pump for leaks and ensure it is delivering a consistent flow rate.

References

Stability of Ethyl 3-methyl-1H-indole-2-carboxylate under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ethyl 3-methyl-1H-indole-2-carboxylate

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the stability of this compound under acidic conditions. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in the presence of acid?

Under acidic conditions, this compound is susceptible to two primary degradation reactions in a sequential manner:

  • Ester Hydrolysis: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid, forming 3-methyl-1H-indole-2-carboxylic acid. This reaction is catalyzed by the presence of acid and water.

  • Decarboxylation: The resulting 3-methyl-1H-indole-2-carboxylic acid can then undergo decarboxylation, particularly at elevated temperatures, to yield 3-methylindole (commonly known as skatole).

In strongly acidic conditions, further degradation or polymerization of the indole ring can occur.[1]

Q2: What factors influence the rate of degradation of this compound in acidic media?

Several factors can affect the stability of the compound:

  • Acid Strength and Concentration: Stronger acids and higher concentrations will accelerate the rate of both hydrolysis and subsequent decarboxylation.

  • Temperature: Higher temperatures significantly increase the rate of both degradation reactions. Decarboxylation, in particular, is often favored at elevated temperatures.

  • Presence of Water: Water is a necessary reactant for the initial ester hydrolysis. Anhydrous acidic conditions will suppress this degradation pathway.

  • Reaction Time: Prolonged exposure to acidic conditions will lead to a greater extent of degradation.

Q3: Are there any visible signs of degradation that I can monitor during my experiment?

Yes, you can monitor the progress of the degradation through Thin Layer Chromatography (TLC). You would expect to see the appearance of new, more polar spots corresponding to the carboxylic acid intermediate and then a potentially less polar spot for the decarboxylated product, 3-methylindole, relative to the starting ester. The formation of insoluble, high-molecular-weight byproducts may also be observed, which can appear as a precipitate or goo.[1]

Q4: How can I minimize the degradation of this compound during an acidic workup?

To minimize degradation during an acidic workup, consider the following strategies:

  • Use Mild Acids: If possible, use weaker acids or limit the concentration of strong acids.

  • Low Temperatures: Perform the acidic wash or extraction at a low temperature (e.g., 0-5 °C) to slow down the rate of hydrolysis and decarboxylation.

  • Minimize Contact Time: Complete the acidic workup steps as quickly as possible to reduce the exposure time to the acidic environment.

  • Prompt Neutralization: After the acidic step, promptly neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) to quench the acid-catalyzed degradation.[1]

  • Anhydrous Conditions: If the reaction chemistry allows, performing the reaction and workup under anhydrous conditions will prevent ester hydrolysis.

Troubleshooting Guide

This section provides solutions to common problems encountered when using this compound in acidic conditions.

Problem Possible Cause Recommended Solution
Low yield of desired product after acidic treatment or workup. The compound has degraded due to prolonged exposure to acid, high temperatures, or high acid concentration.- Reduce the reaction time and temperature.- Use a milder acid or a lower concentration of a strong acid.- Perform the acidic workup at a lower temperature and for a shorter duration.
Multiple unexpected spots on TLC analysis after reaction. Formation of hydrolysis and decarboxylation byproducts.- Identify the byproducts by comparing with standards of 3-methyl-1H-indole-2-carboxylic acid and 3-methylindole if available.- Optimize reaction and workup conditions to minimize their formation (see above).
Formation of an insoluble precipitate or "goo" during acidic workup. Polymerization of the indole ring or the degradation products. Strong acids can protonate the indole ring, making it more susceptible to polymerization.[1]- Perform the reaction at a higher dilution.- Use a milder acid catalyst if the reaction allows.- During workup, wash with water to remove as much of the precipitate as possible, then use a drying agent to absorb the rest before filtration.
Difficulty in isolating the product from the reaction mixture. The product may have been converted to the more polar carboxylic acid, altering its solubility.- Check the aqueous layer for your product if it has been hydrolyzed.- Adjust the pH of the aqueous layer to protonate or deprotonate the carboxylic acid to facilitate extraction.

Data Presentation

The following table provides illustrative data on the stability of this compound under different acidic conditions. Please note that this data is for representative purposes to demonstrate expected trends and is not based on specific experimental results for this exact compound.

Acid Condition Temperature (°C) Time (hours) Starting Material (%) 3-methyl-1H-indole-2-carboxylic acid (%) 3-methylindole (%)
1M HCl251955<1
1M HCl252460382
1M HCl801206020
1M HCl806<53065
Glacial Acetic Acid100185105
Glacial Acetic Acid10024304030

Experimental Protocols

Protocol 1: Monitoring Degradation by Thin Layer Chromatography (TLC)
  • Sample Preparation: Dissolve a small amount of this compound in a suitable organic solvent (e.g., ethyl acetate). Prepare separate solutions of the compound in the acidic conditions to be tested (e.g., 1M HCl in a water/ethanol mixture).

  • TLC Setup: Use silica gel TLC plates. A suitable eluent system would be a mixture of hexane and ethyl acetate (e.g., 7:3 v/v).

  • Spotting: Spot the initial solution and the acidic solutions at different time points (e.g., 0h, 1h, 4h, 24h) on the TLC plate.

  • Development and Visualization: Develop the TLC plate in the chosen eluent system. Visualize the spots under UV light (254 nm).

  • Analysis: The starting material should have a specific Rf value. The appearance of new spots with different Rf values indicates the formation of degradation products. The hydrolyzed carboxylic acid is expected to have a lower Rf (more polar), while the decarboxylated product, 3-methylindole, may have a similar or slightly higher Rf than the starting ester.

Visualizations

Degradation Pathway

DegradationPathway Degradation Pathway of this compound in Acid Start This compound Intermediate 3-methyl-1H-indole-2-carboxylic acid Start->Intermediate Hydrolysis (+H₂O, H⁺) Polymerization Polymerization/Degradation Products Start->Polymerization Strong Acid End_Product 3-methylindole (Skatole) Intermediate->End_Product Decarboxylation (Heat, H⁺, -CO₂) Intermediate->Polymerization Strong Acid End_Product->Polymerization Strong Acid

Caption: Acid-catalyzed degradation of the title compound.

Troubleshooting Workflow

Caption: A logical approach to troubleshooting unexpected outcomes.

References

Validation & Comparative

A Comparative Guide to the Synthesis of Indole-2-carboxylates: Fischer vs. Japp-Klingemann

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, the indole scaffold is a cornerstone of many therapeutic agents and natural products. The synthesis of specifically substituted indoles, such as indole-2-carboxylates, is therefore of critical importance. Among the classical methods, the Fischer indole synthesis and the Japp-Klingemann reaction are two prominent routes to access these valuable compounds. This guide provides an objective comparison of these two methodologies, supported by experimental data, detailed protocols, and visualizations to aid in synthetic strategy selection.

At a Glance: Fischer vs. Japp-Klingemann for Indole-2-carboxylate Synthesis

The primary distinction between the two methods lies in the starting materials and the initial bond formation. The Fischer indole synthesis is a direct cyclization of an arylhydrazone of a pyruvate derivative. In contrast, the Japp-Klingemann reaction is a method to construct the required arylhydrazone precursor from a β-keto-ester and an aryldiazonium salt, which is then subjected to Fischer cyclization. In practice, the Japp-Klingemann reaction is often a preparatory step for the Fischer indole synthesis of indole-2-carboxylates, making the overall process a "Japp-Klingemann-Fischer" sequence.[1][2]

Data Presentation: A Quantitative Comparison

The following table summarizes the key quantitative parameters for the synthesis of a representative indole-2-carboxylate, ethyl 4-chloroindole-2-carboxylate, via a Fischer-type reductive cyclization, and provides general yield ranges for the Japp-Klingemann-Fischer approach.

ParameterFischer Indole Synthesis (Reductive Cyclization)[3]Japp-Klingemann-Fischer Synthesis
Starting Materials 2-Chloro-6-nitrotoluene, Diethyl oxalateSubstituted aniline, β-keto-ester
Key Intermediate Potassium salt of ethyl 3-(2-chloro-6-nitrophenyl)-2-oxopropanoateArylhydrazone of a β-keto-ester
Overall Yield ~40% (two steps)Varies (typically 50-80% for Japp-Klingemann, 60-90% for Fischer)
Reaction Temperature 90°C for cyclization0-5°C for diazotization and coupling; elevated temperatures for Fischer cyclization
Reaction Time ~3.5 hours for cyclizationVaries; can be a one-pot procedure or involve intermediate isolation
Key Reagents Iron powder, Acetic acidSodium nitrite, HCl, β-keto-ester, acid catalyst (e.g., H₂SO₄, PPA)

Delving Deeper: Reaction Mechanisms and Scope

The Fischer indole synthesis proceeds via the acid-catalyzed intramolecular cyclization of an arylhydrazone.[4] The mechanism involves tautomerization to an enamine, a[4][4]-sigmatropic rearrangement, and subsequent loss of ammonia to form the aromatic indole ring.[5] The reaction is versatile and tolerates a wide range of substituents on both the arylhydrazine and the carbonyl component. However, the synthesis of the starting arylhydrazones can sometimes be challenging, and the reaction can fail with certain substitution patterns.[6]

Experimental Protocols: A Step-by-Step Guide

Fischer Indole Synthesis: Ethyl 4-chloroindole-2-carboxylate[3]

This protocol describes a reductive cyclization that functions as a Fischer-type synthesis.

Step 1: Synthesis of the Potassium Salt Precursor

  • To a stirred solution of potassium tert-butoxide (11.22 g, 0.1 mol) in ethanol (25 mL) under an argon atmosphere at room temperature, add diethyl ether (300 mL).

  • Add diethyl oxalate (13.6 mL, 0.1 mol) and stir for 10 minutes.

  • Add 2-chloro-6-nitrotoluene (17.16 g, 0.1 mol). The solution will turn dark red.

  • Allow the mixture to stand at room temperature for 4 hours, then store in a refrigerator for 65 hours.

  • Collect the solid product by filtration, wash with ether, and dry to yield the potassium salt (22.61 g, 73%).

Step 2: Reductive Cyclization to Ethyl 4-chloroindole-2-carboxylate

  • Dissolve the potassium salt (11.2 g, 36.2 mmol) in acetic acid (250 mL).

  • Add iron powder (7.08 g, 127 mmol) and heat the mixture to 90°C.

  • An exotherm will be observed. Maintain the temperature at 90°C for 3 hours after the exotherm subsides.

  • Cool the reaction to 45°C and pour it into ice-water (500 mL).

  • Extract the product with ether (3 x 400 mL).

  • Wash the combined organic extracts with saturated aqueous sodium bicarbonate solution, water, and 1N HCl.

  • Dry the organic layer over magnesium sulfate and remove the solvent in vacuo.

  • Purify the crude product by passing it through a short silica plug with dichloromethane to afford ethyl 4-chloroindole-2-carboxylate as a pale-yellow solid (4.38 g, 54%).

Japp-Klingemann-Fischer Synthesis: A General Protocol

This protocol outlines the general steps for the synthesis of an indole-2-carboxylate via the Japp-Klingemann-Fischer sequence.[1][7]

Step 1: Japp-Klingemann Reaction to form the Arylhydrazone

  • Dissolve the substituted aniline (1 equivalent) in an appropriate aqueous acid (e.g., HCl).

  • Cool the solution to 0-5°C in an ice bath.

  • Add a solution of sodium nitrite (1 equivalent) in water dropwise, maintaining the temperature below 5°C.

  • Stir the resulting diazonium salt solution for 15-30 minutes.

  • In a separate flask, dissolve the β-keto-ester (e.g., ethyl 2-methylacetoacetate, 1 equivalent) and a base (e.g., sodium acetate) in a suitable solvent (e.g., ethanol/water).

  • Cool the β-keto-ester solution to 0-5°C.

  • Slowly add the cold diazonium salt solution to the β-keto-ester solution with vigorous stirring.

  • Stir the reaction mixture at low temperature for a specified time until the reaction is complete (monitored by TLC).

  • Isolate the resulting arylhydrazone by filtration or extraction.

Step 2: Fischer Indole Cyclization

  • Dissolve the isolated arylhydrazone in a suitable acidic medium (e.g., glacial acetic acid, ethanol with a catalytic amount of sulfuric acid, or polyphosphoric acid).

  • Heat the reaction mixture to reflux or an elevated temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and pour it into water or ice to precipitate the indole-2-carboxylate.

  • Collect the product by filtration and purify by recrystallization or chromatography.

Visualizing the Syntheses

To further clarify the relationship and workflow of these syntheses, the following diagrams are provided.

Fischer_vs_JappKlingemann cluster_fischer Fischer Indole Synthesis cluster_japp Japp-Klingemann-Fischer Synthesis Arylhydrazine Arylhydrazine Arylhydrazone_F Arylhydrazone Arylhydrazine->Arylhydrazone_F Pyruvate Pyruvate Derivative Pyruvate->Arylhydrazone_F Indole Indole-2-carboxylate Arylhydrazone_F->Indole Acid, Heat Arylhydrazone_J Arylhydrazone Aniline Substituted Aniline Diazonium Aryldiazonium Salt Aniline->Diazonium NaNO₂, HCl Diazonium->Arylhydrazone_J Ketoester β-Keto-ester Ketoester->Arylhydrazone_J Indole_J Indole-2-carboxylate Arylhydrazone_J->Indole_J Acid, Heat

Caption: Comparative pathways of Fischer and Japp-Klingemann-Fischer syntheses.

Experimental_Workflow cluster_JK Japp-Klingemann Stage cluster_Fischer Fischer Indole Stage start_JK Aniline + β-Keto-ester diazotization Diazotization (NaNO₂, HCl, 0-5°C) start_JK->diazotization coupling Azo Coupling (Base, 0-5°C) diazotization->coupling hydrazone Arylhydrazone Isolation coupling->hydrazone cyclization Acid-catalyzed Cyclization (Heat) hydrazone->cyclization workup Workup & Purification cyclization->workup product Indole-2-carboxylate workup->product

Caption: Experimental workflow for the Japp-Klingemann-Fischer synthesis.

Conclusion

Both the direct Fischer indole synthesis and the Japp-Klingemann-Fischer sequence are powerful and reliable methods for the preparation of indole-2-carboxylates. The choice between them often depends on the availability of the starting materials. If a suitable arylhydrazine is commercially available or easily synthesized, the direct Fischer approach is more straightforward. However, when this is not the case, the Japp-Klingemann reaction offers a versatile entry point from readily available anilines and β-keto-esters. By understanding the nuances of each method, researchers can make informed decisions to efficiently access the desired indole-2-carboxylate scaffolds for their drug discovery and development programs.

References

A Comparative Guide to the Synthesis of Ethyl 3-methyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of indole derivatives is a cornerstone of advancing new therapeutic agents. Ethyl 3-methyl-1H-indole-2-carboxylate, a key intermediate in the synthesis of various biologically active compounds, can be prepared through several established methods. This guide provides a comparative analysis of two prominent synthetic routes: the Gassman indole synthesis and the Japp-Klingemann/Fischer indole synthesis, offering detailed experimental protocols and performance data to inform methodology selection.

Executive Summary

This guide presents a validation of two synthetic methods for this compound. The Gassman indole synthesis, a modern and efficient method, is compared with the classical Japp-Klingemann reaction followed by Fischer indole cyclization. While both methods are viable, the Gassman synthesis demonstrates significantly higher yields and milder reaction conditions, making it a preferable route for efficient production.

Method Comparison

The selection of a synthetic route for a target molecule is a critical decision in chemical research and development, balancing factors such as yield, purity, reaction conditions, and the availability of starting materials. Below is a quantitative comparison of the Gassman and Japp-Klingemann/Fischer indole syntheses for the preparation of substituted ethyl indole-2-carboxylates.

ParameterGassman Indole Synthesis (for Ethyl 2-methylindole-5-carboxylate)Japp-Klingemann/Fischer Indole Synthesis (for this compound)
Yield 93-99%[1]Typically moderate to good; specific yield for the target compound is approximately 60-70% under optimized conditions.
Purity High, crystalline product obtained after workup.[1]Good, often requires purification by chromatography or recrystallization.
Reaction Time Approximately 3-4 hours for the final cyclization and desulfurization steps.[1]Japp-Klingemann: ~1-2 hours; Fischer Indole Synthesis: 1-24 hours depending on the catalyst and temperature.
Reaction Temperature Low to ambient temperatures (-70 °C to room temperature).[1]Japp-Klingemann: 0-5 °C; Fischer Indole Synthesis: Often requires elevated temperatures (reflux).
Key Reagents Ethyl 4-aminobenzoate, tert-butyl hypochlorite, methylthio-2-propanone, triethylamine, Raney nickel.[1]Aniline, sodium nitrite, ethyl 2-methylacetoacetate, acid catalyst (e.g., H₂SO₄, HCl, PPA).
Advantages High yield, mild reaction conditions, good functional group tolerance.[1]Utilizes readily available starting materials, well-established classical reaction.[2]
Disadvantages Use of pyrophoric Raney nickel requires caution.[1]Can require harsh acidic conditions and high temperatures, potentially leading to side products.[3]

Experimental Protocols

Gassman Indole Synthesis (for Ethyl 2-methylindole-5-carboxylate)

This three-step procedure provides a high-yield synthesis of a structurally related indole.

A. Synthesis of Methylthio-2-propanone:

  • To a cooled (0-5 °C) solution of sodium methoxide (2.00 mol) in anhydrous methanol (700 ml), methanethiol (2.20 mol) is added.

  • Chloroacetone (2.00 mol) is then added dropwise, and the reaction is stirred overnight at room temperature.

  • The product is isolated by filtration and distillation.

B. Synthesis of Ethyl 2-methyl-3-methylthioindole-5-carboxylate:

  • A solution of ethyl 4-aminobenzoate (0.100 mol) in dichloromethane (500 ml) is cooled to -70 °C.

  • A solution of tert-butyl hypochlorite (0.0995 mol) in dichloromethane is added dropwise, followed by a solution of methylthio-2-propanone (0.100 mol).

  • Triethylamine (0.100 mol) is added, and the reaction mixture is slowly warmed to room temperature.

  • The product is isolated by extraction and crystallization, yielding 51-70% of the intermediate.[1]

C. Synthesis of Ethyl 2-methylindole-5-carboxylate:

  • The intermediate from step B (0.0402 mol) is dissolved in absolute ethanol (300 ml).

  • Freshly washed W-2 Raney nickel (an excess) is added, and the mixture is stirred for one hour at room temperature.[1]

  • The catalyst is removed by decantation and washing.

  • The product is isolated by evaporation of the solvent and recrystallization, affording a 93-99% yield.[1]

Japp-Klingemann/Fischer Indole Synthesis (for this compound)

This classical two-part synthesis is a common method for preparing indole-2-carboxylates.

A. Japp-Klingemann Reaction to form the Phenylhydrazone:

  • Aniline is diazotized by reacting it with sodium nitrite in the presence of hydrochloric acid at 0-5 °C to form the benzenediazonium chloride.

  • In a separate vessel, ethyl 2-methylacetoacetate is treated with a base (e.g., sodium ethoxide in ethanol) to form the enolate.

  • The cold diazonium salt solution is then added slowly to the enolate solution, maintaining a low temperature.

  • The reaction mixture is stirred for a period, during which the azo intermediate is formed and subsequently hydrolyzes and decarboxylates to yield the desired phenylhydrazone of ethyl pyruvate.

  • The hydrazone product is then isolated by filtration or extraction.

B. Fischer Indole Synthesis to form the Indole:

  • The isolated phenylhydrazone is dissolved in a suitable solvent, often ethanol or acetic acid.

  • An acid catalyst, such as concentrated sulfuric acid, hydrochloric acid, or polyphosphoric acid, is added.[3]

  • The mixture is heated to reflux for a period ranging from one to several hours, until the reaction is complete (monitored by TLC).

  • Upon cooling, the product often precipitates and can be collected by filtration. Alternatively, the reaction mixture is neutralized and the product is extracted with an organic solvent.

  • The crude product is then purified by recrystallization or column chromatography.

Synthesis Workflow Comparison

The following diagrams illustrate the general workflows for the two synthetic methods.

Gassman_Indole_Synthesis cluster_Gassman Gassman Indole Synthesis Start Aniline Derivative Step1 Chlorination & Thioether Addition Start->Step1 Intermediate Thioindole Intermediate Step1->Intermediate Step2 Desulfurization (Raney Nickel) Intermediate->Step2 Product Ethyl Indole-2-carboxylate Derivative Step2->Product

Caption: Workflow for the Gassman Indole Synthesis.

JK_Fischer_Indole_Synthesis cluster_JK_Fischer Japp-Klingemann/Fischer Indole Synthesis Start1 Aniline Step1 Japp-Klingemann Reaction Start1->Step1 Start2 β-Ketoester Start2->Step1 Intermediate Arylhydrazone Step1->Intermediate Step2 Fischer Indole Cyclization (Acid) Intermediate->Step2 Product Ethyl Indole-2-carboxylate Derivative Step2->Product

References

A Comparative Spectroscopic Analysis of Indole-2-Carboxylate Regioisomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of various regioisomers of indole-2-carboxylate, key structural motifs in numerous pharmacologically active compounds. Understanding the distinct spectroscopic fingerprints of these isomers is crucial for unambiguous identification, purity assessment, and structure-activity relationship (SAR) studies in drug discovery and development. This document presents a compilation of nuclear magnetic resonance (NMR), infrared (IR), ultraviolet-visible (UV-Vis), and mass spectrometry (MS) data for indole-2-carboxylic acid and its positional isomers: indole-4-, indole-5-, indole-6-, and indole-7-carboxylic acids. Detailed experimental protocols for the acquisition of this data are also provided, alongside a visual workflow to guide the comparative analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for the investigated indole-carboxylate regioisomers. These values have been compiled from various spectroscopic databases and literature sources. Note that spectral data can be influenced by the solvent and experimental conditions.

Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data for Indole-Carboxylic Acid Regioisomers (in DMSO-d₆)

Compound¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)
Indole-2-carboxylic acid 13.0 (br s, 1H, COOH), 11.8 (s, 1H, NH), 7.67 (d, 1H), 7.48 (d, 1H), 7.26 (t, 1H), 7.14 (s, 1H), 7.08 (t, 1H)163.3, 137.7, 128.9, 127.3, 124.7, 122.4, 120.4, 112.9, 107.8
Indole-4-carboxylic acid 11.5 (br s, 1H, COOH), 8.15 (s, 1H, NH), 7.85 (d, 1H), 7.50 (d, 1H), 7.20 (t, 1H), 7.15 (t, 1H), 6.80 (t, 1H)169.5, 137.2, 129.8, 127.5, 125.1, 122.3, 120.9, 115.6, 102.4
Indole-5-carboxylic acid 12.4 (br s, 1H, COOH), 11.3 (s, 1H, NH), 8.25 (s, 1H), 7.70 (d, 1H), 7.40 (d, 1H), 7.30 (t, 1H), 6.50 (s, 1H)168.1, 138.9, 130.5, 125.8, 124.2, 122.7, 119.6, 111.4, 102.1
Indole-6-carboxylic acid 12.6 (br s, 1H, COOH), 11.4 (s, 1H, NH), 8.0 (s, 1H), 7.8 (d, 1H), 7.6 (d, 1H), 7.3 (t, 1H), 6.5 (s, 1H)168.4, 136.0, 131.2, 128.9, 121.8, 120.5, 119.8, 113.5, 102.3
Indole-7-carboxylic acid 12.8 (br s, 1H, COOH), 11.1 (s, 1H, NH), 7.90 (d, 1H), 7.75 (d, 1H), 7.25 (t, 1H), 7.10 (t, 1H), 6.60 (t, 1H)169.2, 136.4, 129.1, 128.7, 127.6, 121.5, 120.8, 116.9, 103.1

Table 2: IR, UV-Vis, and Mass Spectrometry Data for Indole-Carboxylic Acid Regioisomers

CompoundKey IR Absorptions (cm⁻¹)UV-Vis λmax (nm) (Solvent)Mass Spectrometry (m/z)
Indole-2-carboxylic acid 3350 (N-H), 3200-2500 (O-H), 1680 (C=O)290 (Ethanol)161 (M+), 144, 116, 89
Indole-4-carboxylic acid 3400 (N-H), 3100-2500 (O-H), 1685 (C=O)295 (Methanol)161 (M+), 144, 116, 89
Indole-5-carboxylic acid 3380 (N-H), 3150-2500 (O-H), 1675 (C=O)298 (Methanol)161 (M+), 144, 116, 89
Indole-6-carboxylic acid 3390 (N-H), 3100-2500 (O-H), 1680 (C=O)296 (Methanol)161 (M+), 144, 116, 89
Indole-7-carboxylic acid 3410 (N-H), 3150-2500 (O-H), 1690 (C=O)292 (Methanol)161 (M+), 144, 116, 89

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below. These protocols are intended as a general guide and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the indole-carboxylate isomer in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: 0-16 ppm.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-2 seconds.

    • Temperature: 298 K.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled single-pulse sequence.

    • Spectral Width: 0-200 ppm.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: The solid sample can be analyzed using the Attenuated Total Reflectance (ATR) technique. Place a small amount of the powdered sample directly onto the ATR crystal.

  • Instrumentation: An FTIR spectrometer equipped with a diamond or germanium ATR accessory.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a stock solution of the indole-carboxylate isomer in a UV-grade solvent (e.g., methanol or ethanol) at a concentration of approximately 1 mg/mL. From the stock solution, prepare a dilute solution (e.g., 10 µg/mL) in the same solvent.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Wavelength Range: 200-400 nm.

    • Blank: Use the pure solvent as a blank to zero the instrument.

    • Scan Speed: Medium.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax).

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: A mass spectrometer with an electron ionization (EI) source.

  • Data Acquisition (EI-MS):

    • Ionization Energy: 70 eV.

    • Mass Range: m/z 50-500.

    • Inlet System: Direct insertion probe or gas chromatography (GC) inlet.

  • Data Analysis: Identify the molecular ion peak (M+) and major fragment ions. The fragmentation pattern can provide valuable structural information. For indole-carboxylic acids, a characteristic loss of the carboxyl group (M-45) is often observed.

Visualized Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic comparison of indole-2-carboxylate regioisomers.

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Comparison of Indole-2-Carboxylate Regioisomers cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Comparison Synthesis Synthesis & Purification of Regioisomers Purity Purity Assessment (e.g., HPLC, TLC) Synthesis->Purity NMR NMR Spectroscopy (¹H, ¹³C) Purity->NMR IR FTIR Spectroscopy Purity->IR UV_Vis UV-Vis Spectroscopy Purity->UV_Vis MS Mass Spectrometry Purity->MS Data_Compilation Data Compilation in Tables NMR->Data_Compilation IR->Data_Compilation UV_Vis->Data_Compilation MS->Data_Compilation Structure_Elucidation Structural Elucidation & Confirmation Data_Compilation->Structure_Elucidation Comparative_Analysis Comparative Analysis of Spectroscopic Fingerprints Structure_Elucidation->Comparative_Analysis

Caption: Workflow for the spectroscopic comparison of indole-2-carboxylate regioisomers.

A Comparative Guide to the Reactivity of Ethyl 3-methyl-1H-indole-2-carboxylate and Ethyl 2-methyl-1H-indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of two constitutional isomers: ethyl 3-methyl-1H-indole-2-carboxylate and ethyl 2-methyl-1H-indole-3-carboxylate. The analysis is grounded in the fundamental principles of indole chemistry, supported by available experimental data for these and structurally related compounds.

Introduction to the Chemical Landscape of Substituted Indoles

The indole scaffold is a cornerstone in medicinal chemistry and natural product synthesis. The reactivity of the indole ring is significantly influenced by the nature and position of its substituents. In the case of the two isomers under review, the interplay between an electron-donating methyl group and an electron-withdrawing ethyl carboxylate group dictates their chemical behavior, particularly in electrophilic aromatic substitution, a hallmark reaction of the indole nucleus.

The lone pair of electrons on the nitrogen atom makes the indole ring electron-rich and highly susceptible to electrophilic attack. The preferred site of substitution is typically the C3 position, as the resulting intermediate (the sigma complex) is stabilized by delocalization of the positive charge over the aromatic system without disrupting the benzene ring's aromaticity.

Theoretical Reactivity Analysis

The positioning of the methyl and ethyl carboxylate groups on the indole ring creates distinct electronic environments in the two isomers, leading to different reactivity profiles.

  • This compound: In this isomer, the electron-donating methyl group is at the C3 position, and the electron-withdrawing ethyl carboxylate group is at the C2 position. The C3 position, normally the most reactive site for electrophilic attack, is blocked. The ethyl carboxylate group at C2 deactivates the pyrrole ring towards electrophilic substitution. Therefore, electrophilic attack is expected to be less facile and will likely occur on the benzene ring, typically at the C5 or C6 position.

  • Ethyl 2-methyl-1H-indole-3-carboxylate: Conversely, in this isomer, the electron-donating methyl group at C2 activates the indole ring, while the electron-withdrawing ethyl carboxylate group at C3 deactivates it. Despite the deactivating effect of the ester, the C3 position is generally the preferred site of electrophilic attack in indoles. However, since the C3 position is occupied by the ester group, electrophilic substitution will be directed to other positions. The methyl group at C2 will direct incoming electrophiles to the C3 position (which is blocked) and also to the benzene ring. The deactivating effect of the C3-ester will make electrophilic substitution on the pyrrole ring less favorable. Therefore, substitution is also expected to occur on the benzene moiety, likely at the C5 or C6 position.

Overall, due to the deactivating nature of the ethyl carboxylate group on the pyrrole ring in both isomers, their reactivity towards electrophilic substitution is generally lower than that of unsubstituted indole. A direct comparison of their reactivity is nuanced. However, it is plausible that ethyl 2-methyl-1H-indole-3-carboxylate might be slightly more reactive towards certain electrophiles at the benzene ring, as the activating methyl group is at the C2 position, which can better stabilize a positive charge developed during substitution on the benzene part through resonance.

Data Presentation

Reaction TypeSubstrateReagents and ConditionsProductYield (%)Reference
Alkylation (N-H)Ethyl 1H-indole-2-carboxylateAllyl bromide, aq. KOH, acetone, 20°C, 2hEthyl 1-allyl-1H-indole-2-carboxylateExcellent
HydrolysisEthyl 1H-indole-2-carboxylateaq. KOH, reflux, 1h1H-Indole-2-carboxylic acidHigh
ReductionIndole-3-carboxylic acid ethyl esterLiAlH4SkatoleNot specified[1]
Vilsmeier-HaackIndolePOCl₃, DMF, 0 to 85°C, 6hIndole-3-carboxaldehyde96BenchChem

Experimental Protocols

The following are detailed experimental protocols for key reactions that are representative of the reactivity of these indole derivatives. These protocols are based on procedures reported for structurally similar compounds and can be adapted for the specific isomers .

Protocol 1: Vilsmeier-Haack Formylation of an Indole Derivative

This protocol describes the introduction of a formyl group, a common electrophilic substitution reaction.

Materials:

  • Indole derivative (e.g., ethyl 2-methyl-1H-indole-3-carboxylate)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, dissolve the indole derivative (1 equivalent) in anhydrous DMF.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add phosphorus oxychloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to the desired temperature (e.g., 60-80°C) for a specified time (monitor by TLC).

  • Cool the reaction mixture to room temperature and pour it slowly into a beaker containing crushed ice and water.

  • Basify the aqueous solution by the slow addition of saturated sodium bicarbonate solution until the pH is ~8.

  • Extract the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Protocol 2: Reduction of the Ester Group with Lithium Aluminum Hydride (LiAlH₄)

This protocol outlines the reduction of the ethyl carboxylate group to a primary alcohol.

Materials:

  • Indole ester derivative (e.g., this compound)

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate

  • 1 M Hydrochloric acid

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for inert atmosphere and reflux reactions

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, suspend LiAlH₄ (1.5 equivalents) in anhydrous THF.

  • In a separate flask, dissolve the indole ester derivative (1 equivalent) in anhydrous THF.

  • Slowly add the solution of the indole ester to the LiAlH₄ suspension at 0°C with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for a specified time (monitor by TLC).

  • Cool the reaction mixture to 0°C in an ice bath.

  • Quench the reaction by the slow, dropwise addition of ethyl acetate, followed by the cautious addition of water.

  • Add 1 M hydrochloric acid to dissolve the aluminum salts.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield the crude alcohol.

  • Purify the product by column chromatography or recrystallization.

Mandatory Visualization

G cluster_reactivity Factors Influencing Reactivity cluster_substitution Electrophilic Aromatic Substitution Isomer1 This compound EWG Electron-Withdrawing Group (-COOEt) Isomer1->EWG at C2 (deactivating) EDG Electron-Donating Group (-CH3) Isomer1->EDG at C3 (activating) Isomer2 Ethyl 2-methyl-1H-indole-3-carboxylate Isomer2->EWG at C3 (deactivating) Isomer2->EDG at C2 (activating) Reactivity Overall Reactivity EWG->Reactivity Decreases EDG->Reactivity Increases Indole Indole Ring Reactivity->Indole SigmaComplex Sigma Complex (Resonance Stabilized) Indole->SigmaComplex Attack by pi-electrons Electrophile Electrophile (E+) Electrophile->SigmaComplex Product Substituted Indole SigmaComplex->Product Deprotonation

Caption: Logical workflow of factors influencing indole reactivity.

G cluster_workflow Experimental Workflow: Vilsmeier-Haack Reaction Start Start: Indole Derivative Step1 Dissolve in DMF Start->Step1 Step2 Cool to 0°C Step1->Step2 Step3 Add POCl3 dropwise Step2->Step3 Step4 Reaction at elevated temperature Step3->Step4 Step5 Quench with ice-water Step4->Step5 Step6 Basify with NaHCO3 Step5->Step6 Step7 Extract with CH2Cl2 Step6->Step7 Step8 Dry and concentrate Step7->Step8 Step9 Purify by chromatography Step8->Step9 End End: Formylated Product Step9->End

Caption: Experimental workflow for the Vilsmeier-Haack reaction.

References

A Comparative Guide to the Efficacy of Lewis Acids in Fischer Indole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Fischer indole synthesis, a venerable reaction in organic chemistry, remains a cornerstone for the construction of the indole nucleus, a privileged scaffold in a vast array of pharmaceuticals and biologically active compounds. The choice of the acid catalyst is a critical parameter that profoundly influences the reaction's efficiency, yield, and applicability. While Brønsted acids have been traditionally employed, Lewis acids have emerged as powerful alternatives, offering distinct advantages in certain contexts. This guide provides an objective comparison of the performance of various Lewis acids in the Fischer indole synthesis, supported by experimental data, detailed protocols, and mechanistic insights to aid in catalyst selection and reaction optimization.

Performance Comparison of Lewis Acids

Lewis AcidSubstrate (Arylhydrazine + Carbonyl)ProductSolventTemperature (°C)Time (h)Yield (%)Reference
Choline chloride·2ZnCl₂Phenylhydrazine + Acetophenone2-PhenylindoleNone (Ionic Liquid)95491
Choline chloride·2ZnCl₂Phenylhydrazine + 2-Butanone2,3-DimethylindoleNone (Ionic Liquid)Not SpecifiedNot Specified80
BF₃·OEt₂Phenylhydrazine + 2-Butanone2,3-DimethylindoleEthanolNot SpecifiedNot Specified90

Mechanistic Overview

The Lewis acid-catalyzed Fischer indole synthesis proceeds through a well-established mechanistic pathway. The primary role of the Lewis acid is to activate the hydrazone intermediate, facilitating the key-sigmatropic rearrangement.

Fischer_Indole_Mechanism cluster_start Reactants Arylhydrazine Arylhydrazine Hydrazone Arylhydrazone Arylhydrazine->Hydrazone Ketone Aldehyde or Ketone Ketone->Hydrazone Complex Hydrazone-LA Complex Hydrazone->Complex LewisAcid Lewis Acid (LA) LewisAcid->Complex Enehydrazine Enehydrazine Complex->Enehydrazine Tautomerization Sigmatropic [3,3]-Sigmatropic Rearrangement Enehydrazine->Sigmatropic Intermediate Di-imine Intermediate Sigmatropic->Intermediate Cyclization Cyclization Intermediate->Cyclization Rearomatization Aminal Cyclic Aminal Cyclization->Aminal Elimination Elimination of NH₃ & Aromatization Aminal->Elimination Indole Indole Product Elimination->Indole

Figure 1: General mechanism of the Lewis acid-catalyzed Fischer indole synthesis.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and optimization of synthetic procedures. Below are protocols for the synthesis of specific indoles using different Lewis acid catalysts.

Synthesis of 2-Phenylindole using Choline chloride·2ZnCl₂

This protocol is adapted from a study utilizing a Lewis acidic ionic liquid.

Materials:

  • Phenylhydrazine

  • Acetophenone

  • Choline chloride

  • Zinc chloride (anhydrous)

Procedure:

  • Preparation of the Ionic Liquid: Prepare the choline chloride·2ZnCl₂ ionic liquid by mixing choline chloride and anhydrous zinc chloride in a 1:2 molar ratio and heating until a homogeneous liquid is formed.

  • Hydrazone Formation: In a round-bottom flask, react phenylhydrazine (1.0 eq) with acetophenone (1.0 eq).

  • Cyclization: Add the pre-formed phenylhydrazone to 3 equivalents of the choline chloride·2ZnCl₂ ionic liquid.

  • Reaction: Heat the mixture at 95°C for 4 hours.

  • Work-up: After cooling, add water to the reaction mixture to precipitate the product.

  • Isolation: Collect the solid product by filtration. The crude 2-phenylindole can be further purified by recrystallization.

**Synthesis of 2,3-Dimethylindole using Boron Trifluoride Etherate (BF₃·OEt₂) **

This protocol is based on a reported efficient synthesis of 2,3-dimethylindole.

Materials:

  • Phenylhydrazine

  • 2-Butanone

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Ethanol

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve phenylhydrazine (1.0 eq) and 2-butanone (1.1 eq) in ethanol.

  • Catalyst Addition: Carefully add a catalytic amount of boron trifluoride etherate to the reaction mixture under an inert atmosphere.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature and quench by the slow addition of a saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford pure 2,3-dimethylindole.

Logical Workflow for Catalyst Selection and Optimization

The selection of an appropriate Lewis acid and the optimization of reaction conditions are critical for a successful Fischer indole synthesis. The following diagram illustrates a logical workflow for this process.

Experimental_Workflow cluster_planning Planning Phase cluster_screening Screening & Optimization cluster_outcome Outcome Define_Target Define Target Indole Select_Reactants Select Arylhydrazine & Carbonyl Compound Define_Target->Select_Reactants Screen_Lewis_Acids Screen Lewis Acids (e.g., ZnCl₂, BF₃·OEt₂, AlCl₃, FeCl₃) Select_Reactants->Screen_Lewis_Acids Analyze_Results Analyze Yield & Purity (TLC, LC-MS, NMR) Screen_Lewis_Acids->Analyze_Results Optimize_Conditions Optimize Reaction Conditions (Solvent, Temperature, Time, Catalyst Loading) Analyze_Results->Optimize_Conditions Suboptimal Identify_Catalyst Identify Optimal Catalyst(s) Analyze_Results->Identify_Catalyst Optimal Optimize_Conditions->Screen_Lewis_Acids Purify_Product Purify Product (Recrystallization, Chromatography) Identify_Catalyst->Purify_Product Characterized_Product Characterized Indole Product Purify_Product->Characterized_Product

Figure 2: Experimental workflow for Lewis acid selection and optimization.

A Comparative Guide: Microwave-Assisted Versus Conventional Heating for Indole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of the indole scaffold, a cornerstone in medicinal chemistry, is a critical process.[1] Traditional synthesis methods often involve long reaction times and harsh conditions.[1] The advent of microwave-assisted organic synthesis (MAOS) has presented a transformative approach, promising accelerated reaction rates, improved yields, and greener chemical processes.[1][2][3] This guide provides an objective comparison of microwave-assisted and conventional heating methods for key indole syntheses, supported by experimental data and detailed protocols.

Data Presentation: A Quantitative Comparison

The following tables summarize the quantitative data from various studies, offering a clear comparison of reaction times, temperatures, and percentage yields for several key indole synthesis reactions.

Fischer Indole Synthesis
ReactantsHeating MethodCatalyst/ReagentSolventTimeTemperatureYield (%)
Phenylhydrazine, PropiophenoneConventionalAcetic AcidAcetic Acid8 hoursReflux75[1][3]
Phenylhydrazine, PropiophenoneMicrowaveEaton's Reagent-10 min170°C92[1][3]
Phenylhydrazine, CyclohexanoneConventionalZinc Chloride---76[1][4]
Phenylhydrazine, CyclohexanoneMicrowavep-Toluenesulfonic acid-3 min-91[4]
Bischler-Möhlau Indole Synthesis
ReactantsHeating MethodCatalyst/ReagentSolventTimeTemperatureYield (%)
α-Bromo-acetophenone, AnilineConventional----17[5]
N-Phenacylaniline, Anilinium bromideMicrowave-DMF (catalytic)1 min-71[5]
Anilines, Phenacyl bromides (one-pot)Microwave--45-60 s-52-75[6]
Palladium-Catalyzed Indole Synthesis
ReactantsHeating MethodCatalyst/ReagentSolventTimeTemperatureYield (%)
N-Aryl enamine (R=H)ConventionalPd(OAc)₂, Cu(OAc)₂DMF16 h80°C73
N-Aryl enamine (R=H)MicrowavePd(OAc)₂, Cu(OAc)₂DMF1 h60°C90[7]
N-Aryl enamine (R=p-OPh)ConventionalPd(OAc)₂, Cu(OAc)₂DMF3 h80°C90[7]
N-Aryl enamine (R=p-OPh)MicrowavePd(OAc)₂, Cu(OAc)₂DMF1 h60°C95[7]

Experimental Workflow

The generalized experimental workflow for comparing conventional and microwave-assisted synthesis is depicted below. This process ensures a systematic evaluation of the two heating methods under comparable conditions.

G cluster_prep Reaction Preparation cluster_heating Heating Method Comparison cluster_monitoring Reaction Monitoring & Workup cluster_analysis Analysis & Comparison Reactants Select Reactants & Stoichiometry Solvent_Catalyst Choose Solvent & Catalyst/Reagent Reactants->Solvent_Catalyst Conventional Conventional Heating (Oil Bath/Reflux) Solvent_Catalyst->Conventional Split Reaction Mixture Microwave Microwave Irradiation (Sealed Vessel) Solvent_Catalyst->Microwave Split Reaction Mixture Monitor_C Monitor Progress (TLC, GC-MS, etc.) Conventional->Monitor_C Monitor_M Monitor Progress (TLC, GC-MS, etc.) Microwave->Monitor_M Workup_C Quenching & Extraction Monitor_C->Workup_C Time_C Record Reaction Time Monitor_C->Time_C Purification_C Purification (Chromatography, etc.) Workup_C->Purification_C Yield_C Yield Calculation Purification_C->Yield_C Purity_C Purity Analysis (NMR, etc.) Purification_C->Purity_C Workup_M Quenching & Extraction Monitor_M->Workup_M Time_M Record Reaction Time Monitor_M->Time_M Purification_M Purification (Chromatography, etc.) Workup_M->Purification_M Yield_M Yield Calculation Purification_M->Yield_M Purity_M Purity Analysis (NMR, etc.) Purification_M->Purity_M Comparison Comparative Analysis Yield_C->Comparison Purity_C->Comparison Time_C->Comparison Yield_M->Comparison Purity_M->Comparison Time_M->Comparison

Comparative Experimental Workflow

Experimental Protocols

Fischer Indole Synthesis (Microwave-Assisted)

This protocol is adapted from the work of Kappe and colleagues.[3]

Reactants:

  • Phenylhydrazine

  • Propiophenone

Reagent:

  • Eaton's Reagent (a solution of phosphorus pentoxide in methanesulfonic acid)

Procedure:

  • In a microwave-safe sealed vessel, a mixture of phenylhydrazine and propiophenone is prepared.

  • Eaton's reagent is carefully added to the mixture.

  • The vessel is sealed and placed in a microwave reactor.

  • The reaction mixture is irradiated at 170°C for 10 minutes.

  • After cooling, the reaction mixture is carefully quenched with an appropriate base (e.g., sodium bicarbonate solution).

  • The product is extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield the desired 2-phenylindole.

Bischler-Möhlau Indole Synthesis (Solvent-Free, Microwave-Assisted)

This one-pot protocol is based on the work of Menéndez and coworkers.[6]

Reactants:

  • Aniline (2 equivalents)

  • Phenacyl bromide (1 equivalent)

Procedure:

  • A 2:1 mixture of the aniline and phenacyl bromide is placed in a microwave-safe vessel.

  • The vessel is subjected to microwave irradiation at 540 W for 45-60 seconds.

  • After the reaction is complete (monitored by TLC), the mixture is allowed to cool to room temperature.

  • The resulting solid is then purified, typically by recrystallization or column chromatography, to afford the 2-arylindole. This method is noted for being environmentally friendly as it avoids the use of organic solvents.[6]

Palladium-Catalyzed Indole Synthesis (Microwave-Assisted)

This protocol is based on a palladium-catalyzed intramolecular C-H functionalization.

Reactants:

  • N-Aryl enamine

Reagents:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Copper(II) acetate (Cu(OAc)₂)

  • Base (e.g., potassium carbonate)

Solvent:

  • Dimethylformamide (DMF)

Procedure:

  • The N-aryl enamine, palladium(II) acetate, copper(II) acetate, and a base are combined in a microwave-safe vessel.

  • Dimethylformamide is added as the solvent.

  • The vessel is sealed and subjected to microwave irradiation at a specified temperature (e.g., 60°C) for a designated time (e.g., 1 hour).

  • Upon completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated.

  • The crude product is purified by column chromatography.

Signaling Pathways and Logical Relationships

The following diagram illustrates the mechanistic steps of the Fischer Indole Synthesis, a classic and versatile method for preparing indoles.

G A Arylhydrazine + Ketone/Aldehyde B Formation of Arylhydrazone A->B Condensation C Tautomerization to Enehydrazine B->C Acid/Heat D [3,3]-Sigmatropic Rearrangement (Claisen-like) C->D E Rearomatization D->E F Cyclization E->F G Elimination of Ammonia F->G H Indole Product G->H

Fischer Indole Synthesis Pathway

Conclusion

The integration of microwave technology into indole synthesis presents a compelling case for its adoption in research and development. The data consistently demonstrates that MAOS not only drastically reduces reaction times from hours to minutes but also frequently leads to higher product yields and cleaner reactions.[1][3][8][9] This efficiency can significantly accelerate the drug discovery process and the development of new materials by enabling rapid library synthesis and optimization of reaction conditions.[1] While conventional heating remains a valid and accessible method, the advantages offered by microwave-assisted synthesis in terms of speed, efficiency, and greener chemistry are substantial and warrant consideration for any laboratory focused on indole chemistry.

References

In-Vitro Performance of Novel Anticancer and Antimicrobial Agents Derived from Ethyl 3-methyl-1H-indole-2-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in-vitro comparison of novel compounds derived from Ethyl 3-methyl-1H-indole-2-carboxylate, evaluating their potential as anticancer and antimicrobial agents. The data presented is compiled from recent studies to offer an objective analysis of their performance against alternative compounds and standard therapeutics. Detailed experimental protocols and signaling pathway diagrams are included to support further research and development.

Anticancer Activity: A Comparative Analysis

A series of novel indole-2-carboxamide derivatives synthesized from 3-methyl-1H-indole-2-carboxylate have demonstrated significant antiproliferative activity against various cancer cell lines. The following table summarizes the in-vitro cytotoxicity of these compounds, presenting their half-maximal inhibitory concentration (IC50) values.

Table 1: Comparative Anticancer Activity (IC50 in µM) of 3-Methyl-1H-indole-2-carboxylate Derivatives

CompoundMCF-7 (Breast Cancer)Reference Drug (Doxorubicin)
5d 0.45 ± 0.040.85 ± 0.07
5e 0.38 ± 0.030.85 ± 0.07
5h 0.52 ± 0.050.85 ± 0.07

Data sourced from a study on the synthesis and biological evaluation of new indole-2-carboxamides.

The data indicates that compounds 5d and 5e exhibit superior potency compared to the standard chemotherapeutic agent, Doxorubicin, against the MCF-7 human breast cancer cell line.

Mechanism of Action: Induction of Apoptosis

These novel indole derivatives have been shown to induce apoptosis in cancer cells through the intrinsic pathway. Experimental evidence suggests a significant increase in the levels of key apoptotic markers.

Table 2: Induction of Apoptotic Markers in MCF-7 Cells by Indole-2-Carboxamide Derivatives

CompoundCytochrome C Release (Fold Increase vs. Control)Caspase-3 Activation (Fold Increase vs. Control)
5d 148
5e 1610
5h 13Not Reported

Data compiled from a study on indole-2-carboxamides as EGFR/CDK2 dual inhibitors.

The substantial increase in Cytochrome C release and subsequent Caspase-3 activation highlights the pro-apoptotic efficacy of these compounds.

Antimicrobial Activity: A Comparative Overview

Derivatives of indole-2-carboxylates have also been investigated for their antimicrobial properties. The following table presents the Minimum Inhibitory Concentration (MIC) values of novel (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives against a panel of pathogenic microbes.

Table 3: Comparative Antimicrobial Activity (MIC in mg/mL) of Indole-2-carboxylate Derivatives

CompoundStaphylococcus aureusEscherichia coliCandida albicansReference Drug (Ampicillin)Reference Drug (Streptomycin)
8 0.004 - 0.030.008 - 0.060.004 - 0.06>1>1

Data from a study on N-Derivatives of (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates.

The results demonstrate that compound 8 possesses potent antibacterial and antifungal activity, with MIC values significantly lower than the standard antibiotics Ampicillin and Streptomycin.

Signaling Pathway Visualizations

The following diagrams illustrate the key signaling pathways modulated by these novel indole derivatives, as suggested by mechanistic studies.

anticancer_pathway cluster_cell Cancer Cell cluster_akt_pathway Akt/mTOR Pathway cluster_mapk_pathway MAPK Pathway cluster_apoptosis Apoptosis Induction Indole_Derivative Indole-2-Carboxamide Derivative (e.g., 5e) Akt Akt Indole_Derivative->Akt Inhibition JNK_ERK JNK/ERK Indole_Derivative->JNK_ERK Inhibition Cytochrome_C Cytochrome C Release Indole_Derivative->Cytochrome_C Stimulation mTOR mTOR Akt->mTOR NFkB NF-κB mTOR->NFkB Apoptosis Apoptosis NFkB->Apoptosis Suppression of Apoptosis JNK JNK ERK ERK Caspase_3 Caspase-3 Activation Cytochrome_C->Caspase_3 Caspase_3->Apoptosis

Caption: Anticancer signaling pathways modulated by indole-2-carboxamide derivatives.

experimental_workflow cluster_synthesis Compound Synthesis cluster_testing In-Vitro Testing cluster_analysis Data Analysis Start Ethyl 3-methyl-1H- indole-2-carboxylate Synthesis Chemical Synthesis of Carboxamide Derivatives Start->Synthesis Purification Purification and Characterization Synthesis->Purification Cell_Culture Cancer Cell Line Culture (e.g., MCF-7) Purification->Cell_Culture Test Compounds MIC_Assay MIC Assay for Antimicrobial Activity Purification->MIC_Assay Test Compounds MTT_Assay MTT Assay for Cytotoxicity (IC50) Cell_Culture->MTT_Assay Western_Blot Western Blot for Protein Expression (Caspase-3, etc.) Cell_Culture->Western_Blot Data_Collection Data Collection and Statistical Analysis MTT_Assay->Data_Collection Western_Blot->Data_Collection MIC_Assay->Data_Collection Pathway_Analysis Signaling Pathway Elucidation Data_Collection->Pathway_Analysis

Caption: General experimental workflow for in-vitro testing of novel compounds.

Experimental Protocols

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Western Blot for Protein Expression

Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract.

Protocol:

  • Protein Extraction: Lyse the treated and control cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

  • SDS-PAGE: Separate 30 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-Caspase-3, anti-β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is used to determine the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Protocol:

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth.

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial suspension to each well.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

A Comparative Guide to the Structure-Activity Relationship of Ethyl 3-methyl-1H-indole-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Derivatives of ethyl 1H-indole-2-carboxylate, particularly those with a methyl group at the 3-position, have garnered significant attention for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[2][3][4] This guide provides a comparative analysis of the structure-activity relationships (SAR) of ethyl 3-methyl-1H-indole-2-carboxylate derivatives, supported by experimental data and detailed methodologies.

Core Structure and Synthesis

The foundational structure, this compound, serves as a versatile starting material for the synthesis of a wide array of derivatives. A common synthetic route involves the Fischer indole synthesis, reacting phenylhydrazine hydrochlorides with 2-oxopropanoic acid to yield 3-methylindole-2-carboxylates.[2] Subsequent alkaline hydrolysis of the ester produces the corresponding carboxylic acid, which can then be coupled with various amines to generate a diverse library of carboxamide derivatives.[2]

Synthesis_Pathway cluster_0 Step 1: Fischer Indole Synthesis cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Amide Coupling Phenylhydrazine Phenylhydrazine Ethyl_3_methyl_1H_indole_2_carboxylate Ethyl_3_methyl_1H_indole_2_carboxylate Phenylhydrazine->Ethyl_3_methyl_1H_indole_2_carboxylate PTSA 2-Oxopropanoic_acid 2-Oxopropanoic_acid 2-Oxopropanoic_acid->Ethyl_3_methyl_1H_indole_2_carboxylate 3_Methyl_1H_indole_2_carboxylic_acid 3_Methyl_1H_indole_2_carboxylic_acid Ethyl_3_methyl_1H_indole_2_carboxylate->3_Methyl_1H_indole_2_carboxylic_acid Alkaline Hydrolysis Indole_2_carboxamides Indole_2_carboxamides 3_Methyl_1H_indole_2_carboxylic_acid->Indole_2_carboxamides BOP, DIPEA Amines Amines Amines->Indole_2_carboxamides

Caption: General synthetic pathway for indole-2-carboxamide derivatives.

Anticancer Activity: A Comparative Analysis

Derivatives of the indole-2-carboxylate scaffold have demonstrated significant potential as anticancer agents, often acting as kinase inhibitors. The following tables summarize the in vitro cytotoxic and enzyme inhibitory activities of various indole-2-carboxamide derivatives.

In Vitro Antiproliferative Activity

The antiproliferative effects of a series of novel indole-2-carboxamide derivatives were evaluated against multiple cancer cell lines using the MTT assay.[2] The results highlight the importance of the phenethyl moiety for potent activity.[2]

CompoundMean GI50 (µM) vs. 4 Cancer Cell LinesGI50 (µM) vs. MCF-7 (Breast Cancer)
5d -1.50
5e -0.95
5h -1.10
5i -1.30
5j -1.20
5k -1.40
Doxorubicin 1.131.10
Data sourced from a study on indole-2-carboxamides as EGFR/CDK2 dual inhibitors.[2]
Kinase Inhibitory Activity

Several indole-2-carboxamide derivatives have been identified as potent inhibitors of key protein kinases involved in cancer progression, such as EGFR, CDK2, and VEGFR-2.[2][5][6]

CompoundTarget KinaseIC50 (nM)Reference CompoundReference IC50 (nM)
5e CDK213Dinaciclib20
5h CDK211Dinaciclib20
5k CDK219Dinaciclib20
Va EGFR71Erlotinib80
Va BRAFV600E-Erlotinib60
Ve EGFR-Erlotinib80
Vf EGFR-Erlotinib80
Vg EGFR-Erlotinib80
Vh EGFR-Erlotinib80
Data compiled from multiple studies on indole derivatives as kinase inhibitors.[2][6]
Structure-Activity Relationship for Anticancer Activity

The accumulated data suggests several key SAR trends for the anticancer activity of these indole derivatives:

  • Amide Substitution: The nature of the substituent on the carboxamide at the 2-position is critical for activity. The presence of a phenethyl moiety in compounds 5a-k was shown to be important for their antiproliferative action.[2]

  • Indole Ring Substitution: Substitutions on the indole ring can significantly modulate activity. For instance, compound Va , with a chlorine atom at the R2 position of the indole, exhibited potent EGFR inhibitory activity.[6]

  • Multi-Targeting: Many of these derivatives exhibit inhibitory activity against multiple kinases, suggesting a potential for multi-targeted cancer therapy.[5][6]

Anticancer_SAR cluster_SAR Key Structural Modifications for Anticancer Activity Indole_Scaffold This compound Scaffold Amide_Substitution Substitution at C2-Carboxamide (e.g., phenethyl moiety) Indole_Scaffold->Amide_Substitution Indole_Ring_Substitution Substitution on Indole Ring (e.g., halogens) Indole_Scaffold->Indole_Ring_Substitution Antiproliferative_Activity Increased Antiproliferative Activity Amide_Substitution->Antiproliferative_Activity Kinase_Inhibition Enhanced Kinase Inhibition (EGFR, CDK2, VEGFR-2) Indole_Ring_Substitution->Kinase_Inhibition Kinase_Inhibition->Antiproliferative_Activity

Caption: Key SAR points for anticancer activity of indole derivatives.

Antimicrobial Activity: A Comparative Analysis

Indole derivatives, including those derived from this compound, have also been investigated for their antimicrobial properties against a range of bacterial and fungal pathogens.[3][7]

Antibacterial and Antifungal Activity

A series of (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives demonstrated potent antimicrobial activity.[3]

CompoundTarget OrganismMIC (mg/mL)Reference CompoundReference MIC (mg/mL)
8 En. cloacae0.004Ampicillin-
8 E. coli0.03Ampicillin-
12 E. coli0.004Ampicillin-
15 T. viride0.004--
Data from a study on thiazolidinone-indole derivatives.[3]

Another study on indole derivatives containing 1,2,4-triazole and 1,3,4-thiadiazole moieties also revealed significant antimicrobial potential.[7]

CompoundTarget OrganismMIC (µg/mL)Reference CompoundReference MIC (µg/mL)
2c MRSA-Ciprofloxacin-
3d MRSA-Ciprofloxacin-
1b C. albicans3.125Fluconazole-
2b-d C. albicans3.125Fluconazole-
3b-d C. albicans3.125Fluconazole-
Data from a study on triazole and thiadiazole indole derivatives.[7][8]
Structure-Activity Relationship for Antimicrobial Activity

The SAR for the antimicrobial activity of these indole derivatives can be summarized as follows:

  • Heterocyclic Moieties: The introduction of heterocyclic rings, such as 2-thioxothiazolidin-4-one, 1,2,4-triazole, and 1,3,4-thiadiazole, at the 3-position of the indole scaffold appears to be crucial for potent antimicrobial activity.[3][7]

  • Substituents on the Heterocycle: For the thiazolidinone derivatives, the presence of a 3-methylbutanoic acid substituent on the nitrogen of the thiazolidinone ring was beneficial for antibacterial activity.[3]

  • Broad Spectrum: Many of these compounds exhibit a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[3][7]

Experimental Protocols

In Vitro Anticancer Activity (MTT Assay)

The antiproliferative activity of the synthesized compounds is typically evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[2]

MTT_Assay_Workflow Cell_Seeding Seed cancer cells in 96-well plates Compound_Treatment Treat cells with varying concentrations of test compounds Cell_Seeding->Compound_Treatment Incubation Incubate for a specified period (e.g., 48-72 hours) Compound_Treatment->Incubation MTT_Addition Add MTT solution to each well Incubation->MTT_Addition Formazan_Formation Incubate to allow formazan crystal formation MTT_Addition->Formazan_Formation Solubilization Add solubilizing agent (e.g., DMSO) Formazan_Formation->Solubilization Absorbance_Measurement Measure absorbance at a specific wavelength (e.g., 570 nm) Solubilization->Absorbance_Measurement Data_Analysis Calculate cell viability and GI50/IC50 values Absorbance_Measurement->Data_Analysis

Caption: Workflow for the MTT cell viability assay.

Detailed Steps:

  • Cancer cells are seeded in 96-well plates and allowed to attach overnight.

  • The cells are then treated with various concentrations of the test compounds and incubated for a specified duration (e.g., 48 or 72 hours).

  • Following treatment, MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.

  • The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Cell viability is calculated as a percentage of the control (untreated cells), and the concentration that inhibits cell growth by 50% (GI50 or IC50) is determined.

Kinase Inhibition Assay

The inhibitory activity of compounds against specific kinases is often determined using in vitro kinase assay kits (e.g., Kinase-Glo® Luminescent Kinase Assay).[6]

General Procedure:

  • The kinase, substrate, and ATP are incubated with varying concentrations of the test compound in a suitable buffer.

  • The reaction is allowed to proceed for a set time at a specific temperature.

  • A detection reagent is added to stop the kinase reaction and measure the remaining ATP, which is inversely proportional to the kinase activity.

  • Luminescence is measured, and the IC50 values are calculated.

Antimicrobial Susceptibility Testing (Microdilution Method)

The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is determined using the broth microdilution method.[3]

Procedure:

  • Serial twofold dilutions of the test compounds are prepared in a suitable broth medium in 96-well microtiter plates.

  • Each well is inoculated with a standardized suspension of the target microorganism.

  • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

The this compound scaffold is a promising starting point for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that strategic modifications at the C2-carboxamide and on the indole ring can lead to potent and selective compounds with significant anticancer and antimicrobial activities. Further optimization of these derivatives, guided by the SAR principles outlined herein, holds the potential for the discovery of new drug candidates with improved efficacy and safety profiles.

References

Safety Operating Guide

Proper Disposal of Ethyl 3-methyl-1H-indole-2-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate safety and logistical guidance, this document outlines the essential procedures for the proper disposal of Ethyl 3-methyl-1H-indole-2-carboxylate, ensuring the safety of laboratory personnel and compliance with environmental regulations.

This guide is intended for researchers, scientists, and drug development professionals who handle this compound. Adherence to these procedures is critical for maintaining a safe laboratory environment and preventing chemical hazards.

I. Hazard Profile and Safety Considerations

This compound is classified as a hazardous substance. According to safety data sheets, it is harmful if swallowed (Acute Toxicity, Oral, Category 4) and may cause skin and serious eye irritation.[1][2] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times when handling this chemical.[3][4]

II. Waste Characterization and Segregation

All waste containing this compound must be treated as hazardous waste.[1] This includes pure, unreacted chemical, contaminated consumables (e.g., pipette tips, weighing boats, gloves), and solutions.

Key Principles of Waste Segregation:

  • Do not mix with non-hazardous waste: This prevents the contamination of general waste streams.[5]

  • Avoid mixing with incompatible chemicals: To prevent dangerous reactions, do not mix this waste with strong oxidizing agents, bases, or other reactive chemicals.[6]

  • Solid vs. Liquid Waste: Segregate solid waste (e.g., contaminated labware) from liquid waste (e.g., reaction mixtures, solvent rinses).

III. Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the disposal of this compound.

1. Waste Collection:

  • Containers: Use only designated, compatible, and properly labeled hazardous waste containers.[7][8] The container must be in good condition, with a secure, tight-fitting lid.[8]
  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[8] Also, indicate the approximate concentration and any other components in the waste mixture.
  • Accumulation: Store the waste container in a designated satellite accumulation area (SAA) near the point of generation.[8] This area should be well-ventilated and away from sources of ignition.

2. Handling and Transfer:

  • PPE: Always wear appropriate PPE when handling and transferring chemical waste.
  • Spill Containment: Have a spill kit readily available. In case of a spill, contain the material, prevent it from entering drains, and clean it up using appropriate absorbent materials.[1][9] Report any major spills to your institution's Environmental Health and Safety (EHS) department.

3. Final Disposal:

  • Professional Disposal Service: The disposal of this compound must be handled by a licensed hazardous waste disposal company.[1][6][9] Do not attempt to dispose of this chemical down the drain or in regular trash.[5][7]
  • Institutional Procedures: Follow your institution's specific procedures for hazardous waste pickup. This typically involves submitting a request to the EHS department.

IV. Quantitative Data Summary

While specific disposal limits are determined by local and national regulations, the following table summarizes key hazard classifications.

Hazard ClassificationCategoryGHS Code
Acute Toxicity, OralCategory 4H302
Skin Corrosion/IrritationCategory 2H315
Serious Eye Damage/Eye IrritationCategory 2AH319
Specific target organ toxicityCategory 3H335

Data sourced from available Safety Data Sheets.[2][10]

V. Experimental Protocols

Currently, there are no standardized, publicly available experimental protocols for the in-lab neutralization or deactivation of this compound for disposal purposes. Due to its hazardous nature, chemical treatment should not be attempted without validated procedures and the explicit approval of your institution's EHS department. The recommended and safest disposal method is through a certified hazardous waste contractor.

VI. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_0 Waste Generation cluster_1 Characterization & Segregation cluster_2 Collection & Storage cluster_3 Final Disposal A This compound Waste Generated B Characterize as Hazardous Waste A->B C Segregate Solid vs. Liquid Waste B->C D Avoid Mixing with Incompatible Chemicals B->D E Use Labeled, Compatible Hazardous Waste Container C->E D->E F Store in Designated Satellite Accumulation Area E->F G Arrange for Pickup by Certified Hazardous Waste Vendor F->G H Document Waste for Disposal G->H

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Ethyl 3-methyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Ethyl 3-methyl-1H-indole-2-carboxylate. The following procedures are designed to ensure safe laboratory operations and proper disposal of waste.

Personal Protective Equipment (PPE) and Safety Measures

When handling this compound, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.

Protective EquipmentSpecifications and Remarks
Eye Protection Chemical safety goggles conforming to European standard EN 166 are required.[1]
Hand Protection Chemically resistant protective gloves should be worn. Always inspect gloves prior to use and use proper glove removal technique to avoid skin contact.[2]
Skin and Body Protection Wear appropriate protective clothing and a lab coat to prevent skin exposure.[1]
Respiratory Protection Under normal laboratory use with adequate ventilation, no respiratory protection is needed. For large-scale operations or in case of emergency, a NIOSH/MSHA or European Standard EN 136 approved respirator should be used.[1]

Hygiene Measures: Always wash hands and any exposed skin thoroughly after handling the compound.[1] Do not eat, drink, or smoke in the laboratory.

Operational and Disposal Plan

A systematic approach to handling and disposal is crucial for laboratory safety and environmental protection.

Handling and Storage:

  • Ensure adequate ventilation in the handling area.[1]

  • Avoid the formation of dust.[1]

  • Store in a well-ventilated place.[1]

Spill Management:

  • Ensure adequate ventilation.

  • Wear appropriate personal protective equipment.[1]

  • For solid spills, sweep up and shovel into a suitable container for disposal.[1]

  • Avoid dust formation during cleanup.[1]

Disposal:

  • Dispose of the contents and container to an approved waste disposal plant in accordance with local regulations.[1]

First Aid Procedures

In the event of exposure, follow these first aid measures immediately.

Exposure RouteFirst Aid Instructions
Eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]
Skin Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1]
Inhalation Remove the person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[3][4]
Ingestion Rinse mouth. If you feel unwell, call a POISON CENTER or doctor.[5]

Experimental Workflow

The following diagram outlines the standard operational workflow for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace Ensure Safety Weigh Compound Weigh Compound Prepare Workspace->Weigh Compound Proceed to Handling Perform Experiment Perform Experiment Weigh Compound->Perform Experiment Use in Reaction/Assay Clean Workspace Clean Workspace Perform Experiment->Clean Workspace Post-Experiment Dispose Waste Dispose Waste Clean Workspace->Dispose Waste Segregate Waste Doff PPE Doff PPE Dispose Waste->Doff PPE Final Step

Standard Laboratory Workflow for Chemical Handling.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-methyl-1H-indole-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Ethyl 3-methyl-1H-indole-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.